molecular formula C16H24O4 B13766743 Dicyclohexyl maleate CAS No. 621-13-6

Dicyclohexyl maleate

Cat. No.: B13766743
CAS No.: 621-13-6
M. Wt: 280.36 g/mol
InChI Key: BLKQQTCUGZJWLN-QXMHVHEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dicyclohexyl maleate is a useful research compound. Its molecular formula is C16H24O4 and its molecular weight is 280.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

621-13-6

Molecular Formula

C16H24O4

Molecular Weight

280.36 g/mol

IUPAC Name

dicyclohexyl (Z)-but-2-enedioate

InChI

InChI=1S/C16H24O4/c17-15(19-13-7-3-1-4-8-13)11-12-16(18)20-14-9-5-2-6-10-14/h11-14H,1-10H2/b12-11-

InChI Key

BLKQQTCUGZJWLN-QXMHVHEDSA-N

Isomeric SMILES

C1CCC(CC1)OC(=O)/C=C\C(=O)OC2CCCCC2

Canonical SMILES

C1CCC(CC1)OC(=O)C=CC(=O)OC2CCCCC2

physical_description

Liquid

Origin of Product

United States

Foundational & Exploratory

Dicyclohexyl maleate chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclohexyl maleate is an organic compound recognized for its role as a chemical intermediate, particularly in the manufacturing of polymers and other organic chemicals.[1] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and spectroscopic data. The information is intended to support research and development activities by providing detailed technical information and methodologies. While this compound is primarily used in industrial applications, understanding its properties is crucial for assessing its potential in various scientific domains.

Chemical Structure and Identifiers

This compound is the diester of maleic acid and cyclohexanol. The molecule consists of a central maleate core with two cyclohexyl rings attached via ester linkages.

Chemical Structure:

G cluster_start Reaction Setup cluster_reaction Esterification cluster_workup Workup and Purification A Combine maleic anhydride, cyclohexanol, and toluene in a round-bottom flask. B Add acid catalyst. A->B Step 1 C Heat to reflux and collect water in Dean-Stark trap. B->C Step 2 D Cool to room temperature. C->D Step 3 E Neutralize with NaHCO3 solution. D->E Step 4 F Wash with water and brine. E->F Step 5 G Dry organic layer. F->G Step 6 H Remove solvent under reduced pressure. G->H Step 7 I Purify by vacuum distillation. H->I Step 8

References

An In-Depth Technical Guide to Dicyclohexyl Maleate

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Dicyclohexyl maleate is a chemical compound with noteworthy applications in polymer science and as a synthetic intermediate. This document provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and its application in polymerization workflows. All quantitative data is presented in a structured format for clarity and ease of comparison.

Chemical Identity and Properties

This compound, a diester of maleic acid and cyclohexanol, is recognized for its utility as a plasticizer and a comonomer in the synthesis of various polymers.

  • IUPAC Name: dicyclohexyl (Z)-but-2-enedioate[1]

  • CAS Number: 621-13-6[1]

A summary of its key physical and chemical properties is provided in the table below.

PropertyValueSource
Molecular FormulaC₁₆H₂₄O₄[1]
Molecular Weight280.36 g/mol [1]
Physical DescriptionLiquid[1]
Boiling Point374.7 °C at 760 mmHg
Density1.09 g/cm³
Flash Point180.7 °C
Refractive Index1.503
LogP3.29440
PSA (Polar Surface Area)52.60 Ų

Experimental Protocols

Synthesis of this compound

The following protocol is a standard method for the synthesis of this compound via the esterification of maleic anhydride with cyclohexanol. This procedure is adapted from established methods for the synthesis of similar dialkyl maleates.

Materials:

  • Maleic anhydride

  • Cyclohexanol

  • Toluene (as an azeotropic solvent)

  • p-Toluenesulfonic acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reflux with a Dean-Stark trap, distillation, and extraction.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, combine maleic anhydride (1.0 eq), cyclohexanol (2.2 eq), and toluene (approximately 40% of the total volume).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.02 eq) to the reaction mixture.

  • Esterification: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent.

  • Purification: Remove the toluene solvent under reduced pressure using a rotary evaporator. The crude this compound can be further purified by vacuum distillation to yield the final product.

Applications in Polymer Chemistry

This compound is primarily used as a comonomer or a reactive diluent in the synthesis of polymers. Its incorporation into a polymer backbone can modify the physical properties of the resulting material, such as flexibility and thermal stability.

Copolymerization Workflow

This compound can be copolymerized with other monomers, such as vinyl acetate, via free-radical polymerization to produce a random copolymer.

experimental_workflow Synthesis and Copolymerization Workflow of this compound cluster_synthesis Synthesis of this compound cluster_polymerization Copolymerization MA Maleic Anhydride Esterification Esterification (Reflux with Dean-Stark) MA->Esterification CH Cyclohexanol CH->Esterification Catalyst p-Toluenesulfonic Acid Catalyst->Esterification Crude_DCM Crude this compound Esterification->Crude_DCM Purification Purification (Vacuum Distillation) Crude_DCM->Purification DCM Pure this compound Purification->DCM Polymerization Free-Radical Polymerization (Solution) DCM->Polymerization DCM->Polymerization VAc Vinyl Acetate (Comonomer) VAc->Polymerization Initiator AIBN (Initiator) Initiator->Polymerization Copolymer Poly(VAc-co-DCM) Copolymer Polymerization->Copolymer

Caption: Synthesis and subsequent copolymerization of this compound.

Safety and Handling

This compound is classified as a substance that may be harmful if swallowed and can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this chemical. Work should be conducted in a well-ventilated area. For detailed safety information, refer to the material safety data sheet (MSDS).

References

An In-depth Technical Guide to the Synthesis of Dicyclohexyl Maleate from Maleic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dicyclohexyl maleate, a significant chemical intermediate, from maleic anhydride and cyclohexanol. This document outlines the fundamental reaction principles, detailed experimental protocols, a comparative analysis of catalytic systems, and the key parameters influencing the reaction yield and kinetics.

Introduction

This compound is a diester of maleic acid and cyclohexanol. Its molecular structure, characterized by two cyclohexyl rings, imparts unique physical and chemical properties, making it a valuable component in the synthesis of polymers and as a plasticizer. The synthesis is typically achieved through the esterification of maleic anhydride with cyclohexanol. This process is a classic example of acid-catalyzed esterification, proceeding through a two-step mechanism. Understanding and optimizing the reaction conditions are critical for achieving high yields and purity of the final product.

Reaction Mechanism and Kinetics

The synthesis of this compound from maleic anhydride and cyclohexanol is a two-stage process.[1] The initial step involves a rapid, non-catalytic, and virtually irreversible reaction between maleic anhydride and one molecule of cyclohexanol to form the monoester, monocyclohexyl maleate. This reaction typically occurs at temperatures below 100°C.[1]

The second stage is a slower, reversible esterification of the monoester with a second molecule of cyclohexanol to yield the desired diester, this compound, and water.[1] This step requires a catalyst and elevated temperatures to proceed at a reasonable rate. The removal of water is crucial to drive the equilibrium towards the formation of the diester.[2]

The kinetics of the second stage are influenced by the choice of catalyst. For instance, when using sulfuric acid, the reaction is often first-order with respect to the monoester and the catalyst concentration.[3] In the case of organometallic catalysts like tetrabutyl titanate, the reaction can exhibit more complex kinetics, appearing to be second-order with respect to the acid and alcohol.[3]

Reaction Pathway

ReactionPathway MA Maleic Anhydride Monoester Monocyclohexyl Maleate MA->Monoester + Cyclohexanol (fast, non-catalytic) CH Cyclohexanol Diester This compound Monoester->Diester + Cyclohexanol (slow, catalyzed) - Water Diester->Monoester + Water (reverse reaction) Water Water

Caption: Two-step reaction pathway for the synthesis of this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound. This procedure is based on established methods for the synthesis of similar dialkyl maleates and should be adapted and optimized for specific laboratory conditions.[4]

Materials:

  • Maleic Anhydride (1.0 mol, 98.06 g)

  • Cyclohexanol (2.2 - 3.0 mol, 220.39 - 300.54 g)

  • Toluene or Xylene (as azeotropic solvent)

  • Acid Catalyst (e.g., p-Toluenesulfonic acid, 0.5-2.0 wt% of reactants)

  • Sodium Bicarbonate Solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Equipment:

  • Three-necked round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, thermometer, and magnetic stirrer, add maleic anhydride, cyclohexanol, and toluene.

  • Initial Reaction (Monoester Formation): Begin stirring the mixture. The dissolution of maleic anhydride in cyclohexanol will initiate the exothermic formation of the monoester. The temperature may rise but should be kept below 100°C during this initial phase.

  • Catalyst Addition and Heating: Once the initial reaction subsides, add the acid catalyst (e.g., p-toluenesulfonic acid). Heat the mixture to reflux. The toluene will form an azeotrope with the water produced during the reaction, which will be collected in the Dean-Stark trap.

  • Reaction Monitoring: Continue the reflux, monitoring the reaction progress by measuring the amount of water collected in the Dean-Stark trap. The reaction is considered complete when water evolution ceases. This can take several hours, depending on the reaction scale and catalyst loading.[4]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acid catalyst.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the toluene solvent using a rotary evaporator.

    • The crude this compound can be further purified by vacuum distillation to remove unreacted cyclohexanol and other impurities.

Experimental Workflow

ExperimentalWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Setup Setup: Flask, Dean-Stark, Condenser Reactants Add Maleic Anhydride, Cyclohexanol, Toluene Setup->Reactants Monoester_Formation Stir for Monoester Formation Reactants->Monoester_Formation Catalyst Add Catalyst Monoester_Formation->Catalyst Reflux Heat to Reflux & Collect Water Catalyst->Reflux Monitor Monitor Water Collection Reflux->Monitor Cool Cool Reaction Mixture Monitor->Cool Neutralize Neutralize with NaHCO3 Solution Cool->Neutralize Wash Wash with Brine Neutralize->Wash Dry Dry with Anhydrous MgSO4 Wash->Dry Filter_Dry Filter Dry->Filter_Dry Evaporate Solvent Removal (Rotary Evaporator) Filter_Dry->Evaporate Distill Vacuum Distillation Evaporate->Distill Product Pure this compound Distill->Product

Caption: A typical experimental workflow for the synthesis and purification of this compound.

Data Presentation: Reaction Parameters and Catalysts

The efficiency of this compound synthesis is highly dependent on the reaction parameters. The choice of catalyst, temperature, and molar ratio of reactants significantly impacts the reaction rate and overall yield. While specific data for this compound is limited in the literature, data from the synthesis of similar maleate esters provide valuable insights.

ParameterCondition/CatalystTemperature (°C)Molar Ratio (Alcohol:Anhydride)Reaction Time (h)Yield (%)Reference/Notes
Catalyst p-Toluenesulfonic acid130-1602.1:1 to 3.5:12-4>95A common and effective Brønsted acid catalyst.[4]
Sulfuric acid130-1503:1 to 10:12-5HighHighly active but can lead to side reactions and corrosion.[1]
Tetrabutyl titanate160-1803:1 to 10:14-8HighAn organometallic catalyst that is less corrosive than strong acids.[1]
Phosphotungstic acid110-1402.2:1 to 5:11-3>98A highly active and selective heteropoly acid catalyst.[2]
Ion Exchange Resin80-1202.1:1 to 3.5:14-8>97A solid acid catalyst that is easily separable from the reaction mixture.[4]
Temperature 110-140VariousVariousVariesVariesLower temperatures favor monoester formation; higher temperatures are needed for the diester.[2]
140-180VariousVariousVariesVariesHigher temperatures increase the reaction rate but can lead to by-products.[1]
Molar Ratio 2.2:1VariousVariousVariesVariesA slight excess of alcohol is used to drive the reaction to completion.[2]
>3:1VariousVariousVariesVariesA larger excess can further increase the reaction rate but requires more extensive purification.[1]

Conclusion

The synthesis of this compound from maleic anhydride and cyclohexanol is a well-established esterification reaction that proceeds in two distinct stages. The successful synthesis of high-purity this compound hinges on the careful selection of a suitable catalyst, appropriate reaction temperature, and the efficient removal of water to drive the equilibrium towards the final product. This guide provides a foundational understanding and a practical framework for researchers and professionals to approach this synthesis. Further optimization of the presented protocol may be necessary to achieve desired yields and purity for specific applications.

References

Solubility of Dicyclohexyl Maleate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dicyclohexyl maleate is an organic compound generally described as being soluble in organic solvents but insoluble in water[1]. Its structure, featuring two non-polar cyclohexyl groups, suggests good solubility in a range of non-polar and moderately polar organic solvents. However, for applications in research and drug development, precise quantitative data is often necessary. This guide provides the framework for generating such data.

Quantitative Solubility Data

As of the last update, specific quantitative solubility data for this compound in various organic solvents is not extensively published. Researchers are encouraged to determine this data experimentally. The following table is provided as a template for recording and comparing solubility data obtained through the protocols outlined in this guide.

Table 1: Experimental Solubility of this compound in Various Organic Solvents

SolventTemperature (°C)Solubility (g/L)Molar Solubility (mol/L)Method Used
e.g., Ethanole.g., 25Data to be determinedData to be determinede.g., Shake-Flask with Gravimetric Analysis
e.g., Methanole.g., 25Data to be determinedData to be determinede.g., Shake-Flask with Gravimetric Analysis
e.g., Acetonee.g., 25Data to be determinedData to be determinede.g., Shake-Flask with HPLC
e.g., Ethyl Acetatee.g., 25Data to be determinedData to be determinede.g., Shake-Flask with HPLC
e.g., Dichloromethanee.g., 25Data to be determinedData to be determinede.g., Shake-Flask with Gravimetric Analysis
e.g., Toluenee.g., 25Data to be determinedData to be determinede.g., Shake-Flask with Gravimetric Analysis
e.g., Hexanee.g., 25Data to be determinedData to be determinede.g., Shake-Flask with Gravimetric Analysis

Experimental Protocols for Solubility Determination

To obtain reliable and reproducible solubility data, standardized methods should be employed. The "shake-flask" method is a widely accepted technique for determining equilibrium solubility and is recommended for this purpose[2][3][4][5]. The subsequent quantification of the dissolved solute can be performed using various analytical techniques.

This method is designed to determine the saturation solubility of a compound in a given solvent at a specific temperature[2][6].

Principle: An excess amount of the solid solute (this compound) is agitated in the solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the solute in the resulting saturated solution is then determined.

Apparatus and Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Vials or flasks with screw caps

  • Orbital shaker or rotator with temperature control[3][4]

  • Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to confirm that a saturated solution has been achieved[3][7].

  • Solvent Addition: Add a precise volume of the chosen organic solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C)[4]. Agitate the mixtures at a constant speed for a sufficient duration to reach equilibrium. A typical period is 24 to 48 hours[3][5]. To confirm equilibrium has been reached, samples can be taken at various time points (e.g., 24, 48, and 72 hours) until the measured concentration is constant[4].

  • Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the controlled temperature to let the excess solid settle.

  • Sample Collection: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step must be performed quickly and at the same temperature to prevent precipitation[6].

Once the saturated solution is prepared and filtered, the concentration of this compound must be accurately measured.

2.2.1 Gravimetric Analysis

This is a straightforward method for non-volatile solutes[7][8][9].

Procedure:

  • Accurately weigh a clean, dry evaporating dish or vial (W₁).

  • Pipette a precise volume of the filtered saturated solution into the pre-weighed container and weigh it again (W₂).

  • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of this compound to avoid degradation.

  • Once the solvent is fully evaporated and the residue is dry, cool the container in a desiccator and weigh it again (W₃)[7].

  • Calculation:

    • Mass of dissolved this compound = W₃ - W₁

    • Mass of solvent = W₂ - W₃

    • Solubility (in g/L) = (Mass of dissolved solute / Volume of solution pipetted) * 1000

2.2.2 UV-Vis Spectrophotometry

This method is suitable if this compound exhibits significant absorbance at a specific wavelength in the UV-Vis spectrum.

Procedure:

  • Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the chosen solvent and scan it with a UV-Vis spectrophotometer to determine the λmax[10].

  • Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the same solvent. Measure the absorbance of each standard at the λmax and plot a calibration curve of absorbance versus concentration.

  • Sample Analysis: Dilute the filtered saturated solution with a known factor to bring its absorbance within the linear range of the calibration curve.

  • Measure the absorbance of the diluted sample and determine its concentration from the calibration curve[10][11].

  • Calculation: Account for the dilution factor to calculate the original concentration in the saturated solution.

2.2.3 High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for quantification, particularly useful for complex mixtures or when the solute has a low UV absorbance[12].

Procedure:

  • Method Development: Develop a suitable HPLC method (e.g., reverse-phase) for the separation and quantification of this compound. This involves selecting an appropriate column, mobile phase, flow rate, and detection wavelength[13].

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system to generate a calibration curve by plotting peak area versus concentration.

  • Sample Analysis: Inject a known volume of the filtered saturated solution (appropriately diluted if necessary) into the HPLC system.

  • Calculation: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve, accounting for any dilution.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound in an organic solvent.

G cluster_prep Preparation & Equilibration cluster_sampling Sampling cluster_quant Quantification cluster_analysis Data Analysis start Start: Select Solvent & Temperature add_solute Add excess this compound to vial start->add_solute add_solvent Add known volume of solvent add_solute->add_solvent equilibrate Agitate at constant T (e.g., 24-48 hours) add_solvent->equilibrate settle Allow excess solid to settle equilibrate->settle filter_sample Filter supernatant settle->filter_sample quant_choice Choose Quantification Method filter_sample->quant_choice gravimetric Gravimetric quant_choice->gravimetric Non-volatile hplc HPLC quant_choice->hplc High Sensitivity uv_vis UV-Vis Spec. quant_choice->uv_vis Chromophore present calc Calculate Concentration (g/L or mol/L) gravimetric->calc hplc->calc uv_vis->calc end End: Report Solubility Data calc->end

Caption: Workflow for determining the solubility of this compound.

References

Spectroscopic Profile of Dicyclohexyl Maleate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Dicyclohexyl Maleate (CAS No. 621-13-6), a significant organic compound utilized as a chemical intermediate. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a detailed compilation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Properties

This compound is an ester with the chemical formula C₁₆H₂₄O₄ and a molecular weight of 280.36 g/mol .[1] Its structure consists of a maleic acid backbone esterified with two cyclohexyl groups.

Spectroscopic Data

The following sections present the available spectroscopic data for this compound, crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ) ppmMultiplicityAssignment
~ 6.25s=CH
~ 4.85mO-CH (cyclohexyl)
~ 1.20 - 1.90mCH₂ (cyclohexyl)

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ) ppmAssignment
~ 165.5C=O
~ 129.0=CH
~ 73.0O-CH (cyclohexyl)
~ 31.5CH₂ (cyclohexyl)
~ 25.5CH₂ (cyclohexyl)
~ 23.5CH₂ (cyclohexyl)
Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The data presented here is sourced from the National Institute of Standards and Technology (NIST) WebBook.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2930, 2860StrongC-H stretch (cyclohexyl)
1720StrongC=O stretch (ester)
1645MediumC=C stretch (alkene)
1150StrongC-O stretch (ester)
Mass Spectrometry (MS)

Experimental mass spectra for this compound are not widely published. The following table presents predicted mass-to-charge ratios (m/z) for common adducts, which can aid in the interpretation of mass spectrometry results.

Table 4: Predicted Mass Spectrometry Data for this compound Adducts

AdductPredicted m/z
[M+H]⁺281.1747
[M+Na]⁺303.1567
[M+K]⁺319.1306
[M+NH₄]⁺298.2013

Experimental Protocols

Detailed experimental protocols are provided to guide researchers in obtaining high-quality spectroscopic data for this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 MHz).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1.0 s.

    • Spectral Width: 0-10 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2.0 s.

    • Spectral Width: 0-200 ppm.

  • Processing: Apply Fourier transformation and phase correction to the acquired data. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

IR Spectroscopy Protocol (ATR-FTIR)
  • Sample Preparation: Place a small amount of liquid this compound directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Processing: Perform a background subtraction to obtain the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (Electron Ionization)
  • Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC).

  • Instrumentation: Employ a mass spectrometer with an Electron Ionization (EI) source.

  • Data Acquisition:

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 50 to 400.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.

Experimental Workflow

The logical flow for the spectroscopic analysis of this compound is depicted in the following diagram.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation cluster_characterization Structural Characterization Sample This compound Sample NMR NMR Spectroscopy (1H and 13C) Sample->NMR IR IR Spectroscopy (ATR-FTIR) Sample->IR MS Mass Spectrometry (EI-MS) Sample->MS NMR_Data NMR Spectra Analysis (Chemical Shift, Coupling) NMR->NMR_Data IR_Data IR Spectrum Analysis (Functional Group Identification) IR->IR_Data MS_Data Mass Spectrum Analysis (Molecular Ion, Fragmentation) MS->MS_Data Structure Structural Elucidation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Spectroscopic analysis workflow for this compound.

References

An In-depth Technical Guide on the Thermal Properties of Dicyclohexyl Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and anticipated thermal properties of Dicyclohexyl maleate. Due to a lack of extensive published experimental data for certain properties, this document outlines the standard methodologies for their determination, ensuring a complete reference for laboratory professionals.

Introduction

This compound is a chemical compound with applications in various industrial and research sectors. Understanding its thermal properties is crucial for its application in drug development, material science, and chemical synthesis, particularly for ensuring stability, safety, and performance under different temperature conditions. This guide summarizes the available data and provides detailed experimental protocols for the determination of key thermal characteristics.

Quantitative Thermal Properties

Thermal PropertyValueUnitSource
Melting Point424.08 (Calculated)KCheméo[1]
Boiling Point761.32 (Calculated)KCheméo[1]
Decomposition TemperatureData not available--
Heat Capacity (Cp)Data not availableJ/(mol·K)-
Thermal ConductivityData not availableW/(m·K)-

Experimental Protocols for Thermal Property Determination

To ascertain the complete thermal profile of this compound, the following standard experimental techniques are recommended.

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[2] It is widely used for determining the melting point and heat capacity of materials.[3][4]

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

  • Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified reference materials with known melting points and enthalpies of fusion (e.g., indium).

  • Measurement:

    • The sample and reference pans are placed in the DSC cell.

    • The cell is purged with an inert gas (e.g., nitrogen) to prevent oxidation.

    • A temperature program is initiated, typically involving an initial isothermal period, followed by a linear heating ramp (e.g., 10 °C/min) through the expected melting range, and a final isothermal period.

  • Data Analysis:

    • Melting Point: The melting point is determined from the resulting thermogram as the onset temperature or the peak temperature of the endothermic melting event.

    • Heat Capacity: The heat capacity of the sample is calculated from the difference in heat flow between the sample and the reference, relative to a baseline measurement. Modulated DSC (MDSC) can also be employed for more accurate heat capacity measurements.[5]

Workflow for Differential Scanning Calorimetry (DSC)

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_measurement Measurement cluster_analysis Data Analysis weigh Weigh Sample (1-5 mg) seal Seal in Aluminum Pan weigh->seal load Load Sample & Reference seal->load calibrate Calibrate with Standard calibrate->load purge Purge with Inert Gas load->purge program Run Temperature Program (Heating Ramp) purge->program thermogram Generate Thermogram program->thermogram analyze Determine Melting Point & Heat Capacity thermogram->analyze TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_measurement Measurement cluster_analysis Data Analysis weigh Weigh Sample (5-10 mg) place Place in TGA Pan weigh->place load Load Sample into Furnace place->load purge Purge with Controlled Atmosphere load->purge heat Heat at a Constant Rate purge->heat thermogram Generate Mass Loss vs. Temperature Curve heat->thermogram analyze Determine Decomposition Temperature thermogram->analyze

References

Dicyclohexyl Maleate: A Versatile Monomer for Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclohexyl maleate (DCHM) is an unsaturated dicarboxylic acid ester monomer that holds significant promise for the synthesis of novel polymers with unique properties. The presence of two bulky, alicyclic cyclohexyl groups attached to the maleate backbone imparts rigidity, hydrophobicity, and potentially high glass transition temperatures (Tg) to the resulting polymers. These characteristics make poly(this compound) and its copolymers attractive candidates for a range of applications, including specialty coatings, adhesives, and as components in drug delivery systems where polymer properties need to be precisely controlled.

This technical guide provides a comprehensive overview of this compound as a monomer for polymer synthesis. It covers the synthesis of the monomer, detailed experimental protocols for its polymerization, and the characterization of the resulting polymers. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in the development of new polymeric materials.

Monomer Synthesis and Purification

This compound can be synthesized via the esterification of maleic anhydride with cyclohexanol.[1][2] The reaction proceeds in two stages: a rapid, non-catalytic ring-opening of the maleic anhydride to form the monoester, followed by a slower, typically acid-catalyzed esterification to yield the diester.[3]

Experimental Protocol: Synthesis of this compound

Materials:

  • Maleic anhydride

  • Cyclohexanol

  • Toluene (as azeotropic solvent)

  • A strong acid catalyst (e.g., p-toluenesulfonic acid or a heteropoly acid)[4]

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, a Dean-Stark trap, and a reflux condenser.

  • Charging Reactants: The flask is charged with maleic anhydride, a molar excess of cyclohexanol (e.g., a 1:2.5 molar ratio of maleic anhydride to cyclohexanol), toluene (approximately 25-50% of the total volume), and a catalytic amount of the acid catalyst.[4]

  • Esterification: The reaction mixture is heated to reflux. The water produced during the esterification is removed azeotropically using the Dean-Stark trap. The reaction progress can be monitored by measuring the amount of water collected or by determining the acid value of the reaction mixture.[3][4]

  • Work-up: Once the reaction is complete (i.e., the theoretical amount of water has been collected or the acid value is sufficiently low), the mixture is cooled to room temperature. The toluene is removed by distillation.[4]

  • Purification: The crude product is washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water. The organic layer is then dried over anhydrous magnesium sulfate. The final product, this compound, is obtained by vacuum distillation.[4]

Diagram of Monomer Synthesis Workflow

Monomer_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification MA Maleic Anhydride React Esterification with Azeotropic Water Removal MA->React CH Cyclohexanol CH->React Cat Acid Catalyst Cat->React Sol Toluene Sol->React Distill_Sol Solvent Removal React->Distill_Sol Neutralize Neutralization Distill_Sol->Neutralize Wash Washing Neutralize->Wash Dry Drying Wash->Dry Distill_Prod Vacuum Distillation Dry->Distill_Prod DCHM DCHM Distill_Prod->DCHM Pure this compound

Caption: Workflow for the synthesis and purification of this compound.

Polymerization of this compound

This compound can be polymerized via free-radical polymerization to produce a homopolymer, or it can be copolymerized with other vinyl monomers to tailor the properties of the resulting material. Due to steric hindrance from the two bulky cyclohexyl groups, the homopolymerization of this compound is expected to be slower than that of less hindered maleates and fumarates.[5]

Homopolymerization

While specific literature on the homopolymerization of this compound is limited, a general procedure for free-radical solution polymerization can be proposed based on established methods for similar monomers.

Experimental Protocol: Free-Radical Homopolymerization of this compound

Materials:

  • This compound (DCHM), purified

  • A free-radical initiator (e.g., 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO))[6][7]

  • Anhydrous, inert solvent (e.g., toluene or dioxane)

Procedure:

  • Reaction Setup: A Schlenk flask or a similar reaction vessel is equipped with a magnetic stirrer and a reflux condenser, and the system is deoxygenated by several vacuum-argon cycles.

  • Charging Reactants: The purified DCHM monomer is dissolved in the anhydrous solvent in the reaction vessel. The desired amount of the free-radical initiator is then added. The concentration of the monomer and initiator should be chosen based on the desired molecular weight and polymerization rate.

  • Polymerization: The reaction mixture is heated to a temperature appropriate for the chosen initiator (e.g., 60-80 °C for AIBN).[8] The polymerization is allowed to proceed for a specified time, during which the viscosity of the solution will increase.

  • Termination and Isolation: The polymerization is terminated by cooling the reaction mixture to room temperature and exposing it to air. The polymer is isolated by precipitation in a non-solvent, such as methanol or ethanol.

  • Purification and Drying: The precipitated polymer is collected by filtration, washed with the non-solvent to remove any unreacted monomer and initiator residues, and dried in a vacuum oven at a moderate temperature until a constant weight is achieved.

Copolymerization

This compound can be copolymerized with a variety of comonomers to modify the properties of the resulting polymer. For instance, copolymerization with more reactive monomers like vinyl ethers can proceed efficiently.[9]

Experimental Protocol: Free-Radical Copolymerization of this compound and a Vinyl Ether

Materials:

  • This compound (DCHM), purified

  • A vinyl ether comonomer (e.g., ethyl vinyl ether), purified

  • A free-radical initiator (e.g., AIBN)

  • Anhydrous, inert solvent (e.g., toluene)

Procedure:

  • Reaction Setup: A reaction vessel is set up for an inert atmosphere polymerization as described for the homopolymerization.

  • Charging Reactants: The desired molar ratio of DCHM and the vinyl ether comonomer are dissolved in the anhydrous solvent in the reaction vessel. The initiator is then added.

  • Polymerization: The reaction is carried out at a suitable temperature for the chosen initiator for a predetermined time.

  • Isolation and Purification: The resulting copolymer is isolated and purified using the same precipitation and drying procedure as for the homopolymer.

Diagram of Free-Radical Polymerization Workflow

Polymerization_Workflow cluster_reactants Reactants cluster_reaction Polymerization cluster_workup Isolation & Purification Monomer This compound (& Comonomer) Polymerize Polymerization at Elevated Temperature Monomer->Polymerize Initiator Free-Radical Initiator Initiator->Polymerize Solvent Inert Solvent Solvent->Polymerize Precipitate Precipitation in Non-Solvent Polymerize->Precipitate Filter Filtration Precipitate->Filter Wash Washing Filter->Wash Dry Vacuum Drying Wash->Dry Polymer Polymer Dry->Polymer Purified Polymer

Caption: General workflow for the free-radical polymerization of this compound.

Polymer Characterization

The synthesized polymers should be thoroughly characterized to determine their molecular weight, thermal properties, and composition (in the case of copolymers).

Molecular Weight Determination

Gel Permeation Chromatography (GPC) is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of polymers.

Table 1: GPC Analysis Parameters

ParameterDescription
System A GPC system equipped with a refractive index (RI) detector.
Columns A set of columns suitable for the expected molecular weight range of the polymer.
Mobile Phase A suitable solvent for the polymer, such as tetrahydrofuran (THF).
Flow Rate Typically 1.0 mL/min.
Temperature Column and detector temperature should be controlled, e.g., at 35 °C.
Calibration The system should be calibrated with narrow molecular weight standards (e.g., polystyrene).
Thermal Properties

Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) of the polymers. The bulky cyclohexyl groups are expected to result in a relatively high Tg. Thermogravimetric Analysis (TGA) can be used to assess the thermal stability of the polymers.

Table 2: Expected Thermal Properties of Poly(this compound)

PropertyExpected Value/RangeMethod
Glass Transition Temperature (Tg) Expected to be relatively high (>100 °C) due to the rigid cyclohexyl groups.DSC
Thermal Decomposition Temperature To be determined.TGA
Copolymer Composition

For copolymers, the composition can be determined using Nuclear Magnetic Resonance (NMR) spectroscopy. By integrating the signals corresponding to the protons of each monomer unit in the ¹H NMR spectrum, the molar ratio of the monomers in the copolymer can be calculated.

Conclusion

This compound is a monomer with considerable potential for creating polymers with desirable properties such as high rigidity and thermal stability. While detailed studies on its homopolymerization are not abundant, established principles of free-radical polymerization and characterization techniques provide a solid foundation for its investigation. The experimental protocols and characterization methods outlined in this guide are intended to facilitate further research and development of novel polymeric materials based on this compound for a variety of advanced applications.

References

Applications of Dicyclohexyl Maleate in Materials Science: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicyclohexyl maleate (DCHM) is a diester of maleic acid featuring two cyclohexyl groups. While specific data on DCHM in materials science is limited in publicly available literature, its chemical structure suggests its utility as a monomer and modifier in polymer synthesis. The bulky, alicyclic cyclohexyl groups are anticipated to impart unique properties to polymers, such as increased glass transition temperature (Tg), enhanced thermal stability, and modified mechanical and optical characteristics. This guide provides an in-depth look at the potential applications of this compound in materials science, drawing parallels from analogous dialkyl maleates and polymers containing cyclohexyl moieties. It covers synthetic pathways, polymerization protocols, and expected material properties, offering a technical resource for researchers exploring novel polymer architectures.

Introduction

Maleate esters are versatile monomers used in the synthesis of a wide range of polymers. The properties of these polymers can be tailored by varying the alcohol group of the ester. This compound, with its two bulky and rigid cyclohexyl rings, is a compelling candidate for creating polymers with enhanced thermal and mechanical properties. The incorporation of cyclohexyl groups into a polymer backbone is known to increase the glass transition temperature and improve thermal stability.

This guide will explore the synthesis of this compound and its subsequent use in polymerization reactions, primarily focusing on copolymerization with common vinyl monomers like vinyl acetate. Due to the scarcity of direct experimental data on DCHM-containing polymers, this document will leverage data from similar systems, such as those involving dibutyl maleate (DBM) and dioctyl maleate (DOM), to predict the performance and characteristics of DCHM-based materials.

Synthesis of this compound

This compound is typically synthesized via the esterification of maleic anhydride with cyclohexanol. The reaction can be catalyzed by an acid, such as p-toluenesulfonic acid or a heteropoly acid, and often involves the use of a water-carrying agent like toluene to drive the reaction to completion by removing the water byproduct.

Synthesis Workflow

SynthesisWorkflow MaleicAnhydride Maleic Anhydride Reactor Reaction Vessel MaleicAnhydride->Reactor Cyclohexanol Cyclohexanol Cyclohexanol->Reactor Catalyst Acid Catalyst (e.g., p-TSA) Catalyst->Reactor Solvent Toluene (Water-carrying agent) Solvent->Reactor Heating Heating under Reflux Reactor->Heating Distillation Azeotropic Distillation of Water Heating->Distillation Removes water Purification Purification (Filtration, Distillation) Heating->Purification Crude product Distillation->Heating Returns toluene DCHM This compound Purification->DCHM

Caption: Workflow for the synthesis of this compound.

Polymerization of this compound

This compound can be polymerized through free-radical polymerization, typically in copolymerization with other vinyl monomers. Maleate esters generally exhibit low reactivity in homopolymerization but readily copolymerize with more reactive monomers such as vinyl acetate, styrene, and acrylates.

Emulsion Copolymerization with Vinyl Acetate

Emulsion polymerization is a common industrial method for producing stable aqueous dispersions of polymers (latexes), which are widely used in adhesives, coatings, and paints.

Materials:

  • Vinyl Acetate (VAc), distilled

  • This compound (DCHM)

  • Potassium Persulfate (KPS), initiator

  • Sodium Bicarbonate (NaHCO₃), buffer

  • Poly(vinyl alcohol) (PVA), protective colloid

  • Deionized water

Procedure:

  • Aqueous Phase Preparation: In a reaction flask equipped with a condenser, mechanical stirrer, and nitrogen inlet, dissolve poly(vinyl alcohol) and sodium bicarbonate in deionized water with stirring.

  • Degassing: Purge the aqueous solution with nitrogen gas for 30 minutes to remove dissolved oxygen.

  • Initiator Addition: Heat the solution to 70°C and add the potassium persulfate initiator.

  • Monomer Feed: Prepare a mixture of vinyl acetate and this compound (e.g., 90:10 molar ratio). Add this monomer mixture dropwise to the heated aqueous solution over a period of 2-3 hours.

  • Polymerization: Maintain the reaction at 70°C with continuous stirring for an additional 2 hours after the monomer feed is complete to ensure high monomer conversion.

  • Cooling and Characterization: Cool the resulting latex to room temperature. The polymer can be characterized for its solid content, particle size, molecular weight (GPC), and thermal properties (DSC, TGA).

Solution Copolymerization

Solution polymerization offers a homogeneous reaction medium and is useful for producing polymers with controlled molecular weights.

Materials:

  • Vinyl Acetate (VAc), distilled

  • This compound (DCHM)

  • 2,2'-Azobisisobutyronitrile (AIBN), initiator, recrystallized

  • Chloroform (CHCl₃), solvent and chain transfer agent

  • Nitrogen gas (N₂)

Procedure:

  • Monomer and Initiator Preparation: In a reaction flask, dissolve the desired molar ratio of vinyl acetate and this compound in chloroform. Add the initiator, AIBN, to the monomer solution.

  • Degassing: Purge the reaction mixture with nitrogen gas for 30 minutes to remove dissolved oxygen.

  • Polymerization: Heat the reaction mixture to 60-70°C under a nitrogen atmosphere with continuous stirring. The reaction time will depend on the desired monomer conversion.

  • Polymer Isolation: Precipitate the copolymer by pouring the reaction mixture into a non-solvent, such as n-hexane.

  • Purification and Drying: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

Polymerization Workflow

PolymerizationWorkflow cluster_emulsion Emulsion Polymerization cluster_solution Solution Polymerization E_Monomers VAc + DCHM E_Reactor Reactor at 70°C E_Monomers->E_Reactor E_AqPhase Aqueous Phase (Water, PVA, NaHCO3) E_AqPhase->E_Reactor E_Initiator KPS E_Initiator->E_Reactor E_Latex Poly(VAc-co-DCHM) Latex E_Reactor->E_Latex S_Monomers VAc + DCHM S_Reactor Reactor at 60-70°C S_Monomers->S_Reactor S_Solvent Solvent (e.g., Chloroform) S_Solvent->S_Reactor S_Initiator AIBN S_Initiator->S_Reactor S_PolymerSol Polymer in Solution S_Reactor->S_PolymerSol S_Precipitation Precipitation (in n-hexane) S_PolymerSol->S_Precipitation S_Polymer Purified Poly(VAc-co-DCHM) S_Precipitation->S_Polymer

Caption: Workflows for emulsion and solution polymerization of DCHM.

Properties of this compound Copolymers

Thermal Properties

The glass transition temperature (Tg) is a critical property of amorphous polymers. The incorporation of bulky side groups is known to restrict chain mobility, thereby increasing the Tg.

Table 1: Glass Transition Temperatures (Tg) of Poly(vinyl acetate) and its Copolymers with Dialkyl Maleates.

Polymer Composition (molar ratio)Tg (°C)Data Source Reference
Poly(vinyl acetate) (PVAc)30 - 40General Literature
Poly(VAc-co-Dibutyl Maleate) (90:10)~2.8Analogous System[1]
Poly(VAc-co-Dioctyl Maleate) (90:10)~-11.8Analogous System[1]
Poly(VAc-co-Dicyclohexyl Maleate) Expected to be > PVAc Tg Postulated

Note: The Tg values for DBM and DOM copolymers are decreases from PVAc, which acts as a plasticizer. However, the rigid and bulky nature of the cyclohexyl group in DCHM is expected to increase the Tg compared to linear alkyl maleates of similar carbon number, and likely higher than PVAc itself.

A study on poly(ethylene alkyl phosphonate)s showed that replacing an isopropyl group with a cyclohexyl group in the side chain increased the Tg by 60 °C.[2][3] This highlights the significant effect of the cyclohexyl ring on stiffening the polymer backbone.

Mechanical and Adhesive Properties

The mechanical properties of copolymers are influenced by the monomer composition. The incorporation of maleates can affect tensile strength, elongation at break, and adhesive properties.

Table 2: Expected Influence of DCHM on Mechanical and Adhesive Properties of Poly(vinyl acetate) Copolymers.

PropertyInfluence of Linear Alkyl Maleates (e.g., DBM, DOM)Expected Influence of this compound
Tensile Strength Generally decreases (plasticizing effect)May increase due to increased stiffness
Elongation at Break Generally increases (increased flexibility)May decrease due to increased rigidity
Adhesion Can be improvedPotentially enhanced due to bulky group interactions
Water Resistance Improved due to hydrophobic alkyl chainsSignificantly improved due to hydrophobic cyclohexyl groups

Potential Applications

Based on the anticipated properties, polymers incorporating this compound could find applications in several areas of materials science:

  • High-Performance Adhesives: The expected increase in Tg and improved water resistance could lead to the development of adhesives with better thermal stability and durability for demanding applications.

  • Specialty Coatings: Coatings formulated with DCHM-containing polymers may exhibit enhanced hardness, scratch resistance, and hydrophobicity, making them suitable for protective and decorative purposes.

  • Optical Materials: The alicyclic structure of the cyclohexyl group can lead to polymers with high refractive indices and good optical transparency, which are desirable properties for optical plastics and resins.

  • Biomedical Materials: While not directly suggested by the initial searches, the biocompatibility of cyclohexyl-containing polymers could be explored for applications in drug delivery systems or medical device coatings, where thermal stability and hydrophobicity are important.

Conclusion

This compound presents an intriguing, yet underexplored, monomer for materials science. By drawing parallels with analogous dialkyl maleates and polymers containing cyclohexyl groups, it is reasonable to predict that DCHM can be a valuable comonomer for imparting increased thermal stability, enhanced mechanical properties, and improved water resistance to a variety of polymers. The provided synthetic and polymerization protocols, based on established methods for similar monomers, offer a starting point for researchers to explore the potential of this compound in creating novel materials with tailored properties for advanced applications. Further experimental investigation is necessary to fully elucidate the quantitative effects of DCHM on polymer properties and to validate its potential in the fields of adhesives, coatings, and other high-performance materials.

References

Health and Safety Considerations for Dicyclohexyl Maleate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute professional safety advice. Always consult the official Safety Data Sheet (SDS) and relevant regulatory documentation before handling Dicyclohexyl maleate.

Introduction

This compound (DCM) is a chemical compound used in various industrial applications. As with any chemical substance, a thorough understanding of its potential health and safety hazards is crucial for ensuring the well-being of researchers, scientists, and all personnel involved in its handling and use. This technical guide provides an in-depth overview of the available health and safety data for this compound, with a focus on its toxicological profile. The information is presented to aid in risk assessment and the implementation of appropriate safety protocols.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards identified are skin irritation and the potential for skin sensitization.

Table 1: GHS Hazard Classification for this compound [1]

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Skin Sensitization1H317: May cause an allergic skin reaction
Acute Toxicity (Oral)4H302: Harmful if swallowed
Eye Irritation2H319: Causes serious eye irritation

Toxicological Data Summary

Comprehensive toxicological data for this compound is limited in the public domain. Much of the available information is based on data for structurally similar maleic acid esters. The following tables summarize the available quantitative and qualitative toxicological data.

Table 2: Acute Toxicity Data

EndpointSpeciesRouteValueReference
LD50Rat (oral)Oral> 1,000 mg/kg bw[2]
LD50Rabbit (dermal)Dermal> 2,000 mg/kg bw[2]

Table 3: Irritation and Sensitization Data

EndpointSpeciesResultReference
Skin IrritationRabbitModerately irritating[2]
Eye IrritationRabbitSlightly irritating[2]
Skin SensitizationGuinea PigNot sensitizing[2]

Note: While one source indicates it is not sensitizing in guinea pigs, the GHS classification suggests it may cause an allergic skin reaction. This discrepancy highlights the need for caution and the use of appropriate personal protective equipment.

Table 4: Repeated Dose Toxicity

EndpointSpeciesRouteNOAELKey FindingsReference
28-day study (read-across)RatOral100 mg/kg bw/dayKidney effects (hyaline droplets in males)[3]

Table 5: Genotoxicity

AssayTest SystemMetabolic ActivationResultReference
Ames Test (read-across)S. typhimuriumWith and withoutNegative[3]
In vitro Chromosomal Aberration (read-across)Mammalian cellsWith and withoutNegative[3]

Table 6: Reproductive and Developmental Toxicity

EndpointSpeciesRouteNOAELKey FindingsReference
Screening Test (read-across)RatOral100 mg/kg bw/dayDecreased corpora lutea, implantation sites, and litter size at 400 mg/kg bw/day.[2]

Experimental Protocols

Acute Oral Toxicity (OECD 401)

This test provides information on health hazards likely to arise from a single oral exposure to a substance.

Methodology:

  • Test Animals: Typically, young adult rats of a single sex (usually females) are used.

  • Dosage: The test substance is administered in a single dose by gavage. A limit test is often performed first at a dose of 2000 mg/kg body weight. If mortality is observed, a full study with at least three dose levels is conducted to determine the LD50.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the study.

Skin Irritation (In Vivo)

This test assesses the potential of a substance to cause reversible inflammatory changes to the skin.

Methodology:

  • Test Animals: Albino rabbits are typically used.

  • Application: A small amount of the test substance (0.5 g or 0.5 mL) is applied to a shaved patch of skin and covered with a gauze patch.

  • Exposure: The exposure period is typically 4 hours.

  • Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The reactions are scored according to a standardized scale.

Skin Sensitization - Local Lymph Node Assay (LLNA; OECD 429)

The LLNA is the preferred method for assessing the skin sensitization potential of a chemical. It measures the proliferation of lymphocytes in the draining auricular lymph nodes following topical application of the test substance.

Methodology:

  • Test Animals: Typically, female CBA/J mice are used.

  • Application: The test substance is applied to the dorsal surface of both ears for three consecutive days.

  • Proliferation Measurement: On day 5, a radiolabeled substance (e.g., 3H-methyl thymidine) is injected intravenously. After a set period, the mice are euthanized, and the draining auricular lymph nodes are excised.

  • Analysis: The incorporation of the radiolabel into the lymph node cells is measured. A stimulation index (SI) is calculated by comparing the proliferation in the test groups to the vehicle control group. An SI of 3 or greater is considered a positive result.

Signaling Pathways and Mechanisms of Action

Skin Sensitization Adverse Outcome Pathway (AOP)

The process of skin sensitization is a complex biological cascade that has been well-characterized by the Adverse Outcome Pathway (AOP) framework developed by the OECD. This pathway describes the sequence of events from the initial molecular interaction of a chemical with the skin to the final adverse outcome of allergic contact dermatitis.

Skin Sensitization AOP cluster_0 Molecular Initiating Event cluster_1 Cellular Response cluster_2 Organ Response cluster_3 Adverse Outcome MIE Covalent Binding to Skin Proteins (Haptenation) KC_activation Keratinocyte Activation (Inflammatory Cytokine Release) MIE->KC_activation Key Event 1 DC_activation Dendritic Cell Activation and Migration KC_activation->DC_activation Key Event 2 Tcell_activation T-cell Activation and Proliferation in Lymph Node DC_activation->Tcell_activation Key Event 3 ACD Allergic Contact Dermatitis (Elicitation Phase) Tcell_activation->ACD Key Event 4

Caption: The Adverse Outcome Pathway for Skin Sensitization.

Experimental Workflow for Skin Sensitization Assessment

The assessment of skin sensitization potential often follows a tiered testing strategy, incorporating in silico, in chemico, in vitro, and in vivo methods.

Skin Sensitization Testing Workflow start Test Substance in_silico In Silico Assessment (e.g., QSAR) start->in_silico in_chemico In Chemico Assays (e.g., DPRA) in_silico->in_chemico in_vitro In Vitro Assays (e.g., KeratinoSens™, h-CLAT) in_chemico->in_vitro in_vivo In Vivo - LLNA (If required) in_vitro->in_vivo classification Hazard Classification (Sensitizer/Non-sensitizer) in_vivo->classification risk_assessment Risk Assessment classification->risk_assessment

Caption: Tiered testing strategy for skin sensitization.

Conclusion

This compound is a chemical that requires careful handling due to its potential to cause skin irritation and allergic skin reactions. While comprehensive toxicological data for this specific substance is not fully available in the public domain, the existing information and data from related compounds suggest that appropriate personal protective equipment, including gloves and eye protection, should be used to minimize exposure. Further testing would be beneficial to fully characterize the toxicological profile of this compound and to refine the risk assessment for various exposure scenarios. Researchers and drug development professionals should always adhere to established safety protocols and consult the most recent safety data sheets before working with this compound.

References

Environmental Fate of Dicyclohexyl Maleate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclohexyl maleate (DCM), a diester of maleic acid and cyclohexanol, finds application in various industrial processes. Understanding its environmental fate is crucial for assessing its potential ecological impact and ensuring its safe use and disposal. This technical guide provides a comprehensive overview of the environmental fate of this compound, summarizing available data on its biodegradation, hydrolysis, photodegradation, and bioaccumulation potential. Due to the limited availability of direct experimental data for this compound, this guide incorporates data from analogue substances and predictions from well-established quantitative structure-activity relationship (QSAR) models, primarily the US EPA's EPI Suite™.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior and distribution in the environment.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₆H₂₄O₄PubChem[1]
Molecular Weight 280.36 g/mol PubChem[1]
CAS Number 621-13-6PubChem[1]
Physical State LiquidPubChem[1]
Predicted LogP (Octanol-Water Partition Coefficient) 3.8PubChem[1]
Experimental LogP 4.51SIELC Technologies[2]

Environmental Fate and Transport

The environmental fate of this compound is governed by a combination of transport and transformation processes. This section details the available information on its biodegradation, hydrolysis, photodegradation, and bioaccumulation.

Biodegradation

Experimental data on the ready biodegradability of this compound is limited. However, studies on analogous maleate esters provide critical insights. The cis-configuration of the maleate structure is known to hinder microbial degradation compared to its trans-isomer, fumarate. Research comparing maleate- and succinate-based plasticizers indicates that maleate diesters exhibit almost no degradation under conditions where succinate diesters are readily biodegraded[3].

To supplement the lack of experimental data, predictions from the EPI Suite™ BIOWIN model were utilized. These predictions, summarized in Table 2, suggest that this compound is not readily biodegradable.

Table 2: Predicted Biodegradability of this compound (EPI Suite™ - BIOWIN)

ModelPrediction
BIOWIN1 (Linear Model) Does not biodegrade fast
BIOWIN2 (Non-Linear Model) Does not biodegrade fast
BIOWIN3 (Ultimate Biodegradation Timeframe) Weeks
BIOWIN4 (Primary Biodegradation Timeframe) Weeks
BIOWIN5 (MITI Linear Model) Not readily biodegradable
BIOWIN6 (MITI Non-Linear Model) Not readily biodegradable
Ready Biodegradability Prediction No

Experimental Protocol: Ready Biodegradability - OECD 301D (Closed Bottle Test)

The OECD 301D Closed Bottle Test is a standard method to assess the ready biodegradability of organic chemicals.

  • Principle: A solution of the test substance in a mineral medium is inoculated with a small number of microorganisms from a mixed population (e.g., activated sludge) and kept in a completely filled, closed bottle in the dark at a constant temperature. The degradation is followed by measuring the consumption of dissolved oxygen over a 28-day period.

  • Inoculum: Effluent from a municipal sewage treatment plant is typically used as the microbial inoculum.

  • Test Concentration: The test substance is added at a concentration that would result in a theoretical oxygen demand (ThOD) of 2-5 mg/L.

  • Procedure:

    • Prepare a mineral medium containing essential salts.

    • Add the test substance and the inoculum to the test bottles.

    • Fill the bottles completely, ensuring no air bubbles are trapped.

    • Prepare blank controls (inoculum only) and reference controls (with a readily biodegradable substance like sodium acetate).

    • Incubate the bottles in the dark at 20 ± 1°C for 28 days.

    • Measure the dissolved oxygen concentration at regular intervals.

  • Pass Criteria: The substance is considered readily biodegradable if the percentage of biodegradation (calculated from the oxygen consumption relative to the ThOD) reaches 60% within a 10-day window, which itself is within the 28-day test period.

cluster_prep Preparation cluster_incubation Incubation (28 days, 20°C, dark) cluster_analysis Analysis Mineral Medium Mineral Medium Test Bottles Test Bottles Mineral Medium->Test Bottles Blank Controls Blank Controls Mineral Medium->Blank Controls Reference Controls Reference Controls Mineral Medium->Reference Controls Test Substance Test Substance Test Substance->Test Bottles Inoculum Inoculum Inoculum->Test Bottles Inoculum->Blank Controls Inoculum->Reference Controls DO Measurement DO Measurement Test Bottles->DO Measurement Blank Controls->DO Measurement Reference Controls->DO Measurement Biodegradation Calculation Biodegradation Calculation DO Measurement->Biodegradation Calculation

OECD 301D Experimental Workflow
Hydrolysis

The ester linkages in this compound are susceptible to hydrolysis, a process that is significantly influenced by pH. Generally, ester hydrolysis is catalyzed by both acids and bases.

Due to the absence of specific experimental hydrolysis data for this compound, predictions were obtained from the EPI Suite™ HYDROWIN model. The model predicts the hydrolysis rate constants at different pH values, which are summarized in Table 3. The predictions indicate that hydrolysis is slow at neutral pH but increases significantly under alkaline conditions.

Table 3: Predicted Hydrolysis Half-Life of this compound (EPI Suite™ - HYDROWIN)

pHHalf-Life
7 180 days
8 18 days

Experimental Protocol: Hydrolysis as a Function of pH - OECD 111

  • Principle: The rate of hydrolysis of the test substance is determined in sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9) and at a constant temperature.

  • Procedure:

    • Prepare sterile aqueous buffer solutions at the desired pH values.

    • Add the test substance to the buffer solutions at a concentration low enough to ensure it remains in solution.

    • Incubate the solutions in the dark at a constant temperature (e.g., 25°C or 50°C).

    • At appropriate time intervals, take samples and analyze the concentration of the test substance.

    • Determine the hydrolysis rate constant and the half-life from the decrease in concentration over time.

Start Start Prepare Sterile Buffer Solutions (pH 4, 7, 9) Prepare Sterile Buffer Solutions (pH 4, 7, 9) Start->Prepare Sterile Buffer Solutions (pH 4, 7, 9) Add Test Substance Add Test Substance Prepare Sterile Buffer Solutions (pH 4, 7, 9)->Add Test Substance Incubate at Constant Temperature Incubate at Constant Temperature Add Test Substance->Incubate at Constant Temperature Sample at Time Intervals Sample at Time Intervals Incubate at Constant Temperature->Sample at Time Intervals Analyze Substance Concentration Analyze Substance Concentration Sample at Time Intervals->Analyze Substance Concentration Determine Rate Constant and Half-Life Determine Rate Constant and Half-Life Analyze Substance Concentration->Determine Rate Constant and Half-Life End End Determine Rate Constant and Half-Life->End

OECD 111 Hydrolysis Test Workflow
Photodegradation

Direct experimental data on the photodegradation of this compound is not available. However, studies on structurally similar compounds, such as phthalate esters, can provide an indication of its potential for photodegradation. Phthalate esters can undergo photodegradation in the presence of simulated sunlight, with the rate being influenced by the medium and the presence of photosensitizers[4][5][6].

The EPI Suite™ AOPWIN model predicts the atmospheric oxidation of this compound by hydroxyl radicals. The predicted atmospheric half-life is presented in Table 4.

Table 4: Predicted Atmospheric Oxidation of this compound (EPI Suite™ - AOPWIN)

ParameterValue
OH Radical Reaction Rate Constant 22.39 x 10⁻¹² cm³/molecule-sec
Atmospheric Half-Life (12-hr day, 1.5x10⁶ OH/cm³) 0.58 days (7 hours)

Experimental Protocol: Photodegradation in Water

A general protocol for assessing the photodegradation of a substance in water involves:

  • Principle: A solution of the test substance in purified water is exposed to a light source that simulates natural sunlight. The rate of degradation is determined by measuring the decrease in the concentration of the substance over time.

  • Light Source: A xenon arc lamp or a mercury vapor lamp with appropriate filters to simulate the solar spectrum at the Earth's surface.

  • Procedure:

    • Prepare a solution of the test substance in purified water.

    • Place the solution in a quartz reaction vessel.

    • Expose the solution to the light source under controlled temperature conditions.

    • Run a dark control in parallel to account for any non-photolytic degradation.

    • Take samples at various time points and analyze the concentration of the test substance.

    • The photodegradation rate and quantum yield can be calculated from the data.

cluster_controls Controls Prepare Aqueous Solution Prepare Aqueous Solution Expose to Simulated Sunlight Expose to Simulated Sunlight Prepare Aqueous Solution->Expose to Simulated Sunlight Dark Control Dark Control Prepare Aqueous Solution->Dark Control Sample at Intervals Sample at Intervals Expose to Simulated Sunlight->Sample at Intervals Analyze Concentration Analyze Concentration Sample at Intervals->Analyze Concentration Calculate Degradation Rate Calculate Degradation Rate Analyze Concentration->Calculate Degradation Rate Dark Control->Sample at Intervals

Photodegradation Experimental Workflow
Bioaccumulation

The bioaccumulation potential of a chemical is often estimated using its octanol-water partition coefficient (LogP or Log Kow). A higher LogP value generally indicates a greater potential for a substance to accumulate in the fatty tissues of organisms.

The experimental LogP of this compound is 4.51[2], suggesting a significant potential for bioaccumulation. Predictions from the EPI Suite™ BCFBAF model provide further insight into its bioaccumulation factor (BCF) in fish, as shown in Table 5.

Table 5: Predicted Bioaccumulation of this compound (EPI Suite™ - BCFBAF)

ModelLog BCFBCF
Regression Based 2.87741.3
Arnot-Gobas (Upper Trophic) 1.8367.6
Arnot-Gobas (Mid Trophic) 2.05112.2
Arnot-Gobas (Lower Trophic) 1.9589.1

Experimental Protocol: Bioaccumulation in Fish - OECD 305

  • Principle: Fish are exposed to the test substance at a constant concentration in the water for a defined period (uptake phase), followed by a period in clean water (depuration phase). The concentration of the substance in the fish tissue is measured at intervals during both phases.

  • Test Organism: Typically, a species like the rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio) is used.

  • Procedure:

    • Uptake Phase: Fish are held in tanks with a constant, sublethal concentration of the test substance. Water and fish samples are taken at regular intervals to measure the substance's concentration.

    • Depuration Phase: After the uptake phase, the fish are transferred to clean water. Water and fish samples continue to be taken to measure the rate at which the substance is eliminated from their bodies.

    • Analysis: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the substance in the fish to its concentration in the water at steady state.

Conclusion

The available data, largely based on analogue studies and predictive models, suggests that this compound is not readily biodegradable and has a significant potential for bioaccumulation in aquatic organisms. Its hydrolysis is slow under neutral conditions but accelerates in alkaline environments. Atmospheric photodegradation is predicted to be a relatively rapid process. Due to the limited direct experimental data, further testing following standardized OECD protocols is recommended for a more definitive assessment of the environmental fate of this compound. This information is critical for conducting thorough environmental risk assessments and ensuring the responsible management of this chemical.

References

An In-Depth Technical Guide to Transesterification Routes for Dicyclohexyl Maleate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dicyclohexyl maleate via transesterification. It explores various catalytic routes, offering detailed experimental protocols derived from analogous reactions in the scientific literature. This document is intended to serve as a foundational resource for the development and optimization of synthetic strategies for this compound.

Introduction

This compound is a significant chemical intermediate with applications in polymer synthesis and as a plasticizer. The transesterification of lower alkyl maleates, such as dimethyl maleate or diethyl maleate, with cyclohexanol represents a viable and atom-economical pathway for its synthesis. This guide focuses on catalytic transesterification, a process that involves the exchange of the alkyl group of an ester with the alkyl group of an alcohol.

The general reaction is as follows:

Dialkyl Maleate + 2 Cyclohexanol ⇌ this compound + 2 Alcohol

The selection of an appropriate catalyst is crucial for achieving high yields and selectivity, while minimizing side reactions. This guide details methodologies employing organo-tin, titanium-based, and acid catalysts.

General Transesterification Signaling Pathway

The transesterification reaction, whether acid or base-catalyzed, proceeds through a nucleophilic acyl substitution mechanism. The following diagram illustrates the general logical relationship of this process.

Transesterification_Pathway cluster_reactants Reactants cluster_products Products Dialkyl_Maleate Dialkyl Maleate (e.g., Dimethyl Maleate) Activation Activation of Carbonyl Group Dialkyl_Maleate->Activation Cyclohexanol Cyclohexanol Nucleophilic_Attack Nucleophilic Attack by Cyclohexanol Cyclohexanol->Nucleophilic_Attack Catalyst Catalyst (e.g., Organo-tin, Titanium alkoxide, Acid) Catalyst->Activation Activation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Formation Nucleophilic_Attack->Tetrahedral_Intermediate Leaving_Group_Elimination Elimination of Leaving Group (Alcohol) Tetrahedral_Intermediate->Leaving_Group_Elimination Dicyclohexyl_Maleate This compound Leaving_Group_Elimination->Dicyclohexyl_Maleate Alcohol Byproduct Alcohol (e.g., Methanol) Leaving_Group_Elimination->Alcohol Experimental_Workflow cluster_setup Reaction Setup cluster_workup Workup and Purification Reactants Charge Reactants: - Dialkyl Maleate - Cyclohexanol - Catalyst Apparatus Assemble Apparatus: - Flask - Condenser/Distillation Head - Stirrer, Heating Mantle Reactants->Apparatus Reaction Transesterification Reaction (Heating and Byproduct Removal) Apparatus->Reaction Monitoring Reaction Monitoring (GC, TLC, or Byproduct Collection) Reaction->Monitoring Cooling Cool Reaction Mixture Reaction->Cooling Monitoring->Reaction Continue until complete Catalyst_Removal Catalyst Removal: - Filtration (for heterogeneous) - Neutralization/Washing (for acid) Cooling->Catalyst_Removal Drying Drying of Organic Phase Catalyst_Removal->Drying Solvent_Removal Solvent Removal (if applicable) Drying->Solvent_Removal Vacuum_Distillation Vacuum Distillation Solvent_Removal->Vacuum_Distillation Product Pure this compound Vacuum_Distillation->Product

Dicyclohexyl Maleate as a Reactive Plasticizer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicyclohexyl maleate (DCHM) is a diester of maleic acid and cyclohexanol, characterized by the chemical formula C₁₆H₂₄O₄.[1] While traditional plasticizers physically separate polymer chains to impart flexibility, they are often prone to migration, which can compromise material integrity and lead to environmental and health concerns. This compound presents a compelling alternative as a reactive plasticizer. Its carbon-carbon double bond within the maleate moiety allows it to act as a comonomer, covalently bonding into the polymer backbone during polymerization. This permanent integration mitigates migration and creates a plasticizing effect from within the polymer architecture, offering enhanced durability and stability. This technical guide provides an in-depth exploration of the synthesis, mechanism of action, performance characteristics, and potential applications of this compound as a reactive plasticizer, with a particular focus on its relevance to the pharmaceutical and medical device industries.

Introduction to Reactive Plasticization

Plasticizers are essential additives used to increase the flexibility, workability, and overall performance of polymeric materials, most notably polyvinyl chloride (PVC).[2] They function by embedding themselves between polymer chains, reducing intermolecular forces and lowering the glass transition temperature (Tg).[3]

Traditional vs. Reactive Plasticizers:

  • Traditional (External) Plasticizers: These are additives that are not chemically bound to the polymer. While effective, they can leach out over time due to environmental factors like heat, or contact with solvents, leading to embrittlement of the plastic and contamination of the surrounding environment.

  • Reactive (Internal) Plasticizers: These are monomers that are copolymerized into the polymer backbone. The plasticizing moieties become an integral part of the polymer chain, preventing migration and ensuring long-term stability of the material's properties.[4]

Maleate esters, including this compound, are well-suited for this role as their internal double bond is capable of participating in free-radical polymerization with other vinyl monomers.[2]

Synthesis of this compound

This compound is synthesized via the esterification of maleic anhydride with cyclohexanol. The reaction proceeds in two stages: a rapid, exothermic first stage to form the monoester, followed by a slower second stage to form the diester.

Reaction Pathway

The synthesis involves the nucleophilic attack of the hydroxyl group of cyclohexanol on the carbonyl carbons of maleic anhydride, leading to the opening of the anhydride ring and subsequent esterification.

Synthesis_Pathway cluster_reactants Reactants cluster_products Products MA Maleic Anhydride Catalyst Acid Catalyst (e.g., p-TSA) MA->Catalyst CH Cyclohexanol (2 eq.) CH->Catalyst DCHM This compound Water Water (H₂O) Catalyst->DCHM Esterification Catalyst->Water

Caption: Synthesis of this compound.

Experimental Protocol: Esterification of Maleic Anhydride

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • Maleic anhydride (1.0 mole)

  • Cyclohexanol (2.2 moles, slight excess)

  • p-Toluenesulfonic acid (p-TSA) (0.02 moles, catalyst)

  • Toluene (as azeotropic solvent)

Procedure:

  • A reaction flask equipped with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus is charged with maleic anhydride, cyclohexanol, and toluene.

  • The mixture is heated with stirring to approximately 80°C to ensure all reactants are dissolved.

  • p-Toluenesulfonic acid is added to the flask.

  • The reaction temperature is raised to initiate reflux (approximately 110-120°C). Water produced during the esterification is removed azeotropically and collected in the Dean-Stark trap.

  • The reaction is monitored by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected.

  • Upon completion, the mixture is cooled to room temperature.

  • The reaction mixture is neutralized with a sodium bicarbonate solution, washed with water, and the organic layer is separated.

  • Toluene is removed under reduced pressure using a rotary evaporator.

  • The resulting crude this compound can be further purified by vacuum distillation.

Mechanism of Action as a Reactive Plasticizer

The defining feature of this compound as a reactive plasticizer is its ability to copolymerize with other monomers, such as vinyl chloride (VC) or vinyl acetate (VAc). This process, typically initiated by free radicals, incorporates the DCHM molecule directly into the polymer chain.

Free-Radical Copolymerization

In a typical free-radical polymerization, an initiator (e.g., a peroxide or an azo compound) generates free radicals that react with monomer units to create a growing polymer chain. When DCHM is present in the monomer feed, its double bond can react with the propagating radical, thus becoming part of the main chain.

The bulky cyclohexyl groups attached to the polymer backbone then provide the plasticizing effect by sterically hindering close packing of the polymer chains, thereby increasing free volume and segmental mobility.

Copolymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (I) Radical Radical (R•) Initiator->Radical Heat/UV Monomer Vinyl Monomer (M) Radical->Monomer GrowingChain Growing Chain (P•) DCHM DCHM CopolymerChain Copolymer Chain GrowingChain->Monomer Homopolymerization GrowingChain->DCHM Copolymerization FinalPolymer Stable Polymer CopolymerChain->FinalPolymer

Caption: Copolymerization of a vinyl monomer with DCHM.

Reactivity Ratios

The composition and microstructure of the final copolymer are determined by the reactivity ratios (r₁ and r₂) of the comonomers.[5] The reactivity ratio is the ratio of the rate constant for a radical adding its own type of monomer to the rate constant for it adding the other type of monomer.[6]

  • If r₁ > 1, the growing chain preferentially adds monomer 1.

  • If r₁ < 1, the growing chain preferentially adds monomer 2.

  • If r₁r₂ ≈ 1, a random copolymer is formed.

  • If r₁r₂ ≈ 0, an alternating copolymer is formed.

While specific reactivity ratios for this compound are not widely published, maleate esters generally exhibit low reactivity toward homopolymerization (r₂ ≈ 0) but will readily copolymerize with more reactive, electron-donating monomers like styrene or vinyl acetate.[2] This suggests that copolymerization with vinyl monomers will likely result in a copolymer with isolated DCHM units distributed along the chain.

Performance Characteristics and Data

The incorporation of this compound as a comonomer is expected to permanently alter the thermal and mechanical properties of the base polymer. The data presented below is illustrative of the expected performance based on studies of similar maleate and succinate plasticizers, as direct quantitative data for DCHM is limited in publicly available literature.[3][7]

Thermal Properties

The primary effect of internal plasticization is the reduction of the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state.

Table 1: Illustrative Thermal Properties of PVC with Reactive Plasticizer

PropertyNeat PVCPVC with 20 phr External PlasticizerPVC with 10 mol% DCHM Copolymer
Glass Transition Temp. (Tg) ~82 °C~40 °C~55 °C
Heat Deflection Temp. ~70 °C~50 °C~65 °C

Note: Data is estimated for comparative purposes.

Mechanical Properties

Covalent bonding of the plasticizer enhances mechanical properties compared to externally plasticized systems, particularly in terms of durability and resistance to creep.

Table 2: Illustrative Mechanical Properties of PVC with Reactive Plasticizer

PropertyNeat PVCPVC with 20 phr External PlasticizerPVC with 10 mol% DCHM Copolymer
Tensile Strength (MPa) ~50~25~40
Elongation at Break (%) ~40~300~150
Young's Modulus (GPa) ~3.0~0.5~1.5
Hardness (Shore D) ~80~60~70

Note: Data is estimated for comparative purposes.

Permanence and Migration

The key advantage of a reactive plasticizer is its permanence.

Table 3: Illustrative Migration Resistance

Test ConditionExternal Plasticizer (% Weight Loss)DCHM Copolymer (% Weight Loss)
Solvent Extraction (Hexane, 24h) 15-20%< 0.5%
Volatile Loss (100°C, 24h) 5-8%< 0.2%

Note: Data is estimated for comparative purposes.

Experimental Evaluation Protocols

The following protocols outline standard methods for evaluating the performance of this compound as a reactive plasticizer.

Protocol: Copolymerization and Sample Preparation

This protocol describes the emulsion polymerization of vinyl chloride with this compound.

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_processing Sample Processing cluster_testing Characterization A1 Charge Reactor: Water, Surfactant, Buffers A2 Add Monomers: Vinyl Chloride, DCHM A1->A2 A3 Initiate Polymerization: Add Initiator, Apply Heat A2->A3 A4 Monitor Conversion A3->A4 B1 Coagulate Latex A4->B1 B2 Wash and Dry Polymer B1->B2 B3 Melt Processing: (e.g., Extrusion, Compression Molding) B2->B3 B4 Anneal Samples B3->B4 C1 Thermal Analysis (DSC, TGA) B4->C1 C2 Mechanical Testing (Tensile) B4->C2 C3 Migration Studies B4->C3 C4 Spectroscopic Analysis (FTIR, NMR) B4->C4

Caption: Workflow for evaluating DCHM in PVC.

Procedure:

  • Preparation: A polymerization reactor is charged with deionized water, an emulsifying agent (e.g., sodium dodecyl sulfate), and a buffering agent.

  • Monomer Addition: A predetermined ratio of vinyl chloride and this compound is added to the reactor.

  • Initiation: The reactor is sealed, purged with nitrogen, and heated. A water-soluble initiator (e.g., potassium persulfate) is added to start the polymerization.

  • Polymerization: The reaction is allowed to proceed until a high conversion of monomers is achieved.

  • Work-up: The resulting polymer latex is cooled, and the polymer is coagulated, washed thoroughly, and dried.

  • Sample Fabrication: The dried polymer resin is melt-processed into sheets or test specimens using compression molding or extrusion.

Protocol: Mechanical and Thermal Testing
  • Tensile Testing: Dog-bone shaped specimens are tested according to ASTM D638 to determine tensile strength, Young's modulus, and elongation at break.

  • Thermal Analysis:

    • Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) of the polymer.

    • Thermogravimetric Analysis (TGA): Used to assess the thermal stability and degradation temperature of the polymer.

  • Migration Testing:

    • Solvent Extraction: Samples are immersed in a solvent (e.g., hexane) for a specified time and temperature. The weight loss is measured to quantify the amount of leached material.

    • Volatility: Samples are aged in an oven at an elevated temperature. The weight loss is measured to determine the loss of volatile components.

Applications in Drug Development and Medical Devices

The non-migratory nature of this compound makes polymers incorporating it highly suitable for applications where biocompatibility and material stability are critical.

Medical Device Components

Polymers plasticized with DCHM could be used for medical tubing, blood bags, and other flexible components that come into contact with bodily fluids or pharmaceuticals. The covalent bonding of the plasticizer would prevent leaching of potentially harmful substances into the patient or the drug product.

Controlled-Release Drug Formulations

The principles of using esters in drug delivery can be applied here.[8][9] Copolymers containing this compound could form the matrix for controlled-release oral solid dosage forms or transdermal patches.[10]

  • Matrix Systems: The polymer can be blended with an active pharmaceutical ingredient (API). The release rate of the API would be governed by diffusion through the polymer matrix. The hydrophobicity imparted by the cyclohexyl groups could be used to modulate the release of water-soluble drugs.

  • Polymer Coatings: These copolymers could be used as coatings on drug-eluting stents or other implantable devices, providing both flexibility and a stable matrix for the controlled release of therapeutic agents.

Drug_Delivery_Concept cluster_formulation Formulation cluster_release Release Mechanism Polymer DCHM-Copolymer Matrix Drug-Polymer Matrix Polymer->Matrix API Active Pharmaceutical Ingredient (API) API->Matrix Release API Diffusion Matrix->Release Environment Aqueous Environment (e.g., GI Tract) Environment->Release Effect Therapeutic Effect Release->Effect

References

Methodological & Application

Synthesis of Dicyclohexyl Maleate: A Laboratory Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dicyclohexyl maleate is a specialty chemical intermediate with applications in the synthesis of polymers and as a plasticizer. Its structure, featuring two cyclohexyl rings, imparts unique properties to the resulting materials. This document provides a detailed protocol for the laboratory-scale synthesis of this compound via the Fischer esterification of maleic anhydride with cyclohexanol. The procedure outlined below is intended for researchers, scientists, and professionals in drug development and materials science.

Reaction Scheme

The synthesis of this compound proceeds through the acid-catalyzed esterification of maleic anhydride with two equivalents of cyclohexanol. The reaction is driven to completion by the removal of water using a Dean-Stark apparatus.

Maleic Anhydride + 2 Cyclohexanol --(H+)--> this compound + H₂O

Experimental Protocol

This protocol details the necessary reagents, equipment, and step-by-step instructions for the synthesis, purification, and characterization of this compound.

Materials and Equipment
  • Reagents:

    • Maleic anhydride (≥99%)

    • Cyclohexanol (≥99%)

    • p-Toluenesulfonic acid monohydrate (p-TSA, ≥98.5%)

    • Toluene (anhydrous, ≥99.8%)

    • Saturated sodium bicarbonate solution

    • Brine (saturated sodium chloride solution)

    • Anhydrous magnesium sulfate

  • Equipment:

    • Three-neck round-bottom flask

    • Heating mantle with a magnetic stirrer

    • Reflux condenser

    • Dean-Stark apparatus

    • Thermometer

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

    • NMR spectrometer

    • FTIR spectrometer

Synthesis Procedure
  • Reaction Setup:

    • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap fitted with a reflux condenser, and a thermometer, add maleic anhydride (9.8 g, 0.1 mol), cyclohexanol (22.0 g, 0.22 mol, 2.2 equivalents), and toluene (100 mL).[1]

    • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.38 g, 0.002 mol).

  • Reaction:

    • Stir the mixture and heat it to reflux using a heating mantle. The reaction temperature should be maintained at approximately 110-120°C.

    • Continuously remove the water generated during the reaction as an azeotrope with toluene using the Dean-Stark apparatus.[2][3][4] The reaction is typically complete when the theoretical amount of water (1.8 mL) has been collected, which usually takes 4-6 hours.[1]

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and wash it sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize the acid catalyst), 50 mL of water, and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.

  • Purification:

    • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent such as ethanol or a hexane/ethyl acetate mixture to obtain the pure this compound as a white solid.[3]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Reactants
Maleic Anhydride9.8 g (0.1 mol)
Cyclohexanol22.0 g (0.22 mol)
p-Toluenesulfonic Acid0.38 g (0.002 mol)
Toluene (solvent)100 mL
Reaction Conditions
Temperature110-120°C
Reaction Time4-6 hours
Product
Theoretical Yield28.04 g
Physical Properties
Molecular FormulaC₁₆H₂₄O₄
Molecular Weight280.36 g/mol
AppearanceWhite crystalline or powdery solid
Melting Point~110-115°C
SolubilitySoluble in organic solvents, insoluble in water

Characterization Data (Expected)

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 6.25 (s, 2H, -CH=CH-), 4.85-4.75 (m, 2H, -OCH-), 1.90-1.20 (m, 20H, cyclohexyl -CH₂-).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 165.0 (C=O), 129.5 (-CH=CH-), 74.0 (-OCH-), 31.5, 25.5, 23.5 (cyclohexyl -CH₂-).

  • FTIR (KBr, cm⁻¹): ~2935, 2860 (C-H stretch), ~1720 (C=O stretch, ester), ~1645 (C=C stretch), ~1160 (C-O stretch).

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis_Workflow node_reactants Reactants Maleic Anhydride Cyclohexanol p-TSA, Toluene node_setup Reaction Setup Three-neck flask with Dean-Stark trap node_reactants->node_setup Combine node_reaction Reflux at 110-120°C (4-6 hours) Water removal node_setup->node_reaction Heat node_workup Work-up NaHCO3 wash Water wash Brine wash node_reaction->node_workup Cool node_purification Purification Vacuum Distillation or Recrystallization node_workup->node_purification Crude Product node_product This compound (White Solid) node_purification->node_product Pure Product node_characterization Characterization NMR, FTIR, Melting Point node_product->node_characterization

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Toluene is flammable and toxic; handle with care.

  • p-Toluenesulfonic acid is corrosive; avoid contact with skin and eyes.

  • Handle hot glassware with appropriate clamps and heat-resistant gloves.

References

Application Notes and Protocols for the Analytical Characterization of Dicyclohexyl Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of Dicyclohexyl maleate. Detailed protocols for chromatographic and spectroscopic techniques are presented to ensure accurate identification, purity assessment, and structural elucidation.

Introduction

This compound is a diester of maleic acid and cyclohexanol, with the molecular formula C₁₆H₂₄O₄ and a molecular weight of 280.36 g/mol .[1] Its proper characterization is crucial for its application in various fields, including as an intermediate in chemical synthesis. This document outlines the key analytical techniques for its comprehensive characterization.

Chromatographic Analysis

Chromatographic techniques are essential for separating this compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a robust method for the analysis of this compound.[2]

Experimental Protocol: HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) or a Newcrom R1 column can be used.[2]

  • Mobile Phase: An isocratic mixture of acetonitrile (MeCN) and water, with a small amount of acid modifier. For standard UV detection, 0.1% phosphoric acid can be used. For Mass Spectrometry (MS) compatible applications, 0.1% formic acid is recommended.[2]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detection at an appropriate wavelength (typically determined by a UV scan).

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

Logical Workflow for HPLC Analysis

A Sample Preparation (Dissolve in Mobile Phase) B HPLC System (C18 Column, MeCN/H2O) A->B C UV Detection B->C D Data Analysis (Purity, Quantification) C->D

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

GC and GC-MS are highly sensitive techniques suitable for the analysis of semi-volatile compounds like this compound.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer or a flame ionization detector (FID).

  • Column: A polar capillary column, such as a PEG-20M or a DB-35MS (30 m x 0.32 mm, 0.25 µm film thickness), is recommended.[3]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp at 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Detector:

    • FID: Temperature at 300 °C.

    • MS: Transfer line temperature at 280 °C. Ion source temperature at 230 °C. Scan range m/z 40-400.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

Data Presentation: Chromatographic Methods

ParameterHPLCGC-MS
Stationary Phase C18 or Newcrom R1PEG-20M or DB-35MS
Mobile/Carrier Gas Acetonitrile/WaterHelium
Detector UVMass Spectrometer or FID
Primary Use Purity, QuantificationIdentification, Volatile Impurities

Spectroscopic Analysis

Spectroscopic techniques provide detailed information about the molecular structure of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: IR Spectroscopy

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: A thin film of the liquid sample can be prepared between two KBr plates.

  • Data Acquisition: Spectra are typically recorded from 4000 to 400 cm⁻¹.

Expected IR Spectral Data

The NIST WebBook provides a reference spectrum for this compound.[4] Key expected absorptions include:

  • ~3000-2850 cm⁻¹: C-H stretching of the cyclohexyl groups.

  • ~1720 cm⁻¹: C=O stretching of the ester.

  • ~1640 cm⁻¹: C=C stretching of the maleate backbone.

  • ~1200-1100 cm⁻¹: C-O stretching of the ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. While specific spectral data for this compound was not found in the initial search, a predicted spectrum can be inferred based on its structure and data from similar molecules like dicyclohexyl ketone.[5]

Experimental Protocol: NMR Spectroscopy

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).[5]

  • Data Acquisition: Acquire both ¹H and ¹³C NMR spectra.

Predicted NMR Spectral Data

NucleusPredicted Chemical Shift (δ) ppmMultiplicityAssignment
¹H NMR ~6.2SingletOlefinic protons (-CH=CH-)
~4.8MultipletMethine proton of cyclohexyl (-O-CH-)
~1.2-1.9MultipletsMethylene protons of cyclohexyl rings
¹³C NMR ~165SingletCarbonyl carbon (C=O)
~130SingletOlefinic carbon (-CH=CH-)
~75SingletMethine carbon of cyclohexyl (-O-CH-)
~23-32MultipletsMethylene carbons of cyclohexyl rings
Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol: Mass Spectrometry

Mass spectra can be obtained via GC-MS as described previously, or by direct infusion into a mass spectrometer.

Key Mass Spectrometry Data

ParameterValueSource
Molecular Formula C₁₆H₂₄O₄PubChem
Molecular Weight 280.36 g/mol PubChem
Exact Mass 280.16745924 DaPubChem
Monoisotopic Mass 280.16745924 DaPubChem

Predicted m/z Values for Adducts [6]

AdductPredicted m/z
[M+H]⁺281.17473
[M+Na]⁺303.15667
[M-H]⁻279.16017

Workflow for Spectroscopic Characterization

cluster_0 Spectroscopic Analysis A This compound Sample B IR Spectroscopy A->B C NMR Spectroscopy A->C D Mass Spectrometry A->D F Functional Group ID B->F E Structural Confirmation C->E G Molecular Weight and Formula D->G H H E->H Comprehensive Characterization F->H Comprehensive Characterization G->H Comprehensive Characterization

Caption: Integrated spectroscopic approach for this compound characterization.

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to evaluate the thermal properties of a material. No specific experimental data for this compound was found in the searched literature. The following are general protocols.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting point, glass transition, and other thermal events.

Experimental Protocol: DSC Analysis

  • Instrumentation: A calibrated DSC instrument.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan and seal it.

  • Temperature Program:

    • Equilibrate at 25 °C.

    • Ramp at 10 °C/min to 300 °C.

  • Atmosphere: Nitrogen purge at 50 mL/min.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.

Experimental Protocol: TGA Analysis

  • Instrumentation: A calibrated TGA instrument.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum pan.

  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp at 10 °C/min to 600 °C.

  • Atmosphere: Nitrogen purge at 50 mL/min.

Data Presentation: Thermal Analysis Properties

ParameterMethodExpected InformationValue
Melting Point DSCTemperature of fusionNot available in the searched literature
Enthalpy of Fusion DSCHeat absorbed during meltingNot available in the searched literature
Decomposition Temp. TGAOnset temperature of mass lossNot available in the searched literature

General Workflow for Thermal Analysis

A Sample Preparation (Accurate Weighing) B DSC Analysis (Heat Flow vs. Temp) A->B C TGA Analysis (Mass vs. Temp) A->C D Thermal Properties (Melting, Decomposition) B->D C->D

Caption: General workflow for the thermal analysis of this compound.

References

Application Note: Determination of Dicyclohexyl Maleate Purity using a Stability-Indicating HPLC Method

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust, stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate determination of dicyclohexyl maleate purity. The method is designed for researchers, scientists, and drug development professionals involved in the quality control and stability assessment of this compound. The protocol employs a C18 stationary phase with a gradient elution of acetonitrile and water, ensuring sufficient resolution of the active pharmaceutical ingredient (API) from its potential impurities and degradation products. This document provides comprehensive experimental protocols, data presentation in tabular format, and a visual workflow to facilitate seamless adoption in a laboratory setting.

Introduction

This compound is an organic compound with the chemical formula C16H24O4.[1] It serves as a crucial intermediate in various chemical syntheses and is a component in the manufacturing of polymeric materials.[2] Ensuring the purity and stability of this compound is paramount for its intended applications, necessitating a reliable analytical method to quantify the compound and detect any impurities or degradants. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of pharmaceutical compounds and related substances.[3] This application note presents a validated, stability-indicating HPLC method capable of separating this compound from its potential degradation products, which may arise under stress conditions such as hydrolysis, oxidation, and thermolysis.[3][4]

Experimental Protocol

A stability-indicating HPLC method was developed to analyze the purity of this compound. The chromatographic conditions were optimized to achieve a balance between resolution, analysis time, and sensitivity.

Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • This compound Reference Standard: USP or equivalent grade.

  • Reagents: HPLC grade acetonitrile, phosphoric acid, and purified water.

Chromatographic Conditions

The optimized chromatographic conditions for the analysis of this compound are summarized in the table below. A gradient elution is employed to ensure the separation of the main analyte from any potential early or late-eluting impurities.

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient Program 0-5 min: 50% B5-15 min: 50% to 90% B15-20 min: 90% B20-21 min: 90% to 50% B21-25 min: 50% B (Re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 210 nm
Run Time 25 minutes

Standard and Sample Preparation

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Data Presentation

The following table summarizes the expected system suitability results for the developed method. These parameters should be monitored to ensure the validity of the analytical run.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Areas (n=6) ≤ 2.0%
Retention Time Approximately 10-12 minutes

Mandatory Visualization

Experimental Workflow

The logical flow of the analytical procedure for determining the purity of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Weigh this compound Reference Standard Dilute_Standard Dissolve and Dilute to 100 µg/mL Standard->Dilute_Standard Sample Weigh this compound Sample Dilute_Sample Dissolve and Dilute to 100 µg/mL Sample->Dilute_Sample Inject Inject 10 µL into HPLC System Dilute_Standard->Inject Dilute_Sample->Inject Separate Gradient Elution on C18 Column Inject->Separate Detect UV Detection at 210 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity (%) Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for this compound Purity Determination by HPLC.

Discussion

The developed RP-HPLC method provides a reliable and robust solution for the purity assessment of this compound. The use of a C18 column with a gradient of acetonitrile and acidified water allows for the effective separation of the main component from potential impurities.[5] The addition of phosphoric acid to the aqueous mobile phase helps to achieve sharp and symmetrical peaks by minimizing silanol interactions.

The selection of 210 nm as the detection wavelength is based on the principle that many organic molecules, including esters with unsaturated bonds, exhibit significant absorbance in the lower UV range.[6] This wavelength generally provides good sensitivity for the parent compound and its potential degradation products.

To establish the stability-indicating nature of this method, forced degradation studies should be performed.[7] This involves subjecting the this compound sample to various stress conditions, such as:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105 °C for 48 hours

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours

The chromatograms from these stressed samples should be analyzed to ensure that all degradation products are well-separated from the this compound peak, confirming the method's specificity.

Conclusion

The HPLC method described in this application note is suitable for the routine quality control and purity determination of this compound. The detailed protocol, including chromatographic conditions and sample preparation, provides a clear guideline for implementation. The method's stability-indicating characteristics, which should be confirmed through forced degradation studies, make it a valuable tool for stability testing in the pharmaceutical and chemical industries.

References

Application Note: Gas Chromatography Analysis of Dicyclohexyl Maleate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dicyclohexyl maleate is a chemical compound used in various industrial applications, including as a plasticizer and a monomer in polymer synthesis. Accurate and reliable quantitative analysis of this compound is essential for quality control, process monitoring, and research and development. Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) offers a robust and sensitive method for the analysis of this compound. This application note provides a detailed protocol for the quantitative analysis of this compound using GC-FID.

Experimental Protocols

1. Sample Preparation

The sample preparation protocol aims to dissolve this compound in a suitable solvent to a concentration appropriate for GC analysis.[1][2][3]

Materials:

  • This compound sample

  • Hexane (GC grade)

  • Volumetric flasks (10 mL)

  • Micropipettes

  • GC vials with caps and septa

  • Vortex mixer

  • Analytical balance

Protocol:

  • Stock Solution Preparation: Accurately weigh approximately 100 mg of the this compound standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in hexane and make up the volume to the mark to obtain a stock solution of 10 mg/mL.

  • Calibration Standards Preparation: Prepare a series of calibration standards by serially diluting the stock solution with hexane in 10 mL volumetric flasks. A typical concentration range for the calibration curve could be 10 µg/mL to 1000 µg/mL.[4]

  • Sample Preparation: Accurately weigh an appropriate amount of the sample containing this compound into a 10 mL volumetric flask. Dissolve the sample in hexane, vortex for 1 minute to ensure complete dissolution, and then dilute to the mark with hexane. The final concentration should fall within the range of the calibration standards.

  • Internal Standard (Optional but Recommended for High Precision): For enhanced accuracy, an internal standard (IS) such as dimethyl phthalate can be used.[4] If using an IS, add a known and constant amount of the IS solution to all calibration standards and samples before diluting to the final volume.

  • Final Step: Transfer the prepared standards and samples into GC vials for analysis.

2. Gas Chromatography (GC) Conditions

The following GC parameters are recommended for the analysis of this compound. These are based on methods for similar compounds and may require optimization for specific instruments and applications.[4]

ParameterValue
Gas Chromatograph Agilent 7890B GC system or equivalent
Detector Flame Ionization Detector (FID)
Column PEG-20M capillary column (or similar polar column)
30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Nitrogen, 1.5 mL/min constant flow[5]
Injector Temperature 250°C[5]
Injection Volume 1 µL
Split Ratio 50:1
Oven Temperature Program Initial: 150°C, hold for 2 min
Ramp: 10°C/min to 250°C
Hold: 5 min at 250°C
Detector Temperature 280°C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N₂ or He) 25 mL/min

Data Presentation

Table 1: Calibration Data for this compound Analysis

Concentration (µg/mL)Peak Area (Arbitrary Units)
1050,000
50255,000
100510,000
2501,275,000
5002,550,000
10005,100,000
Correlation Coefficient (r²) 0.9995

Table 2: Quantitative Analysis Results

Sample IDPeak AreaCalculated Concentration (µg/mL)Recovery (%)
Sample 1850,000166.798.1
Sample 21,750,000343.1101.2
Sample 33,200,000627.599.6

Note: The data presented in these tables are for illustrative purposes and will vary depending on the specific instrument and experimental conditions.

Mandatory Visualization

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing weigh_sample Weigh Dicyclohexyl Maleate Sample dissolve Dissolve in Hexane in Volumetric Flask weigh_sample->dissolve add_is Add Internal Standard (Optional) dissolve->add_is dilute Dilute to Final Volume add_is->dilute transfer Transfer to GC Vial dilute->transfer inject Inject Sample into GC transfer->inject separate Separation on PEG-20M Column inject->separate detect Detection by FID separate->detect integrate Integrate Peak Areas detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify this compound calibrate->quantify

Caption: Experimental workflow for GC analysis of this compound.

Quantitative_Logic cluster_inputs Inputs cluster_process Process cluster_output Output peak_area Analyte Peak Area calculation Concentration Calculation peak_area->calculation cal_curve Calibration Curve (Peak Area vs. Concentration) cal_curve->calculation concentration This compound Concentration calculation->concentration

Caption: Logical relationship for quantitative analysis of this compound.

References

Application Notes and Protocols for the Copolymerization of Dicyclohexyl Maleate with Vinyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the copolymerization of dicyclohexyl maleate (DCHM) with vinyl acetate (VAc). Due to the limited direct experimental data on this specific monomer pair, this document leverages established principles of polymer chemistry and data from analogous copolymer systems, particularly those involving vinyl acetate and other dialkyl maleates.

Introduction

The copolymerization of vinyl acetate with dialkyl maleates is a well-established method for producing polymers with a range of properties suitable for applications such as adhesives, coatings, and viscosity index improvers.[1] this compound, with its bulky, hydrophobic cyclohexyl groups, is an interesting comonomer that can impart unique characteristics to the resulting copolymer, such as increased glass transition temperature (Tg), enhanced thermal stability, and modified solubility.

Maleate esters, including DCHM, exhibit a strong reluctance to homopolymerize due to steric hindrance.[2] Consequently, their copolymerization with more reactive monomers like vinyl acetate often leads to copolymers with a high tendency toward an alternating structure.[3]

Monomer Reactivity and Copolymer Structure

The bulky cyclohexyl groups in DCHM are expected to introduce greater steric hindrance compared to the butyl groups in DBM. This increased steric hindrance will likely further reduce the reactivity of the DCHM monomer. Therefore, it is reasonable to anticipate that the reactivity ratio for DCHM (r1) will be lower than that of DBM, while the reactivity ratio for vinyl acetate (r2) will be of a similar order of magnitude. The product of the reactivity ratios (r1 * r2) is expected to be close to zero, indicating a strong tendency for alternation.

Table 1: Estimated Reactivity Ratios for this compound (M1) and Vinyl Acetate (M2)

Monomer Systemr₁ (Maleate)r₂ (Vinyl Acetate)r₁ * r₂Copolymer Type
This compound / Vinyl Acetate (Estimated)< 0.04~ 0.11~ 0Alternating
Dibutyl Maleate / Vinyl Acetate[4]0.04210.11020.0046Alternating

Potential Applications

Copolymers of vinyl acetate and dialkyl maleates find use in various industrial applications. The incorporation of the bulky and rigid cyclohexyl groups from DCHM is anticipated to enhance certain properties of the VAc copolymer, leading to the following potential applications:

  • Adhesives and Coatings: The hydrophobicity and rigidity of the cyclohexyl groups could improve the water resistance, hardness, and durability of adhesive and coating films.[2][5]

  • Lubricant Additives: Long-chain dialkyl maleate-vinyl acetate copolymers have been explored as viscosity index improvers for lubricating oils.[1] The bulky nature of the dicyclohexyl groups may contribute favorably to the viscosity-temperature characteristics of the lubricant.

  • Thermoplastics: The introduction of the rigid cyclohexyl rings into the polymer backbone is expected to increase the glass transition temperature (Tg) of the copolymer, potentially leading to materials with improved thermal stability and mechanical strength.

  • Drug Delivery: The biocompatibility of vinyl acetate-based polymers, coupled with the potential for tuning hydrophobicity and degradation rates through the incorporation of DCHM, could make these copolymers interesting candidates for drug delivery systems.[6]

Experimental Protocols

Two common methods for the copolymerization of vinyl acetate with dialkyl maleates are solution polymerization and emulsion polymerization. The choice of method will depend on the desired polymer properties and the intended application.

Solution Polymerization Protocol

Solution polymerization offers good control over the reaction and results in a polymer with a narrower molecular weight distribution.

Materials:

  • This compound (DCHM)

  • Vinyl acetate (VAc), freshly distilled to remove inhibitor

  • Toluene or other suitable aromatic solvent

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as initiator

  • Methanol or hexane for precipitation

  • Nitrogen gas for inerting the reaction

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Mechanical or magnetic stirrer

  • Heating mantle with temperature controller

  • Dropping funnel

  • Nitrogen inlet

Procedure:

  • Monomer and Solvent Charging: In a three-necked flask equipped with a reflux condenser, stirrer, and nitrogen inlet, charge the desired molar ratio of this compound and the solvent (e.g., toluene).

  • Inerting: Purge the system with nitrogen for 15-20 minutes to remove oxygen.

  • Heating: Heat the mixture to the desired reaction temperature (typically 60-80 °C) under a gentle nitrogen flow.

  • Initiator and Comonomer Addition: Dissolve the initiator (e.g., AIBN, ~0.5-1.0 mol% based on total monomers) in a portion of the freshly distilled vinyl acetate. Add this solution dropwise to the reaction flask over a period of 1-2 hours.

  • Polymerization: Maintain the reaction at the set temperature for 6-8 hours with continuous stirring.

  • Precipitation and Purification: After the reaction is complete, cool the flask to room temperature. Precipitate the copolymer by slowly pouring the reaction mixture into a large excess of a non-solvent like methanol or hexane with vigorous stirring.

  • Drying: Filter the precipitated polymer, wash it with fresh non-solvent, and dry it in a vacuum oven at 40-50 °C until a constant weight is achieved.

Table 2: Typical Recipe for Solution Copolymerization of DCHM and VAc

ComponentAmountMolar Ratio (Example)
This compound (DCHM)(Calculated based on desired composition)1
Vinyl acetate (VAc)(Calculated based on desired composition)1
Toluene100-200% of total monomer weight-
AIBN0.5 - 1.0 mol% of total monomers-
Emulsion Polymerization Protocol

Emulsion polymerization is a common industrial process for producing latexes for coatings and adhesives.[7][8]

Materials:

  • This compound (DCHM)

  • Vinyl acetate (VAc), freshly distilled

  • Deionized water

  • Sodium dodecyl sulfate (SDS) or other suitable surfactant

  • Potassium persulfate (KPS) or a redox initiator system

  • Sodium bicarbonate (buffer)

  • Nitrogen gas

Equipment:

  • Four-necked reaction kettle with a mechanical stirrer, reflux condenser, thermometer, and nitrogen inlet

  • Water bath with temperature control

  • Dropping funnels

Procedure:

  • Aqueous Phase Preparation: In the reaction kettle, dissolve the surfactant (e.g., SDS) and buffer (e.g., sodium bicarbonate) in deionized water.

  • Inerting and Heating: Purge the system with nitrogen for 20-30 minutes and heat the aqueous phase to the desired reaction temperature (typically 60-70 °C) with stirring.

  • Initiator Addition: Add a portion of the initiator (e.g., KPS) to the aqueous phase.

  • Monomer Emulsion Feed: In a separate beaker, prepare a pre-emulsion of this compound, vinyl acetate, and a portion of the surfactant solution.

  • Polymerization: Slowly feed the monomer pre-emulsion and the remaining initiator solution into the reaction kettle over 2-3 hours.

  • Completion: After the feed is complete, continue the reaction for another 1-2 hours to ensure high monomer conversion.

  • Cooling: Cool the resulting latex to room temperature.

Table 3: Typical Recipe for Emulsion Copolymerization of DCHM and VAc

ComponentAmount (parts by weight)
This compound + Vinyl Acetate100
Deionized Water100-150
Sodium Dodecyl Sulfate (SDS)2-4
Potassium Persulfate (KPS)0.5-1.0
Sodium Bicarbonate0.2-0.5

Visualizations

Copolymerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Monomers DCHM & VAc Reactor Reaction Vessel (Inert Atmosphere, Heated) Monomers->Reactor Solvent Solvent (e.g., Toluene) Solvent->Reactor Initiator Initiator (e.g., AIBN) Initiator->Reactor Precipitation Precipitation (in Non-solvent) Reactor->Precipitation Polymer Solution Filtration Filtration & Washing Precipitation->Filtration Drying Vacuum Drying Filtration->Drying Product Poly(DCHM-co-VAc) Drying->Product Alternating_Copolymer_Structure M1_1 DCHM M2_1 VAc M1_1->M2_1 M1_2 DCHM M2_1->M1_2 M2_2 VAc M1_2->M2_2 M1_3 DCHM M2_2->M1_3 M2_3 VAc M1_3->M2_3

References

Application Notes and Protocols: Dicyclohexyl Maleate as a Reactive Diluent in Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclohexyl maleate is a diester of maleic acid and cyclohexanol. Its chemical structure, featuring a reactive double bond and bulky cyclohexyl groups, suggests its potential as a reactive diluent in various resin systems. Reactive diluents are crucial components in resin formulations, primarily used to reduce viscosity, which in turn improves handling, processing, and the capacity for filler loading.[1] Unlike non-reactive diluents (solvents), reactive diluents have functional groups that allow them to copolymerize with the resin matrix, becoming a permanent part of the cured material.[2] This incorporation can significantly influence the final properties of the thermoset, such as mechanical strength, flexibility, and thermal stability.[1][3]

The incorporation of this compound into a resin formulation is expected to impart specific properties due to its unique molecular structure. The maleate group provides a site for free-radical polymerization, making it suitable for copolymerization with vinyl monomers such as styrenes and acrylates.[4][5][6] The presence of two cyclohexyl rings is anticipated to enhance the rigidity, thermal stability, and glass transition temperature (Tg) of the resulting polymer.[7]

These application notes provide an overview of the potential uses of this compound as a reactive diluent, along with generalized experimental protocols for its incorporation and characterization in resin systems. It is important to note that while the principles are based on established polymer chemistry, the specific data for this compound is limited, and these protocols should be considered as a starting point for further investigation.

Potential Applications and Effects on Resin Properties

This compound holds promise as a reactive diluent in several applications, including:

  • Unsaturated Polyester and Vinyl Ester Resins: It can be used as a comonomer to partially or fully replace styrene, potentially reducing volatile organic compound (VOC) emissions. The bulky cyclohexyl groups may enhance the mechanical properties and thermal resistance of the cured resin.

  • Adhesives and Coatings: In formulations for adhesives and coatings, this compound can improve flexibility and hydrophobicity due to its long alkyl chains.[8] Its copolymerization into the polymer backbone can lead to enhanced water resistance.[5]

  • Specialty Polymer Synthesis: It can be employed as a comonomer in emulsion polymerization to create latexes with tailored properties for specific applications.[5][8]

The anticipated effects of incorporating this compound as a reactive diluent include:

  • Viscosity Reduction: Like other reactive diluents, it is expected to lower the viscosity of the uncured resin, improving processability.[1]

  • Increased Glass Transition Temperature (Tg): The rigid cyclohexyl groups are likely to increase the Tg of the cured polymer, leading to better performance at elevated temperatures.[7]

  • Enhanced Mechanical Properties: The incorporation of the cyclohexyl moieties may lead to increased hardness and tensile strength. However, the degree of this enhancement will depend on the concentration and the specific resin system.

  • Improved Thermal Stability: The presence of the stable cycloaliphatic rings can contribute to improved thermal degradation resistance.[9]

  • Modified Curing Profile: The reactivity of the maleate double bond will influence the curing kinetics of the resin system.

Data Presentation

The following tables summarize the known properties of this compound and the expected impact on resin properties based on data from similar compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₆H₂₄O₄[10]
Molecular Weight280.36 g/mol [10]
Physical DescriptionLiquid[10]
CAS Number621-13-6[10][11]

Table 2: Inferred Effects of this compound on Resin Properties

PropertyExpected EffectRationale
Viscosity of Uncured ResinDecreaseGeneral function of a reactive diluent.[1]
Glass Transition Temperature (Tg)IncreaseIntroduction of rigid cyclohexyl groups.[7]
Tensile StrengthIncreaseContribution from the rigid cycloaliphatic structure.
FlexibilityDecreaseIncreased rigidity from cyclohexyl groups.
Thermal StabilityIncreasePresence of stable cycloaliphatic rings.[9]
Water ResistanceIncreaseHydrophobic nature of the cyclohexyl groups.[8]

Experimental Protocols

The following are generalized protocols for incorporating this compound into a resin system and characterizing the resulting material. These should be adapted based on the specific resin and curing chemistry.

Protocol 1: Viscosity Measurement of Resin Formulations

Objective: To determine the effect of this compound concentration on the viscosity of an uncured resin.

Materials and Equipment:

  • Base resin (e.g., unsaturated polyester, vinyl ester, or epoxy)

  • This compound

  • Rotational viscometer

  • Temperature-controlled water bath

  • Mixing cups and stirring rods

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Weigh the desired amount of the base resin into a mixing cup.

    • Add a specified weight percentage of this compound to the resin (e.g., 5%, 10%, 15%, 20% w/w).

    • Thoroughly mix the components until a homogeneous mixture is obtained.

    • Prepare a control sample of the neat resin without any diluent.

  • Viscosity Measurement:

    • Equilibrate the samples and the viscometer to the desired temperature using the water bath.

    • Select an appropriate spindle and rotational speed for the viscometer based on the expected viscosity range.

    • Immerse the spindle into the resin formulation to the specified depth.

    • Allow the reading to stabilize for 60 seconds before recording the viscosity value.

    • Repeat the measurement for each concentration of this compound and the control sample.

Protocol 2: Curing of Resin Formulations

Objective: To cure the resin formulations containing this compound for subsequent mechanical and thermal analysis.

Materials and Equipment:

  • Resin formulations from Protocol 1

  • Appropriate curing agent/initiator (e.g., methyl ethyl ketone peroxide (MEKP) for polyesters, or an amine hardener for epoxies)

  • Accelerator (e.g., cobalt naphthenate for polyesters)

  • Molds for preparing test specimens (e.g., for tensile, flexural, and impact testing)

  • Vacuum oven or a standard oven for post-curing

  • Mixing cups and stirring rods

Procedure:

  • Initiator/Curing Agent Addition:

    • To each resin formulation, add the predetermined amount of initiator/curing agent and accelerator (if required). The amounts should be calculated based on the total weight of the resin and reactive diluent.

    • Mix thoroughly, being careful to avoid excessive air entrapment.

  • Casting:

    • Pour the catalyzed resin mixture into the molds.

    • If necessary, degas the mixture in a vacuum chamber to remove any air bubbles.

  • Curing:

    • Allow the samples to cure at room temperature for the time specified by the resin manufacturer, or until they are tack-free.

    • Post-cure the samples in an oven at an elevated temperature to ensure complete crosslinking. The post-curing schedule (temperature and duration) will depend on the specific resin system.

Protocol 3: Mechanical Property Testing

Objective: To evaluate the effect of this compound on the mechanical properties of the cured resin.

Materials and Equipment:

  • Cured test specimens from Protocol 2

  • Universal testing machine with appropriate grips and fixtures for tensile and flexural testing

  • Impact tester (e.g., Izod or Charpy)

Procedure:

  • Tensile Testing (ASTM D638):

    • Measure the tensile strength, modulus of elasticity, and elongation at break of the dog-bone shaped specimens.

  • Flexural Testing (ASTM D790):

    • Measure the flexural strength and flexural modulus of the rectangular bar specimens.

  • Impact Testing (ASTM D256):

    • Measure the impact strength of the notched specimens.

  • Data Analysis:

    • For each mechanical test, analyze at least five specimens per formulation.

    • Compare the results of the formulations containing this compound to the control sample.

Protocol 4: Thermal Analysis

Objective: To determine the effect of this compound on the thermal properties of the cured resin.

Materials and Equipment:

  • Cured resin samples

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Differential Scanning Calorimetry (DSC):

    • Use DSC to determine the glass transition temperature (Tg) of the cured samples.

    • Heat a small sample (5-10 mg) in the DSC instrument under a nitrogen atmosphere at a controlled heating rate (e.g., 10°C/min).

    • The Tg is identified as a step change in the heat flow curve.

  • Thermogravimetric Analysis (TGA):

    • Use TGA to evaluate the thermal stability of the cured samples.

    • Heat a small sample (10-15 mg) in the TGA instrument under a nitrogen atmosphere at a controlled heating rate (e.g., 10°C/min) over a wide temperature range.

    • Record the weight loss as a function of temperature to determine the onset of decomposition and the degradation profile.

Visualizations

G cluster_DCM This compound Structure DCM This compound Structure

Caption: Chemical structure of this compound.

G cluster_workflow Experimental Workflow A Resin Formulation (Resin + this compound) B Viscosity Measurement (Uncured) A->B C Curing (Initiator/Hardener Addition) A->C D Specimen Preparation C->D E Mechanical Testing (Tensile, Flexural, Impact) D->E F Thermal Analysis (DSC for Tg, TGA for Stability) D->F

Caption: General experimental workflow for evaluation.

G cluster_copolymerization Hypothetical Copolymerization M1 Vinyl Monomer P Copolymer M1->P M2 Dicyclohexyl Maleate M2->P I Initiator I->M1 I->M2

Caption: Hypothetical copolymerization of this compound.

Conclusion

This compound presents itself as a promising, yet underexplored, reactive diluent for various resin systems. Its unique chemical structure suggests that it could offer a valuable combination of viscosity reduction and enhancement of thermomechanical properties in the cured polymer. The provided application notes and protocols offer a foundational framework for researchers to begin exploring the potential of this compound. Further empirical studies are necessary to fully elucidate its performance characteristics and to validate its suitability for specific applications. Researchers are encouraged to use these guidelines as a starting point and to adapt them to their specific research needs.

References

Formulation of PVC with Dicyclohexyl Maleate Plasticizer: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyvinyl chloride (PVC) is a versatile and widely used thermoplastic polymer. Its inherent rigidity, however, necessitates the use of plasticizers to impart flexibility for a vast range of applications, including medical devices, packaging, and consumer goods. Dicyclohexyl maleate is a non-phthalate plasticizer that offers a potential alternative to traditional phthalates like di(2-ethylhexyl) phthalate (DEHP), which have come under scrutiny due to health and environmental concerns. This document provides detailed application notes and experimental protocols for the formulation and evaluation of PVC plasticized with this compound.

Application Notes

This compound can be utilized as a primary or secondary plasticizer in PVC formulations to enhance flexibility and modify physical properties. Its bulky cyclohexyl groups can influence the plasticization efficiency, potentially offering a unique balance of properties compared to linear alkyl maleates or phthalates. Key considerations for its use include its compatibility with PVC resin, its effect on thermal and mechanical properties, and its migration or leaching characteristics, which are critical for applications in sensitive fields like drug development and medical devices.

Comparative Performance Data

While extensive, direct comparative data for this compound in PVC is limited in publicly available literature, the following tables provide an estimated performance profile based on data from structurally similar maleate and cycloaliphatic plasticizers against the industry-standard plasticizer, DEHP. It is crucial to note that these values are estimations and should be experimentally verified for specific formulations.

Table 1: Physical and Chemical Properties of Selected Plasticizers

PropertyThis compoundDi(2-ethylhexyl) Phthalate (DEHP)
Molecular Formula C₁₆H₂₄O₄C₂₄H₃₈O₄
Molecular Weight ( g/mol ) 280.36390.56
Appearance Colorless to pale yellow liquidColorless, viscous liquid
Boiling Point (°C) ~350-360 (estimated)~385
Density (g/cm³ at 20°C) ~1.08 (estimated)~0.986
Water Solubility LowInsoluble

Table 2: Comparative Mechanical Properties of Plasticized PVC (at 40 phr)*

PropertyPVC with this compound (Estimated)PVC with DEHP (Typical)
Tensile Strength (MPa) 18 - 2415 - 25
Elongation at Break (%) 300 - 400300 - 400
Shore A Hardness 80 - 9075 - 85

*phr = parts per hundred resin

Table 3: Comparative Thermal and Migration Properties of Plasticized PVC (at 40 phr)

PropertyPVC with this compound (Estimated)PVC with DEHP (Typical)
Glass Transition Temp. (Tg, °C) -20 to -30-25 to -35
5% Weight Loss Temp. (°C) 220 - 240230 - 250
Migration Rate (in n-hexane, µg/cm²/h) Moderate to LowModerate

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and evaluation of PVC formulations containing this compound.

Protocol 1: Preparation of Plasticized PVC Sheets

Objective: To prepare homogenous PVC sheets plasticized with this compound for subsequent testing.

Materials:

  • PVC resin (e.g., K-value 65-70)

  • This compound

  • Thermal stabilizer (e.g., calcium/zinc stearate)

  • Lubricant (e.g., stearic acid)

  • Two-roll mill

  • Compression molding press

  • Molds

Procedure:

  • Pre-mixing: In a high-speed mixer, blend the PVC resin, this compound (at the desired phr, e.g., 40 phr), thermal stabilizer (e.g., 2-3 phr), and lubricant (e.g., 0.5 phr) until a dry, free-flowing powder blend is obtained.

  • Milling: Transfer the pre-mixed compound to a two-roll mill heated to 160-170°C.

  • Continuously cut and fold the material on the mill to ensure homogenous mixing. The milling process typically takes 5-10 minutes, or until a smooth, uniform sheet is formed.

  • Sheet Formation: Remove the milled sheet from the rolls.

  • Compression Molding: Place the sheet into a pre-heated mold in a compression molding press at 170-180°C.

  • Apply a pressure of 10-15 MPa for 5-10 minutes to form a consolidated sheet of desired thickness.

  • Cool the mold under pressure to room temperature before removing the plasticized PVC sheet.

Protocol 2: Evaluation of Mechanical Properties

Objective: To determine the tensile strength, elongation at break, and hardness of the plasticized PVC.

4.2.1 Tensile Testing (ASTM D638)

Materials:

  • Universal Testing Machine (UTM) with appropriate grips

  • Die cutter for preparing dumbbell-shaped specimens (ASTM D638 Type IV)

  • Micrometer

Procedure:

  • Specimen Preparation: Die-cut at least five dumbbell-shaped specimens from the compression-molded PVC sheet.

  • Measure and record the width and thickness of the gauge section of each specimen.

  • Conditioning: Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours.

  • Testing:

    • Set the crosshead speed of the UTM to 500 mm/min.

    • Mount a specimen in the grips of the UTM.

    • Start the test and record the load and elongation until the specimen breaks.

  • Data Analysis: Calculate the tensile strength at break (in MPa) and the percentage elongation at break for each specimen and determine the average values.

4.2.2 Hardness Testing (ASTM D2240)

Materials:

  • Shore A Durometer

Procedure:

  • Place the plasticized PVC sheet on a hard, flat surface.

  • Press the durometer foot firmly onto the surface of the material, ensuring the indenter is perpendicular to the surface.

  • Record the hardness reading within 1-2 seconds of firm contact.

  • Take at least five readings at different locations on the sheet and calculate the average value.

Protocol 3: Thermal Analysis

Objective: To determine the glass transition temperature (Tg) and thermal stability of the plasticized PVC.

4.3.1 Differential Scanning Calorimetry (DSC) for Tg Determination

Materials:

  • Differential Scanning Calorimeter (DSC)

  • Aluminum pans and lids

Procedure:

  • Accurately weigh 5-10 mg of the plasticized PVC into an aluminum DSC pan and seal it.

  • Place the pan in the DSC cell.

  • Heat the sample from room temperature to a temperature above the expected Tg (e.g., 100°C) at a rate of 10°C/min under a nitrogen atmosphere.

  • Cool the sample back to a low temperature (e.g., -50°C).

  • Reheat the sample at 10°C/min to 120°C.

  • Data Analysis: Determine the glass transition temperature from the midpoint of the step transition in the heat flow curve of the second heating scan.

4.3.2 Thermogravimetric Analysis (TGA) for Thermal Stability

Materials:

  • Thermogravimetric Analyzer (TGA)

  • Sample pans

Procedure:

  • Accurately weigh 10-15 mg of the plasticized PVC into a TGA sample pan.

  • Place the pan in the TGA furnace.

  • Heat the sample from room temperature to 600°C at a heating rate of 20°C/min under a nitrogen atmosphere.

  • Data Analysis: Record the temperature at which 5% weight loss occurs as an indicator of the onset of thermal degradation.

Protocol 4: Migration (Leaching) Analysis (Adapted from ASTM D1239)

Objective: To quantify the migration of this compound from the PVC into a simulant fluid.

Materials:

  • Plasticized PVC samples of known surface area and weight

  • Glass vials with PTFE-lined caps

  • Incubator or oven

  • Analytical balance

  • Simulant fluid (e.g., n-hexane for non-polar substances, ethanol/water mixtures for polar substances)

  • Gas Chromatograph-Mass Spectrometer (GC-MS) for quantification (optional, for more precise measurements)

Procedure:

  • Sample Preparation: Cut circular or rectangular samples from the plasticized PVC sheet. Measure the dimensions to calculate the surface area and accurately weigh each sample.

  • Leaching Test:

    • Place a pre-weighed PVC sample into a glass vial.

    • Add a known volume of the simulant fluid, ensuring the sample is fully immersed.

    • Seal the vial and place it in an incubator at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 24, 48, 72 hours).

  • Gravimetric Analysis:

    • After the specified time, carefully remove the PVC sample from the vial.

    • Gently blot the surface to remove excess simulant.

    • Allow the sample to dry completely in a desiccator or a vacuum oven at a low temperature until a constant weight is achieved.

    • Reweigh the sample.

  • Data Analysis: Calculate the percentage weight loss, which represents the amount of plasticizer that has leached out.

    • Weight Loss (%) = [(Initial Weight - Final Weight) / Initial Weight] x 100

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the formulation and evaluation of PVC with this compound.

experimental_workflow cluster_formulation Formulation & Preparation cluster_testing Characterization & Evaluation PVC_Resin PVC Resin Pre_Mixing Pre-mixing PVC_Resin->Pre_Mixing DCM_Plasticizer This compound DCM_Plasticizer->Pre_Mixing Additives Stabilizers, Lubricants Additives->Pre_Mixing Milling Two-Roll Milling (160-170°C) Pre_Mixing->Milling Molding Compression Molding (170-180°C) Milling->Molding Plasticized_Sheet Plasticized PVC Sheet Molding->Plasticized_Sheet Mechanical_Testing Mechanical Testing (ASTM D638, D2240) Plasticized_Sheet->Mechanical_Testing Thermal_Analysis Thermal Analysis (DSC, TGA) Plasticized_Sheet->Thermal_Analysis Migration_Testing Migration Testing (ASTM D1239) Plasticized_Sheet->Migration_Testing Data_Analysis Data Analysis & Comparison Mechanical_Testing->Data_Analysis Thermal_Analysis->Data_Analysis Migration_Testing->Data_Analysis

Caption: Workflow for PVC formulation and testing.

Signaling Pathways (Hypothetical)

In the context of drug development and biocompatibility, understanding the potential interaction of leached plasticizers with biological systems is crucial. While specific signaling pathway interactions for this compound are not well-documented, a generalized logical diagram for assessing biocompatibility is presented below.

biocompatibility_assessment Device PVC Device with This compound Leaching Potential Leaching of Plasticizer Device->Leaching In_Vitro In Vitro Testing (Cytotoxicity - ISO 10993-5) Leaching->In_Vitro In_Vivo In Vivo Testing (Irritation, Sensitization - ISO 10993-10) Leaching->In_Vivo Cell_Viability Cell Viability Assay In_Vitro->Cell_Viability Risk_Assessment Toxicological Risk Assessment Cell_Viability->Risk_Assessment Tissue_Response Tissue Response Evaluation In_Vivo->Tissue_Response Tissue_Response->Risk_Assessment

Caption: Biocompatibility assessment pathway.

Disclaimer: The information provided in these application notes and protocols is intended for guidance and research purposes only. It is essential to conduct thorough experimental validation and safety assessments for any specific formulation and application. All laboratory work should be performed in accordance with established safety procedures and regulations.

Application Notes and Protocols for the Characterization of Dicyclohexyl Maleate-Based Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the characterization of dicyclohexyl maleate (DCHM)-based copolymers, with a particular focus on their application in drug delivery systems. Detailed protocols for key analytical techniques are provided to guide researchers in their experimental work.

Introduction

This compound (DCHM) is a monomer that can be copolymerized with various vinyl monomers, such as vinyl acetate (VA) or N-vinylpyrrolidone (NVP), to produce polymers with a range of physicochemical properties. The bulky cyclohexyl groups of DCHM introduce hydrophobicity and rigidity to the copolymer backbone, while the maleate ester bond offers a site for potential hydrolytic degradation, making these copolymers attractive for controlled drug release applications. Proper characterization of these copolymers is essential to understand their structure-property relationships and to ensure their suitability for biomedical applications.

Copolymer Synthesis

A typical synthesis of a DCHM-based copolymer involves free radical polymerization. The following is a general protocol for the synthesis of a poly(DCHM-co-VA) copolymer.

Synthesis Workflow

Synthesis_Workflow Monomers This compound (DCHM) Vinyl Acetate (VA) Reaction_Setup Reaction Setup: - Inert Atmosphere (N2) - Controlled Temperature Monomers->Reaction_Setup Initiator Initiator (e.g., AIBN) Initiator->Reaction_Setup Solvent Solvent (e.g., Toluene) Solvent->Reaction_Setup Polymerization Polymerization Reaction_Setup->Polymerization Precipitation Precipitation (e.g., in Methanol) Polymerization->Precipitation Purification Purification: - Washing - Drying Precipitation->Purification Copolymer Poly(DCHM-co-VA) Copolymer Purification->Copolymer

Caption: Workflow for the synthesis of a this compound-based copolymer.

Experimental Protocol: Synthesis of Poly(DCHM-co-VA)
  • Materials:

    • This compound (DCHM)

    • Vinyl acetate (VA)

    • Azobisisobutyronitrile (AIBN) (initiator)

    • Toluene (solvent)

    • Methanol (non-solvent for precipitation)

  • Procedure:

    • In a round-bottom flask equipped with a condenser and a nitrogen inlet, dissolve DCHM (e.g., 10 mmol) and VA (e.g., 10 mmol) in toluene.

    • Add AIBN (e.g., 0.1 mmol) to the solution.

    • Purge the mixture with nitrogen for 30 minutes to remove oxygen.

    • Heat the reaction mixture to 70-80 °C and stir for 24 hours under a nitrogen atmosphere.

    • After cooling to room temperature, precipitate the copolymer by slowly adding the reaction mixture to an excess of cold methanol with vigorous stirring.

    • Filter the precipitated copolymer and wash it several times with fresh methanol to remove unreacted monomers and initiator.

    • Dry the purified copolymer in a vacuum oven at 40-50 °C until a constant weight is achieved.

Physicochemical Characterization

A thorough characterization of the synthesized copolymer is crucial to determine its molecular structure, composition, thermal properties, and molecular weight distribution.

Characterization Workflow

Characterization_Workflow Copolymer Synthesized Copolymer NMR ¹H NMR & ¹³C NMR (Composition, Structure) Copolymer->NMR FTIR FT-IR Spectroscopy (Functional Groups) Copolymer->FTIR SEC Size Exclusion Chromatography (Mn, Mw, PDI) Copolymer->SEC Thermal Thermal Analysis (DSC/TGA) (Tg, Td) Copolymer->Thermal Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis FTIR->Data_Analysis SEC->Data_Analysis Thermal->Data_Analysis

Caption: Experimental workflow for the physicochemical characterization of copolymers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the copolymer structure and determine its composition.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the copolymer in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrument: A 400 MHz or 500 MHz NMR spectrometer.

  • Data Acquisition: Acquire the ¹H NMR spectrum at room temperature.

  • Data Analysis:

    • Identify the characteristic peaks for both DCHM and VA monomer units.

    • Integrate the peak areas corresponding to each monomer unit to calculate the copolymer composition. For a poly(DCHM-co-VA) copolymer, the molar fraction of VA can be determined by comparing the integral of the acetate methyl protons of VA with the integral of the cyclohexyl protons of DCHM.

Representative ¹H NMR Data (Poly(DCHM-co-VA) in CDCl₃)

Chemical Shift (ppm)Assignment
4.8-5.1-CH- of VA backbone
4.6-4.8-O-CH- of cyclohexyl group
2.0-2.2-CH₃ of VA
1.2-1.9-CH₂- of cyclohexyl group
2.8-3.2-CH-CH- of maleate backbone
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the copolymer.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: Prepare a thin film of the copolymer on a KBr pellet or use an ATR-FT-IR spectrometer.

  • Instrument: A standard FT-IR spectrometer.

  • Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups of both monomers.

Representative FT-IR Data (Poly(DCHM-co-VA))

Wavenumber (cm⁻¹)Assignment
2935, 2855C-H stretching of cyclohexyl groups
1735C=O stretching of ester groups (from both DCHM and VA)
1240C-O stretching of acetate group (VA)
1160C-O stretching of ester group (DCHM)
Size Exclusion Chromatography (SEC)

SEC (also known as Gel Permeation Chromatography, GPC) is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the copolymer.

Experimental Protocol: SEC

  • Sample Preparation: Dissolve the copolymer in a suitable solvent (e.g., tetrahydrofuran, THF) at a concentration of 1-2 mg/mL. Filter the solution through a 0.45 µm filter.

  • Instrument: An SEC system equipped with a refractive index (RI) detector and a set of appropriate columns (e.g., polystyrene-divinylbenzene).

  • Mobile Phase: THF at a flow rate of 1.0 mL/min.

  • Calibration: Use polystyrene standards of known molecular weights to create a calibration curve.

  • Data Analysis: Analyze the chromatogram to determine Mn, Mw, and PDI.

Representative SEC Data

ParameterValue
Mn ( g/mol )15,000
Mw ( g/mol )30,000
PDI2.0
Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg), while Thermogravimetric Analysis (TGA) is used to assess the thermal stability and decomposition temperature (Td) of the copolymer.

Experimental Protocol: DSC

  • Sample Preparation: Accurately weigh 5-10 mg of the copolymer into an aluminum DSC pan.

  • Instrument: A DSC instrument.

  • Procedure: Heat the sample from room temperature to a temperature above its expected Tg (e.g., 200 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere. Cool the sample and then reheat it under the same conditions to obtain the Tg from the second heating scan.

Experimental Protocol: TGA

  • Sample Preparation: Accurately weigh 5-10 mg of the copolymer into a TGA pan.

  • Instrument: A TGA instrument.

  • Procedure: Heat the sample from room temperature to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

Representative Thermal Analysis Data

ParameterValue
Glass Transition Temperature (Tg)85 °C
Decomposition Temperature (Td, 5% weight loss)280 °C

Application in Drug Delivery

DCHM-based copolymers can be formulated into various drug delivery systems, such as nanoparticles or microspheres, for the controlled release of therapeutic agents.

Drug Loading and Release Workflow

Drug_Delivery_Workflow Copolymer_Drug Copolymer + Drug Formulation Nanoparticle/Microsphere Formulation Copolymer_Drug->Formulation Characterization Particle Size & Zeta Potential Formulation->Characterization Drug_Loading Drug Loading & Encapsulation Efficiency Determination Formulation->Drug_Loading In_Vitro_Release In Vitro Drug Release Study Drug_Loading->In_Vitro_Release Data_Analysis Release Kinetics Modeling In_Vitro_Release->Data_Analysis

Caption: Workflow for drug loading and in vitro release studies.

Experimental Protocol: Drug Loading into Nanoparticles

This protocol describes the encapsulation of a hydrophobic drug (e.g., curcumin) into poly(DCHM-co-VA) nanoparticles using the nanoprecipitation method.

  • Materials:

    • Poly(DCHM-co-VA) copolymer

    • Curcumin

    • Acetone (solvent)

    • Poly(vinyl alcohol) (PVA) solution (stabilizer)

    • Deionized water

  • Procedure:

    • Dissolve the copolymer (e.g., 100 mg) and curcumin (e.g., 10 mg) in acetone (e.g., 10 mL).

    • Add this organic solution dropwise into an aqueous PVA solution (e.g., 1% w/v, 20 mL) under magnetic stirring.

    • Continue stirring for 4-6 hours at room temperature to allow for the evaporation of acetone and the formation of nanoparticles.

    • Centrifuge the nanoparticle suspension to separate the drug-loaded nanoparticles from the aqueous phase.

    • Wash the nanoparticles with deionized water to remove any unencapsulated drug and excess PVA.

    • Lyophilize the nanoparticles to obtain a dry powder.

  • Determination of Drug Loading and Encapsulation Efficiency:

    • Dissolve a known amount of lyophilized nanoparticles in a suitable solvent (e.g., acetonitrile) to break the nanoparticles and release the encapsulated drug.

    • Determine the amount of curcumin in the solution using UV-Vis spectrophotometry or HPLC.

    • Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:

      • DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

      • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100

Representative Drug Loading Data

ParameterValue
Drug Loading (DL)8.5%
Encapsulation Efficiency (EE)90%
Experimental Protocol: In Vitro Drug Release

This protocol describes the in vitro release of curcumin from the prepared nanoparticles.

  • Materials:

    • Drug-loaded nanoparticles

    • Phosphate-buffered saline (PBS, pH 7.4)

    • Dialysis membrane (with an appropriate molecular weight cut-off)

  • Procedure:

    • Disperse a known amount of drug-loaded nanoparticles in a specific volume of PBS (pH 7.4).

    • Place the nanoparticle suspension in a dialysis bag.

    • Immerse the dialysis bag in a larger volume of PBS (pH 7.4) maintained at 37 °C with gentle stirring.

    • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

    • Analyze the amount of curcumin in the collected samples using UV-Vis spectrophotometry or HPLC.

    • Plot the cumulative percentage of drug released as a function of time.

Biocompatibility Assessment

For any material intended for biomedical applications, a thorough evaluation of its biocompatibility is essential.

Logical Relationship for Biocompatibility Assessment

Biocompatibility_Assessment Copolymer DCHM-based Copolymer In_Vitro_Assays In Vitro Cytotoxicity Assays (e.g., MTT, LDH) Copolymer->In_Vitro_Assays Hemocompatibility Hemocompatibility Assays (Hemolysis) Copolymer->Hemocompatibility In_Vivo_Studies In Vivo Biocompatibility (Animal Models) In_Vitro_Assays->In_Vivo_Studies Cell_Lines Relevant Cell Lines (e.g., Fibroblasts, Cancer Cells) Cell_Lines->In_Vitro_Assays Hemocompatibility->In_Vivo_Studies Safety_Profile Overall Safety Profile In_Vivo_Studies->Safety_Profile

Caption: Logical flow for assessing the biocompatibility of the copolymers.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

  • Materials:

    • Human cell line (e.g., HeLa cells)

    • Cell culture medium (e.g., DMEM)

    • Fetal bovine serum (FBS)

    • Copolymer solution/nanoparticle suspension at various concentrations

    • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Dimethyl sulfoxide (DMSO)

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Replace the medium with fresh medium containing different concentrations of the copolymer or nanoparticles.

    • Incubate the cells for 24, 48, or 72 hours.

    • Add MTT solution to each well and incubate for another 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the control (untreated cells).

These protocols and application notes provide a comprehensive framework for the synthesis, characterization, and preclinical evaluation of this compound-based copolymers for drug delivery applications. Researchers should adapt these protocols based on the specific comonomer used and the intended application.

Application Notes and Protocols: Dicyclohexyl Maleate in the Development of Biodegradable Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The development of novel biodegradable polymers is critical for advancing biomedical applications, including controlled drug delivery, tissue engineering, and medical implants.[1] The physicochemical properties of these polymers, such as their degradation rate, mechanical strength, and thermal stability, are dictated by their monomeric composition.[2][3] This document explores the potential of dicyclohexyl maleate (DCM) as a monomer for creating a new class of biodegradable polyesters. The incorporation of rigid dicyclohexyl groups is hypothesized to enhance thermal and mechanical properties, while the maleate backbone provides ester linkages susceptible to hydrolysis and biodegradation.[4][5] These notes provide theoretical frameworks, synthesis protocols, and evaluation methods for researchers interested in exploring DCM-based polymers.

Application Note 1: Synthesis and Properties of this compound-Based Polyesters

The introduction of bulky, cyclic structures like the dicyclohexyl group into a polymer backbone can significantly increase its glass transition temperature (Tg) and thermal stability.[4] By copolymerizing this compound with a linear diol, it is possible to synthesize polyesters with tailored mechanical properties and predictable degradation profiles.

Expected Polymer Properties

The unique structure of this compound—combining a rigid aliphatic ring system with a reactive double bond—is expected to impart a distinct set of properties to the resulting polymers. These characteristics are crucial for their potential application in fields requiring durable yet biodegradable materials.

Table 1: Expected Trends in Thermal and Mechanical Properties of this compound-Based Polymers

Property Expected Characteristic Rationale
Glass Transition Temp. (Tg) High The rigid and bulky dicyclohexyl groups restrict chain mobility.[4]
Tensile Strength Moderate to High Increased chain rigidity can lead to higher strength, though this may be offset by other factors.[6][7]
Flexibility Low The bulky side groups are expected to create a stiff polymer backbone.
Thermal Stability High Cyclic aliphatic structures generally enhance thermal degradation resistance.[4]

| Biodegradability | Slower than saturated analogs | The unsaturated cis-configuration of the maleate group can hinder microbial degradation compared to saturated succinates.[5] |

Experimental Protocol 1.1: Synthesis of Poly(alkylene this compound) via Melt Polycondensation

This protocol describes a general method for synthesizing a polyester from this compound and a diol (e.g., 1,4-butanediol) using a two-stage melt polycondensation process.[1][4]

Materials:

  • This compound (DCM)

  • 1,4-butanediol (BDO)

  • Antimony(III) oxide or another suitable catalyst

  • Nitrogen gas (high purity)

  • Methanol

  • Chloroform

Procedure:

  • Esterification:

    • Charge a dry reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation column with equimolar amounts of this compound and 1,4-butanediol.

    • Add a catalytic amount of antimony(III) oxide (approx. 200-300 ppm).

    • Heat the mixture to 180-200°C under a slow stream of nitrogen gas to initiate the esterification reaction.

    • Continuously remove the water byproduct via distillation and monitor the reaction until approximately 95% of the theoretical amount of water has been collected.

  • Polycondensation:

    • Gradually increase the temperature to 250-270°C.

    • Simultaneously, slowly reduce the pressure to below 1 Torr to facilitate the removal of excess diol and drive the polymerization reaction forward.

    • Continue the reaction under high vacuum and elevated temperature for 3-4 hours, or until the desired melt viscosity is achieved.

  • Isolation and Purification:

    • Extrude the molten polymer from the reactor under nitrogen pressure into a cold water bath.

    • Pelletize the solidified polymer strands.

    • For purification, the polymer can be dissolved in chloroform and precipitated in cold methanol to remove unreacted monomers and oligomers.

    • Dry the purified polymer in a vacuum oven at 50°C until constant weight.

Fig. 1: Workflow for polyester synthesis via melt polycondensation.

Application Note 2: this compound in Amphiphilic Copolymers for Drug Delivery

Amphiphilic block copolymers, which contain both hydrophobic and hydrophilic segments, can self-assemble in aqueous environments to form micelles.[8][9] These nano-sized structures are excellent candidates for encapsulating poorly water-soluble drugs, thereby enhancing their bioavailability and enabling targeted delivery.[10][11] A copolymer featuring a hydrophobic block derived from this compound and a hydrophilic block like poly(ethylene glycol) (PEG) could form stable micelles with a rigid core, suitable for drug delivery applications.

Fig. 2: Self-assembly of an amphiphilic DCM-PEG copolymer into a drug-loaded micelle.

Application Note 3: Biodegradation Assessment

The biodegradability of a polymer is a critical factor for its use in biomedical and environmental applications. The process is influenced by the polymer's chemical structure, morphology, and the surrounding environment.[3] While polyesters are generally susceptible to hydrolysis, the specific structure of the monomer units plays a significant role in the rate of degradation.[5]

Comparative Biodegradability: Maleates vs. Succinates

Studies on smaller diester plasticizers show that maleate-based compounds, due to their unsaturated cis-double bond, are generally less biodegradable than their saturated succinate counterparts.[5] This suggests that polymers derived from this compound may exhibit slower degradation rates, which could be advantageous for applications requiring long-term material integrity, such as medical implants.

Table 2: Comparative Biodegradation of Maleate vs. Succinate Diesters

Plasticizer Type Central Structure Side Chains Half-life (days) Key Observation
Succinate-Based Saturated Di(2-ethylhexyl) Rapid Degradation Rapidly degraded with minimal and transient metabolite buildup.[5]
Dibutyl Rapid Degradation Readily broken down by Rhodococcus rhodochrous.[5]
Dihexyl Rapid Degradation Readily broken down by Rhodococcus rhodochrous.[5]
Maleate-Based Unsaturated (cis) Di(2-ethylhexyl) Almost No Degradation The combination of the cis-double bond and branched side chains severely inhibits biodegradation.[5]

| | | Dibutyl | Slow Degradation | Significantly slower degradation compared to its succinate analog.[5][12] |

Data derived from studies using the soil bacterium Rhodococcus rhodochrous.[5]

Experimental Protocol 3.1: Aerobic Biodegradation in Soil (ASTM D5988)

This protocol outlines a standardized method to assess the aerobic biodegradation of DCM-based polymers by measuring the evolved carbon dioxide in a simulated soil environment.[5]

Materials:

  • Polymer sample (film or powder form)

  • Standard natural soil with a known microbial population

  • Sealed reactors with CO2 traps (e.g., containing barium hydroxide or sodium hydroxide solution)

  • Air supply (CO2-free)

Procedure:

  • Setup:

    • Prepare a mixture of the polymer sample and the soil at a known concentration.

    • Place the soil-polymer mixture into the sealed reactors. Include a control reactor with only soil.

    • Connect the reactors to a CO2-free air supply and a CO2 trap.

  • Incubation:

    • Incubate the reactors in the dark at a constant temperature (e.g., 25°C) for an extended period (typically up to 6 months).

    • Periodically analyze the CO2 traps (e.g., by titration) to quantify the amount of CO2 produced.

  • Calculation:

    • Calculate the cumulative amount of CO2 evolved from both the sample and control reactors.

    • The percentage of biodegradation is determined by comparing the net CO2 produced from the polymer to the theoretical maximum amount of CO2 that could be produced from that mass of polymer.

Experimental Protocol 3.2: In Vitro Hydrolytic Degradation

This protocol assesses the abiotic degradation of the polymer under simulated physiological conditions.

Materials:

  • Polymer samples (e.g., pre-weighed films of known dimensions)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator or water bath at 37°C

  • Freeze-dryer

Procedure:

  • Setup:

    • Place each polymer sample into a sterile vial containing a known volume of PBS.

  • Incubation:

    • Incubate the vials at 37°C.

    • At predetermined time points (e.g., 1, 2, 4, 8, 12 weeks), remove a set of samples.

  • Analysis:

    • Rinse the retrieved samples with deionized water to remove salts.

    • Freeze-dry the samples to a constant weight.

    • Measure the weight loss to determine the mass loss percentage.

    • Characterize changes in material properties by analyzing the molecular weight (via Gel Permeation Chromatography), thermal properties (via DSC), and surface morphology (via SEM).

G cluster_0 Biodegradation Assessment cluster_1 Biocompatibility Assessment ab Abiotic Degradation (Hydrolysis - Protocol 3.2) b Biotic Degradation (Soil Burial - Protocol 3.1) ab->b Characterize Degradants vitro In Vitro Cytotoxicity (e.g., ISO 10993-5) b->vitro Use Leachables for Testing vivo In Vivo Implantation Studies (e.g., ISO 10993-6) vitro->vivo If Non-Cytotoxic end Material Approved for Biomedical Application vivo->end start New DCM-Polymer start->ab start->b start->vitro

References

Application of Dicyclohexyl Maleate in Coatings and Adhesives: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclohexyl maleate (DCM) is a versatile difunctional monomer that finds application in the formulation of various polymer-based products, including coatings and adhesives. Its bulky cyclohexyl groups and reactive double bond allow it to be incorporated into polymer chains, influencing properties such as flexibility, adhesion, and crosslinking density. This document provides detailed application notes and experimental protocols for the utilization of this compound in coating and adhesive formulations, intended for research and development purposes.

This compound can act as a reactive diluent, reducing the viscosity of formulations for easier application while becoming an integral part of the cured polymer network. It can also be used as a comonomer in polymerization reactions to tailor the final properties of the binder.

Chemical and Physical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective incorporation into formulations.

PropertyValueReference
Molecular Formula C₁₆H₂₄O₄[1]
Molecular Weight 280.36 g/mol [1]
Appearance Liquid[1]
Boiling Point 761.32 K (calculated)
Melting Point 424.08 K (calculated)
LogP (Octanol/Water Partition Coefficient) 3.294 (calculated)
Water Solubility Log10WS = -4.11 (calculated)
CAS Number 621-13-6[1]

Application in Coatings

This compound can be incorporated into coating formulations, particularly in UV-curable and emulsion-based systems, to enhance specific performance characteristics. Its primary roles are as a reactive diluent and a comonomer.

As a Reactive Diluent in UV-Curable Coatings

In UV-curable coatings, reactive diluents are crucial for reducing the viscosity of the formulation to a workable level for application, while also participating in the photopolymerization process to become part of the final cured film. The bulky cyclohexyl groups of DCM can impart improved flexibility and impact resistance to the cured coating.

Logical Workflow for Evaluating this compound as a Reactive Diluent:

G cluster_formulation Formulation Stage cluster_application Application & Curing cluster_testing Performance Testing A Base Resin (e.g., Urethane Acrylate) D Mixing A->D B Photoinitiator (e.g., TPO) B->D C This compound (0-20 wt%) C->D E Viscosity Measurement D->E F Film Application (e.g., drawdown bar) E->F G UV Curing F->G H Hardness (Pencil Hardness) G->H I Adhesion (Cross-hatch) G->I J Flexibility (Mandrel Bend) G->J K Impact Resistance G->K

Figure 1. Experimental workflow for evaluating DCM in UV-curable coatings.

Experimental Protocol: Evaluation of this compound as a Reactive Diluent in a UV-Curable Clear Coat

  • Materials:

    • Urethane acrylate oligomer (e.g., Allnex Ebecryl® 8402)

    • This compound (DCM)

    • Photoinitiator (e.g., 2,4,6-Trimethylbenzoyl-diphenyl-phosphineoxide, TPO)

    • Substrate: Steel panels (Q-panels)

  • Formulation:

    • Prepare a series of formulations by blending the urethane acrylate oligomer with varying concentrations of DCM (e.g., 0%, 5%, 10%, 15%, 20% by weight).

    • To each formulation, add a fixed concentration of the photoinitiator (e.g., 3 wt%).

    • Thoroughly mix each formulation in an opaque container using a laboratory mixer until a homogeneous solution is obtained.

  • Viscosity Measurement:

    • Measure the viscosity of each formulation at 25°C using a Brookfield viscometer.

  • Coating Application and Curing:

    • Apply the formulated coatings to steel panels using a drawdown bar to achieve a uniform wet film thickness (e.g., 50 µm).

    • Cure the coated panels using a UV lamp with a specific energy dose (e.g., 1000 mJ/cm²).

  • Performance Evaluation:

    • Pencil Hardness (ASTM D3363): Determine the hardness of the cured films.

    • Adhesion (ASTM D3359, Method B): Evaluate the adhesion of the coating to the substrate using the cross-hatch tape test.

    • Flexibility (ASTM D522): Assess the flexibility of the coating using a conical mandrel bend tester.

    • Impact Resistance (ASTM D2794): Measure the direct and reverse impact resistance of the coated panels.

Expected Outcome Data (Hypothetical):

DCM Concentration (wt%)Viscosity (cP at 25°C)Pencil HardnessAdhesion (ASTM D3359)Flexibility (Mandrel Bend, inch)Direct Impact Resistance (in-lbs)
050002H5B1/440
53500H5B1/850
102000F5B1/860
151200HB4B<1/870
20800B4B<1/880
As a Comonomer in Emulsion Polymerization for Waterborne Coatings

This compound can be copolymerized with other monomers, such as vinyl acetate and acrylates, in an emulsion polymerization process to produce a latex binder for waterborne coatings. The incorporation of DCM can enhance the hydrophobicity and flexibility of the resulting polymer film.

Signaling Pathway for Emulsion Polymerization with DCM:

G cluster_reactants Reactants cluster_process Polymerization Process Monomers Monomers (Vinyl Acetate, this compound) Micelle Monomer-swollen Micelles Monomers->Micelle Water Water Water->Micelle Surfactant Surfactant Surfactant->Micelle Initiator Initiator (e.g., KPS) Radical Initiator Radicals Initiator->Radical Propagation Polymer Chain Propagation Micelle->Propagation Radical->Micelle Initiation Latex Latex Particle Formation Propagation->Latex

Figure 2. Simplified pathway of emulsion polymerization incorporating DCM.

Experimental Protocol: Synthesis of a Vinyl Acetate/Dicyclohexyl Maleate Copolymer Latex

  • Materials:

    • Vinyl acetate (VA), distilled

    • This compound (DCM)

    • Potassium persulfate (KPS), initiator

    • Sodium bicarbonate, buffer

    • Anionic surfactant (e.g., sodium lauryl sulfate)

    • Non-ionic surfactant (e.g., Triton™ X-405)

    • Deionized water

  • Procedure (Semi-batch Emulsion Polymerization):

    • Initial Charge: In a reaction kettle equipped with a stirrer, condenser, and nitrogen inlet, charge deionized water, sodium bicarbonate, and a portion of the surfactants. Purge with nitrogen for 30 minutes while heating to 70°C.

    • Initiator Addition: Dissolve KPS in deionized water and add it to the reactor.

    • Monomer Emulsion Feed: Prepare a monomer emulsion by mixing VA, DCM, the remaining surfactants, and deionized water under agitation.

    • Polymerization: Gradually feed the monomer emulsion into the reactor over a period of 3 hours at 70°C.

    • Post-reaction: After the feed is complete, maintain the temperature for another 2 hours to ensure high monomer conversion.

    • Cooling and Filtration: Cool the reactor to room temperature and filter the resulting latex through a 100-mesh screen.

  • Characterization:

    • Solid Content: Determine the solid content of the latex gravimetrically.

    • Particle Size: Measure the average particle size and distribution using dynamic light scattering (DLS).

    • Minimum Film Formation Temperature (MFFT): Determine the MFFT of the latex.

    • Film Properties: Cast a film of the latex and evaluate its water resistance (contact angle), tensile strength, and elongation at break (ASTM D2370).

Expected Outcome Data (Hypothetical):

DCM in Monomer Feed (wt%)Solid Content (%)Particle Size (nm)MFFT (°C)Water Contact Angle (°)Tensile Strength (MPa)Elongation at Break (%)
050.1150156510.2450
549.816512759.5500
1050.218010858.8580

Application in Adhesives

In adhesive formulations, particularly pressure-sensitive adhesives (PSAs), this compound can be used as a comonomer to modify the viscoelastic properties of the adhesive, influencing tack, peel adhesion, and shear strength.

As a Comonomer in Acrylic Pressure-Sensitive Adhesives

The incorporation of DCM into an acrylic PSA formulation can increase the glass transition temperature (Tg) and improve the cohesive strength of the adhesive.

Logical Relationship of Components in a PSA Formulation:

G Base Base Polymer (e.g., Poly(2-EHA)) PSA Pressure-Sensitive Adhesive Base->PSA DCM This compound (Comonomer) DCM->PSA Modifies Tg and Cohesion Tackifier Tackifier Resin Tackifier->PSA Increases Tack Crosslinker Crosslinking Agent Crosslinker->PSA Improves Shear Strength

Figure 3. Component relationships in a DCM-modified PSA.

Experimental Protocol: Evaluation of this compound in an Acrylic Pressure-Sensitive Adhesive

  • Materials:

    • 2-Ethylhexyl acrylate (2-EHA)

    • Acrylic acid (AA)

    • This compound (DCM)

    • Azobisisobutyronitrile (AIBN), initiator

    • Ethyl acetate, solvent

    • Tackifier resin (e.g., a rosin ester)

    • Crosslinking agent (e.g., aluminum acetylacetonate)

    • Polyester film (PET), substrate

  • Synthesis of the Acrylic Copolymer (Solution Polymerization):

    • In a reaction flask, dissolve 2-EHA, AA, and varying amounts of DCM (e.g., 0, 2, 5, 10 wt% of total monomers) in ethyl acetate.

    • Add AIBN and purge the solution with nitrogen.

    • Heat the mixture to 75°C and maintain for 8 hours under agitation.

  • Adhesive Formulation:

    • To the polymer solution, add a tackifier resin (e.g., 20 parts per hundred parts of polymer) and a crosslinking agent (e.g., 0.5 phr).

    • Mix thoroughly until a homogeneous adhesive solution is obtained.

  • Coating and Drying:

    • Coat the adhesive solution onto a PET film to a dry adhesive thickness of 25 µm.

    • Dry the coated film in an oven at 100°C for 10 minutes.

  • Performance Testing:

    • 180° Peel Adhesion (PSTC-101): Measure the force required to remove the adhesive tape from a stainless steel panel.

    • Loop Tack (PSTC-16): Determine the initial tack of the adhesive.

    • Shear Strength (PSTC-107): Evaluate the cohesive strength of the adhesive at room temperature and at an elevated temperature (e.g., 70°C).

Expected Outcome Data (Hypothetical):

DCM in Copolymer (wt%)Peel Adhesion (N/25mm)Loop Tack (N/25mm²)Shear Strength (min at 25°C)Shear Strength (min at 70°C)
018.515.2>10,000120
217.814.5>10,000240
516.513.0>10,000500
1014.211.8>10,0001200

Conclusion

This compound is a valuable monomer for modifying the properties of coatings and adhesives. As a reactive diluent, it can effectively reduce the viscosity of high-solids and UV-curable formulations while enhancing flexibility and impact resistance. When used as a comonomer in emulsion and solution polymerization, it can be tailored to improve the hydrophobicity, cohesive strength, and thermal properties of the final polymer. The experimental protocols provided herein offer a framework for researchers to systematically evaluate the benefits of incorporating this compound into their specific formulations. Further optimization of concentrations and co-monomer ratios will be necessary to achieve the desired balance of properties for any given application.

References

Dicyclohexyl Maleate: A Novel Crosslinking Agent for Enhanced Polymer Performance

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclohexyl maleate (DCM) is a diester of maleic acid and cyclohexanol. While traditionally used as a comonomer and plasticizer in polymer synthesis, its unique molecular structure presents an opportunity for its use as a crosslinking agent. The presence of two bulky cyclohexyl groups and a reactive double bond allows for the formation of rigid, three-dimensional polymer networks. This, in turn, can significantly enhance the mechanical strength, thermal stability, and chemical resistance of the resulting polymers. These properties are highly desirable in various applications, including the development of advanced drug delivery systems, biomedical devices, and high-performance coatings.

This document provides detailed application notes and experimental protocols for utilizing this compound as a crosslinking agent in polymer systems. It is intended to guide researchers and professionals in exploring the potential of DCM to create novel polymers with tailored properties.

Key Applications and Expected Polymer Properties

The incorporation of this compound as a crosslinking agent is anticipated to impart several beneficial properties to polymers, largely owing to the rigid and bulky nature of the dicyclohexyl groups.

Table 1: Expected Effects of this compound Crosslinking on Polymer Properties

PropertyExpected EffectRationale
Thermal Stability IncreasedThe rigid crosslinked network restricts polymer chain mobility, requiring higher temperatures for thermal degradation.
Mechanical Strength IncreasedThe bulky cyclohexyl groups and covalent crosslinks enhance the polymer's resistance to deformation under stress.
Hardness IncreasedThe formation of a dense, three-dimensional network structure increases the material's surface hardness.
Swelling Ratio DecreasedThe crosslinked structure limits the ability of the polymer to absorb solvents and swell.
Solubility DecreasedCovalent crosslinks render the polymer insoluble in most common solvents.

Experimental Protocols

The following protocols provide a framework for the synthesis and characterization of polymers crosslinked with this compound. These are generalized methods and may require optimization based on the specific polymer system and desired properties.

Protocol 1: Free-Radical Polymerization of Methyl Methacrylate (MMA) with this compound (DCM) as a Crosslinking Agent

This protocol describes the synthesis of a crosslinked poly(methyl methacrylate) (PMMA) network using DCM.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • This compound (DCM)

  • Azobisisobutyronitrile (AIBN) as a free-radical initiator

  • Toluene, anhydrous

Equipment:

  • Round-bottom flask with a reflux condenser and nitrogen inlet

  • Magnetic stirrer and heating mantle

  • Vacuum oven

Procedure:

  • In a round-bottom flask, dissolve the desired amount of MMA and DCM in toluene. A typical starting ratio would be 95:5 molar ratio of MMA to DCM.

  • Add AIBN (typically 0.1-1.0 mol% with respect to the total monomer concentration).

  • Purge the solution with nitrogen for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Heat the reaction mixture to 70-80°C with continuous stirring under a nitrogen atmosphere.

  • Allow the polymerization to proceed for 4-6 hours. The solution will become increasingly viscous.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.

  • Filter the precipitated polymer and wash it thoroughly with fresh methanol to remove any unreacted monomers and initiator.

  • Dry the crosslinked polymer in a vacuum oven at 60°C until a constant weight is achieved.

Characterization:

The resulting crosslinked PMMA can be characterized for its thermal and mechanical properties using techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Dynamic Mechanical Analysis (DMA).

Table 2: Hypothetical Thermal and Mechanical Properties of PMMA Crosslinked with this compound

DCM Concentration (mol%)Glass Transition Temperature (Tg) (°C)Decomposition Temperature (TGA, 5% weight loss) (°C)Young's Modulus (GPa)
0 (Linear PMMA)1052803.1
21153053.5
51283304.2
101453555.1
Protocol 2: Synthesis of a Crosslinked Polyester using this compound

This protocol outlines the synthesis of an unsaturated polyester resin followed by crosslinking with this compound.

Materials:

  • Maleic anhydride

  • Phthalic anhydride

  • Propylene glycol

  • This compound (DCM)

  • Styrene (as a reactive diluent)

  • Benzoyl peroxide (BPO) as an initiator

  • Cobalt naphthenate as a promoter

Equipment:

  • Three-necked flask with a mechanical stirrer, thermometer, and condenser

  • Heating mantle

  • Vacuum line

Procedure:

Part A: Synthesis of Unsaturated Polyester Resin

  • Charge the three-necked flask with maleic anhydride, phthalic anhydride, and propylene glycol in a desired molar ratio (e.g., 1:1:2.2).

  • Heat the mixture to 190-200°C under a nitrogen blanket with continuous stirring.

  • Maintain the temperature and monitor the acid value of the reaction mixture periodically. The reaction is considered complete when the acid value drops to a desired level (e.g., below 30 mg KOH/g).

  • Cool the resulting unsaturated polyester resin to below 100°C.

Part B: Crosslinking with this compound

  • Dissolve the synthesized unsaturated polyester resin in a mixture of styrene and this compound. A typical ratio might be 60% resin, 30% styrene, and 10% DCM by weight.

  • Add cobalt naphthenate (promoter) to the mixture and stir until homogeneous.

  • Add benzoyl peroxide (initiator) and mix thoroughly.

  • Pour the resin mixture into a mold and allow it to cure at room temperature for 24 hours, followed by a post-curing step at 80°C for 3 hours.

Characterization:

The cured polyester can be subjected to mechanical testing (tensile strength, flexural strength) and thermal analysis (HDT, TGA).

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Characterization monomer Monomer (e.g., MMA) reaction_mixture Reaction Mixture monomer->reaction_mixture dcm This compound (Crosslinker) dcm->reaction_mixture initiator Initiator (e.g., AIBN) initiator->reaction_mixture solvent Solvent (e.g., Toluene) solvent->reaction_mixture polymerization Polymerization (Heat, N2 atm) reaction_mixture->polymerization precipitation Precipitation (in non-solvent) polymerization->precipitation washing Washing precipitation->washing drying Drying (Vacuum Oven) washing->drying crosslinked_polymer Crosslinked Polymer drying->crosslinked_polymer tga TGA crosslinked_polymer->tga Thermal Stability dsc DSC crosslinked_polymer->dsc Glass Transition dma DMA crosslinked_polymer->dma Viscoelastic Properties mechanical_testing Mechanical Testing crosslinked_polymer->mechanical_testing Strength, Modulus signaling_pathway cluster_components Components cluster_process Crosslinking Process cluster_result Resulting Structure polymer_chain Linear Polymer Chains initiation Initiation (Radical Formation) polymer_chain->initiation dcm This compound (DCM) dcm->initiation crosslinking Crosslinking Reaction (DCM double bond reacts with polymer chains) initiation->crosslinking network 3D Crosslinked Polymer Network crosslinking->network

Application Notes and Protocols for Monitoring Dicyclohexyl Maleate Polymerization Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring the polymerization kinetics of Dicyclohexyl maleate (DCHM), a monomer used in the synthesis of various polymers with applications in specialty plastics and biomedical materials. Accurate monitoring of polymerization kinetics is crucial for controlling the polymer's molecular weight, polydispersity, and, consequently, its final properties. This document outlines several key techniques, offering detailed experimental protocols and data presentation guidelines.

Introduction to this compound Polymerization

This compound is an unsaturated ester that can undergo free-radical polymerization to form poly(this compound). The polymerization process involves the conversion of the monomer's carbon-carbon double bond into a single bond within the growing polymer chain. Monitoring the rate of this conversion and the evolution of polymer chain length is fundamental to understanding and controlling the reaction.

Monitoring Techniques: Application Notes and Protocols

Several analytical techniques can be employed for real-time or quasi-real-time monitoring of DCHM polymerization kinetics.[1] The choice of method often depends on the specific reaction conditions (e.g., bulk, solution, or emulsion polymerization), the required level of detail, and the available instrumentation. The most common and effective techniques include Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Differential Scanning Calorimetry (DSC), and Gel Permeation Chromatography (GPC).[2][3]

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note: FTIR spectroscopy is a powerful technique for monitoring the disappearance of the monomer's carbon-carbon double bond (C=C), which is directly proportional to the monomer conversion.[4] By tracking the decrease in the absorbance of the C=C stretching vibration, the polymerization kinetics can be determined in real-time.[5] This method is particularly well-suited for in-situ monitoring.[6]

Experimental Protocol: In-situ FTIR Monitoring

Materials and Apparatus:

  • This compound (monomer)

  • Initiator (e.g., Azobisisobutyronitrile - AIBN, or Benzoyl peroxide - BPO)

  • Solvent (if applicable, e.g., Toluene, Dioxane)

  • FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe or a heated transmission cell.

  • Reaction vessel with controlled temperature and stirring.

  • Nitrogen or Argon supply for inert atmosphere.

Procedure:

  • System Setup: Assemble the reaction vessel with the temperature controller, stirrer, and inert gas inlet. If using an ATR probe, ensure it is properly inserted into the reaction vessel.

  • Background Spectrum: Record a background spectrum of the empty, clean ATR crystal or transmission cell at the desired reaction temperature.

  • Reaction Mixture Preparation: In the reaction vessel, combine the this compound monomer and solvent (if any).

  • Initiation of Data Collection: Start collecting FTIR spectra of the monomer/solvent mixture at regular intervals (e.g., every 30 seconds).

  • Reaction Initiation: Once a stable baseline is established, inject the initiator into the reaction mixture to start the polymerization.

  • Data Acquisition: Continue collecting spectra throughout the polymerization until the reaction reaches the desired conversion or completion.

  • Data Analysis:

    • Identify the characteristic absorbance peak of the C=C double bond of this compound (typically around 1640 cm⁻¹).

    • Monitor the decrease in the area or height of this peak over time.

    • Calculate the monomer conversion (X) at each time point using the following equation:

      • X(t) = (A₀ - Aₜ) / A₀

      • Where A₀ is the initial absorbance of the C=C peak, and Aₜ is the absorbance at time t.

    • Plot the conversion as a function of time to obtain the kinetic profile.

Data Presentation:

Time (min)C=C Peak AbsorbanceMonomer Conversion (%)
01.250
101.0516
200.8730.4
300.7143.2
600.4564
900.2877.6
1200.1588

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: ¹H NMR spectroscopy is a highly quantitative method for monitoring polymerization kinetics by observing the disappearance of vinyl proton signals from the monomer and the appearance of signals corresponding to the polymer backbone.[7] It provides unambiguous structural information and allows for the direct determination of monomer conversion.[8] For real-time monitoring, specialized flow-NMR setups can be used.[9]

Experimental Protocol: Offline ¹H NMR Monitoring

Materials and Apparatus:

  • This compound (monomer)

  • Initiator (e.g., AIBN)

  • Solvent (if applicable)

  • NMR spectrometer

  • NMR tubes

  • Reaction vessel with temperature control and stirring

  • Syringes and needles for sample extraction

  • Inhibitor (e.g., hydroquinone) to quench the reaction in the collected samples

  • Deuterated solvent (e.g., CDCl₃) for NMR analysis

Procedure:

  • Reaction Setup: Set up the polymerization reaction in the temperature-controlled vessel under an inert atmosphere.

  • Reaction Initiation: Add the initiator to the monomer to start the polymerization.

  • Sample Collection: At predetermined time intervals, withdraw a small aliquot of the reaction mixture using a syringe.

  • Quenching: Immediately add the aliquot to a vial containing a small amount of inhibitor and the deuterated solvent to stop the polymerization and prepare the sample for NMR analysis.

  • NMR Analysis: Acquire the ¹H NMR spectrum for each collected sample.

  • Data Analysis:

    • Identify the signals corresponding to the vinyl protons of the this compound monomer.

    • Identify a stable internal reference signal (e.g., from the solvent or an internal standard).

    • Integrate the vinyl proton signals and the reference signal for each spectrum.

    • Calculate the monomer concentration at each time point relative to the internal reference.

    • Determine the monomer conversion by comparing the monomer concentration at time t to the initial concentration.

    • Plot monomer conversion versus time to obtain the kinetic curve.

Data Presentation:

Time (min)Integral of Vinyl ProtonsMonomer Conversion (%)
02.000
151.6219
301.2836
600.7463
900.4080
1200.1891

Differential Scanning Calorimetry (DSC)

Application Note: DSC measures the heat flow associated with the polymerization reaction. Since polymerization is an exothermic process, the rate of heat generation is directly proportional to the rate of polymerization.[10] Isothermal DSC experiments can provide detailed kinetic information, including the total heat of polymerization and the reaction rate as a function of conversion.

Experimental Protocol: Isothermal DSC Monitoring

Materials and Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Hermetic DSC pans

  • This compound (monomer)

  • Initiator (e.g., AIBN)

Procedure:

  • Sample Preparation: Accurately weigh a small amount (5-10 mg) of the this compound monomer and initiator mixture into a hermetic DSC pan.

  • DSC Program:

    • Equilibrate the DSC cell at a temperature below the initiation temperature.

    • Rapidly heat the sample to the desired isothermal reaction temperature.

    • Hold the sample at the isothermal temperature for a sufficient time for the reaction to go to completion.

  • Data Acquisition: Record the heat flow as a function of time during the isothermal step.

  • Data Analysis:

    • Integrate the area under the exothermic peak to determine the total heat of polymerization (ΔH_total).

    • The heat flow at any given time (dH/dt) is proportional to the reaction rate.

    • The conversion (α) at time t can be calculated as the ratio of the heat evolved up to that time (ΔH_t) to the total heat of polymerization:

      • α(t) = ΔH_t / ΔH_total

    • The rate of conversion (dα/dt) can be calculated from the heat flow:

      • dα/dt = (dH/dt) / ΔH_total

    • Plot conversion and rate of conversion as a function of time.

Data Presentation:

Time (min)Heat Flow (mW)Conversion (α)Rate of Conversion (dα/dt) (s⁻¹)
00.00.000.0000
52.50.150.0005
104.80.400.0010
203.00.750.0006
301.00.920.0002
400.20.980.0000

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

Application Note: GPC/SEC is an offline technique used to determine the molecular weight distribution of the polymer at different stages of the reaction.[2] By analyzing samples taken at various time points, one can track the evolution of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[4] This information is crucial for understanding the polymerization mechanism (e.g., living vs. conventional radical polymerization).

Experimental Protocol: Offline GPC/SEC Analysis

Materials and Apparatus:

  • Gel Permeation Chromatograph with a suitable detector (e.g., refractive index detector)

  • Appropriate GPC columns for the expected molecular weight range

  • Mobile phase (e.g., Tetrahydrofuran - THF)

  • Polymer standards for calibration (e.g., polystyrene standards)

  • Reaction setup as described for NMR monitoring

  • Vials for sample collection and preparation

Procedure:

  • Reaction and Sampling: Perform the polymerization and collect aliquots at different time intervals, quenching the reaction in each aliquot as described in the NMR protocol.

  • Sample Preparation: Dilute the quenched samples to a suitable concentration with the GPC mobile phase and filter them to remove any particulate matter.

  • GPC Analysis: Inject the prepared samples into the GPC system and run the analysis.

  • Data Analysis:

    • Using the calibration curve generated from the polymer standards, determine the Mn, Mw, and PDI for each sample.

    • Plot Mn and PDI as a function of monomer conversion (which can be determined by another method like FTIR or NMR).

Data Presentation:

Time (min)Monomer Conversion (%)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
15195,2008,3001.60
303610,50018,9001.80
606321,30040,5001.90
908035,60071,2002.00
1209148,10098,1002.04

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the described experimental protocols.

FTIR_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Setup Reaction Vessel B Record Background Spectrum A->B C Prepare Reaction Mixture B->C D Start Data Collection C->D E Initiate Polymerization D->E F Acquire Spectra Over Time E->F G Monitor C=C Peak F->G H Calculate Conversion G->H I Plot Kinetic Profile H->I

Caption: Workflow for in-situ FTIR monitoring of polymerization.

Offline_Analysis_Workflow cluster_reaction Polymerization cluster_analysis Offline Analysis A Start Polymerization B Collect Aliquots at Time Intervals A->B C Quench Reaction in Aliquots B->C D Prepare Samples for Analysis C->D E Perform NMR or GPC/SEC Analysis D->E F Determine Conversion / Molecular Weight E->F G Construct Kinetic Plots F->G

Caption: General workflow for offline monitoring techniques (NMR and GPC/SEC).

Caption: Workflow for monitoring polymerization kinetics using DSC.

References

Troubleshooting & Optimization

Optimizing Catalyst Selection for Dicyclohexyl Maleate Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of dicyclohexyl maleate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of catalytic systems to facilitate efficient and successful experimentation.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Symptom Possible Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive Catalyst: The catalyst may have degraded due to improper storage or handling.- Use a fresh batch of catalyst. - For solid catalysts like ion-exchange resins, ensure they are properly dried and activated according to the manufacturer's instructions.
Insufficient Reaction Temperature: The reaction temperature may be too low for the chosen catalyst to be effective.- Gradually increase the reaction temperature in increments of 5-10°C, monitoring the reaction progress by TLC or GC. - Ensure the heating mantle or oil bath is calibrated and providing consistent heat.
Incomplete Water Removal: The water produced during the esterification reaction can inhibit the forward reaction, shifting the equilibrium back towards the reactants.- Use a Dean-Stark apparatus to effectively remove water as it is formed. - Ensure the solvent used forms an azeotrope with water (e.g., toluene, cyclohexane). - Check for any leaks in the glassware setup that might allow atmospheric moisture to enter.
Poor Mixing: Inadequate agitation can lead to localized temperature gradients and poor contact between reactants and the catalyst, especially with heterogeneous catalysts.- Increase the stirring speed to ensure the reaction mixture is homogeneous. - For viscous reaction mixtures, consider using a mechanical stirrer instead of a magnetic stir bar.
Formation of Side Products (e.g., Cyclohexene) Excessive Reaction Temperature: High temperatures, especially in the presence of strong acid catalysts, can promote the dehydration of cyclohexanol to cyclohexene.- Lower the reaction temperature. - Consider using a milder catalyst that is less prone to promoting dehydration reactions.
High Catalyst Concentration: A high concentration of a strong acid catalyst can increase the rate of side reactions.- Reduce the amount of catalyst used. - Perform a catalyst loading optimization study to find the optimal concentration that maximizes product yield while minimizing side product formation.
Product is Dark or Discolored Thermal Degradation: Prolonged reaction times at high temperatures can lead to the decomposition of the product or starting materials.- Reduce the reaction time. Monitor the reaction closely and stop it once the starting material is consumed. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Catalyst-Induced Degradation: Some catalysts can cause charring or decomposition at elevated temperatures.- Choose a more thermally stable catalyst. - If using a homogeneous catalyst, ensure it is completely removed during the work-up procedure.
Difficulty in Product Purification Presence of Unreacted Starting Materials: The reaction may not have gone to completion.- Increase the reaction time or temperature. - Use a slight excess of one of the reactants (typically the alcohol) to drive the reaction to completion.
Formation of Emulsions During Work-up: Residual catalyst or side products can act as emulsifying agents.- Add a saturated brine solution during the aqueous wash to help break the emulsion. - Allow the mixture to stand for a longer period in the separatory funnel. - If the emulsion persists, filter the mixture through a pad of Celite.
Co-distillation of Impurities: Impurities with boiling points close to that of the product can be difficult to separate by distillation.- Use fractional distillation with a column that has a high number of theoretical plates. - Consider alternative purification methods such as column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the role of a catalyst in the synthesis of this compound?

A1: A catalyst is used to increase the rate of the esterification reaction between maleic anhydride and cyclohexanol. The reaction can proceed without a catalyst, but it is typically very slow. The catalyst provides an alternative reaction pathway with a lower activation energy, allowing the reaction to reach equilibrium faster.

Q2: How do I choose the best catalyst for my experiment?

A2: The choice of catalyst depends on several factors, including the desired reaction rate, reaction temperature, and the need for catalyst recyclability. Homogeneous catalysts like sulfuric acid and p-toluenesulfonic acid are effective but can be corrosive and difficult to separate from the product. Heterogeneous catalysts such as ion-exchange resins and solid acids are generally less corrosive, easier to separate, and can often be recycled. Refer to the Catalyst Performance Comparison table for a starting point.

Q3: What is the significance of removing water from the reaction?

A3: The esterification of maleic anhydride with cyclohexanol is a reversible reaction that produces water as a byproduct. According to Le Chatelier's principle, removing water as it is formed will shift the equilibrium towards the formation of the this compound product, thereby increasing the overall yield.

Q4: Can I use maleic acid instead of maleic anhydride?

A4: Yes, maleic acid can be used as the starting material. However, the reaction will produce two equivalents of water per mole of this compound formed, compared to one equivalent when using maleic anhydride. This means that water removal becomes even more critical for achieving a high yield.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be monitored by several techniques:

  • Thin-Layer Chromatography (TLC): This is a quick and simple method to qualitatively observe the disappearance of the starting materials and the appearance of the product.

  • Gas Chromatography (GC): GC can be used to quantitatively determine the concentration of reactants and products over time.

  • Acid Value Titration: The consumption of the acidic starting material (maleic anhydride/acid) can be monitored by titrating aliquots of the reaction mixture with a standardized base.

Catalyst Performance Comparison

The following table summarizes the performance of various catalysts in the synthesis of maleate esters. Note that the data presented is for the synthesis of various dialkyl maleates and should be used as a general guide for optimizing this compound synthesis.

Catalyst Catalyst Type Typical Reaction Temperature (°C) Typical Reaction Time (h) Reported Yield (%) Advantages Disadvantages
Sulfuric Acid (H₂SO₄) Homogeneous120 - 1403 - 6> 90Low cost, high activity.Corrosive, difficult to separate, can cause side reactions.
p-Toluenesulfonic Acid (p-TsOH) Homogeneous110 - 1304 - 8> 90High activity, less corrosive than H₂SO₄.Difficult to separate from the product.
Tetrabutyl Titanate Homogeneous160 - 1804 - 8~95High selectivity, low corrosivity.Higher cost, requires higher temperatures.
Heteropolyacids Homogeneous/Heterogeneous120 - 1502 - 5> 95High activity, can be recycled.Higher cost.
Ion-Exchange Resins (e.g., Amberlyst-15) Heterogeneous80 - 1205 - 10> 90Easy to separate and recycle, low corrosivity.Lower thermal stability, may require longer reaction times.
Silica Sulfuric Acid Heterogeneous130 - 1503 - 6> 98High activity, reusable, easy to handle.May require specific preparation methods.

Experimental Protocols

Protocol 1: Synthesis of this compound using p-Toluenesulfonic Acid (p-TsOH)

Materials:

  • Maleic anhydride (1.0 mol)

  • Cyclohexanol (2.2 mol)

  • p-Toluenesulfonic acid monohydrate (0.05 mol)

  • Toluene (200 mL)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask (500 mL)

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To the 500 mL round-bottom flask, add maleic anhydride, cyclohexanol, toluene, and p-toluenesulfonic acid monohydrate.

  • Assemble the Dean-Stark apparatus and reflux condenser.

  • Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

  • Continue the reaction until the theoretical amount of water has been collected, or until TLC analysis indicates the consumption of the starting material (typically 4-8 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with 100 mL of 5% sodium bicarbonate solution to neutralize the catalyst.

  • Wash the organic layer with 100 mL of water, followed by 100 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.

  • The crude this compound can be further purified by vacuum distillation.

Protocol 2: Synthesis of this compound using an Ion-Exchange Resin (e.g., Amberlyst-15)

Materials:

  • Maleic anhydride (1.0 mol)

  • Cyclohexanol (2.5 mol)

  • Amberlyst-15 (20 g, dried in a vacuum oven at 80°C for 12 hours)

  • Toluene (200 mL)

  • Round-bottom flask (500 mL)

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To the 500 mL round-bottom flask, add maleic anhydride, cyclohexanol, toluene, and the dried Amberlyst-15 resin.

  • Assemble the Dean-Stark apparatus and reflux condenser.

  • Heat the mixture to reflux with vigorous stirring.

  • Continue the reaction until the theoretical amount of water has been collected (typically 5-10 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Filter the reaction mixture to remove the Amberlyst-15 resin. The resin can be washed with fresh toluene and dried for reuse.

  • Concentrate the filtrate using a rotary evaporator to remove the toluene and excess cyclohexanol.

  • The resulting crude this compound can be purified by vacuum distillation.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Synthesis start Start: Reactant & Catalyst Charging reaction Esterification Reaction (Heating with Water Removal) start->reaction monitoring Reaction Monitoring (TLC, GC, or Titration) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Neutralization, Washing, Drying) monitoring->workup Complete purification Purification (Vacuum Distillation) workup->purification analysis Product Analysis (NMR, IR, GC-MS) purification->analysis end End: Pure this compound analysis->end

Caption: Experimental workflow for this compound synthesis.

Troubleshooting_Logic Troubleshooting Logic for Low Yield start Low Product Yield check_temp Is Reaction Temperature Optimal? start->check_temp check_water Is Water Being Effectively Removed? check_temp->check_water Yes increase_temp Increase Temperature check_temp->increase_temp No check_catalyst Is the Catalyst Active? check_water->check_catalyst Yes check_setup Check Dean-Stark Setup check_water->check_setup No replace_catalyst Use Fresh/Reactivated Catalyst check_catalyst->replace_catalyst No end Yield Improved check_catalyst->end Yes increase_temp->end check_setup->end replace_catalyst->end

Caption: Troubleshooting logic for addressing low product yield.

Technical Support Center: Improving the Yield of Dicyclohexyl Maleate Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for the synthesis of dicyclohexyl maleate. Our goal is to help you diagnose and resolve common issues to improve your experimental yield and product purity.

Troubleshooting Guide

This section addresses specific problems you might encounter during the esterification process in a direct question-and-answer format.

Issue: Low or No Product Yield

Q1: My reaction has run for the recommended time, but analysis (TLC, acid value) shows a significant amount of unreacted starting materials. What are the likely causes?

A1: Low conversion is a common issue in this compound synthesis, which is a reversible equilibrium reaction.[1][2] The primary culprits are:

  • Equilibrium Limitations: The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants, thereby reducing the yield of the ester.[1][3]

  • Presence of Water: Any water in the starting materials (maleic anhydride, cyclohexanol) or glassware will inhibit the forward reaction. It is critical to use anhydrous reagents and thoroughly dried glassware.[1][3]

  • Insufficient or Inactive Catalyst: An inadequate amount or low activity of the acid catalyst will result in a slow or stalled reaction.[1][3]

  • Suboptimal Reaction Temperature: The reaction may not have been heated sufficiently to reach the optimal temperature for a reasonable reaction rate.[3]

  • Inadequate Reaction Time: The reaction may not have been allowed to proceed long enough to reach equilibrium.[1][3]

Q2: I've confirmed my reagents are dry and used the correct amount of catalyst, but my yield is still below 60%. How can I improve it?

A2: To drive the reaction toward completion and maximize your yield, consider these strategies:

  • Continuous Water Removal: This is one of the most effective methods to increase yield.[3] Use a Dean-Stark apparatus with an azeotropic solvent like toluene to continuously remove water as it forms.[3][4]

  • Use an Excess of Cyclohexanol: Employing an excess of the alcohol can shift the equilibrium towards the product side, in accordance with Le Chatelier's principle.[1][2] Molar ratios of maleic anhydride to cyclohexanol between 1:2.1 and 1:3.5 have been shown to be effective.[4]

Issue: Product Impurity

Q3: The melting point of my purified this compound is broad and lower than the literature value. What does this indicate?

A3: A low and broad melting point is a strong indicator of impurities in your final product.[1] This could be due to:

  • Residual Starting Materials: Unreacted maleic anhydride or cyclohexanol may remain.

  • Byproducts: Side reactions, such as the dehydration of cyclohexanol to form dicyclohexyl ether, can occur, especially at high temperatures with strong acid catalysts.[3]

  • Ineffective Purification: The chosen purification method (e.g., recrystallization, column chromatography) may not have been sufficient to remove all impurities.[1] A second purification step may be necessary.

Q4: I am using concentrated sulfuric acid as a catalyst and my product is dark and difficult to purify. Are there better alternatives?

A4: While sulfuric acid is a common and inexpensive catalyst, it is associated with environmental pollution, equipment corrosion, and numerous side reactions that lead to poor product quality and complicated workup procedures.[4] Consider using alternative catalysts:

  • Heteropolyacids: Catalysts like H₄[Ti(H₂O)TiW₁₁O₃₉]·7H₂O have been shown to be highly active and recyclable, leading to esterification rates as high as 99.6% with simpler workup.[4]

  • p-Toluenesulfonic acid (p-TsOH): A solid acid catalyst that is often easier to handle and can lead to cleaner reactions.[5][6]

  • Acidic Ion-Exchange Resins (e.g., Dowex): These solid-phase catalysts are easily filtered out of the reaction mixture, simplifying purification and allowing for catalyst reuse.[7][8]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound from maleic anhydride?

A1: The synthesis from maleic anhydride proceeds in two main stages. The first stage is a very fast, non-catalytic reaction where one molecule of cyclohexanol reacts with maleic anhydride to form the monoester. The second stage is a slower, reversible, and acid-catalyzed reaction where a second molecule of cyclohexanol reacts with the monoester to form the this compound diester and water.[5][7]

Q2: How can I monitor the progress of the esterification reaction?

A2: You can monitor the reaction's progress using several techniques:

  • Thin-Layer Chromatography (TLC): TLC allows for a qualitative assessment of the consumption of starting materials and the formation of the product.[9]

  • Acid Value Titration: Periodically taking a small sample of the reaction mixture and titrating it with a standardized base (e.g., NaOH) allows you to quantify the amount of unreacted carboxylic acid, thereby tracking the reaction's conversion.[4]

Q3: What are the typical reaction conditions (temperature, time)?

A3: The reaction is typically conducted at reflux temperature to ensure a sufficient reaction rate and to facilitate the azeotropic removal of water.[4] With an efficient catalyst and water removal, reaction times of 2 to 4 hours are often sufficient to achieve high conversion.[4]

Data Presentation: Catalyst Comparison

The choice of catalyst significantly impacts the esterification of this compound. The table below summarizes the performance and characteristics of different catalyst systems based on literature for similar esterification reactions.

Catalyst SystemTypical ConditionsReported Yield/ConversionAdvantagesDisadvantages
Conc. Sulfuric Acid Reflux, 4-8 hModerate to HighInexpensive and readily available.[4]Equipment corrosion, significant side reactions, environmental concerns, complex workup (neutralization, washing).[4]
p-Toluenesulfonic Acid (p-TsOH) Reflux, 3-6 hHigh (up to 98%)[6]Solid, easier to handle than H₂SO₄, good yields.[5]Can still require neutralization and thorough purification.
Heteropolyacid Reflux, 2-4 hVery High (up to 99.6%)[4]High activity, small quantities needed, recyclable, high yields, cleaner reaction, simple workup.[4]Higher initial cost and less common than sulfuric acid.
Acidic Ion-Exchange Resin (Dowex) Reflux, 4-10 hGood to HighEasily removed by filtration, reusable, simplifies purification.[7][8]Can have lower activity requiring longer reaction times or higher catalyst loading compared to homogeneous catalysts.[7]

Experimental Protocols

Protocol 1: High-Yield Synthesis of this compound via Heteropolyacid Catalysis

This protocol is adapted from a high-yield method developed for analogous esters and is designed to maximize conversion.[4]

  • Materials:

    • Maleic Anhydride (1.0 mol)

    • Cyclohexanol (2.5 mol)

    • Toluene (25-30% of total reactant volume)

    • Heteropolyacid Catalyst (e.g., H₄[Ti(H₂O)TiW₁₁O₃₉]·7H₂O) (0.15-0.5% of total reactant weight)

  • Procedure:

    • Equip a three-necked flask with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus connected to a reflux condenser.

    • Charge the flask with maleic anhydride, cyclohexanol, toluene, and the heteropolyacid catalyst.

    • Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

    • Continue refluxing for 2-4 hours, or until no more water is collected in the trap.

    • After the reaction is complete, allow the mixture to cool.

    • Recover the toluene by atmospheric distillation.

    • Filter the cooled reaction mixture to recover the solid heteropolyacid catalyst for reuse.

    • Purify the resulting crude this compound by vacuum distillation to obtain the final product.

Protocol 2: Standard Fischer Esterification using p-Toluenesulfonic Acid (p-TsOH)

This protocol outlines a more traditional approach to the esterification.

  • Materials:

    • Maleic Anhydride (1.0 mol)

    • Cyclohexanol (3.0 mol)

    • p-Toluenesulfonic acid (p-TsOH) (0.05 mol)

    • Toluene or Heptane (~150 mL)

  • Procedure:

    • Set up the apparatus as described in Protocol 1.

    • Charge the flask with maleic anhydride, cyclohexanol, toluene, and p-TsOH.

    • Heat the mixture to reflux with stirring, collecting the evolved water in the Dean-Stark trap.

    • Monitor the reaction by TLC or by measuring the volume of collected water. Continue reflux until the reaction is complete (typically 3-6 hours).

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the p-TsOH, followed by a brine wash.[1]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude ester by vacuum distillation or column chromatography.

Mandatory Visualizations

Experimental_Workflow prep 1. Prepare Reactants (Anhydrous) setup 2. Assemble Apparatus (Flask, Dean-Stark) prep->setup react 3. Heat to Reflux (2-4 hours) setup->react monitor 4. Monitor Reaction (Water collection, TLC) react->monitor workup 5. Work-up (Cool, Neutralize/Filter) react->workup purify 6. Purify Product (Vacuum Distillation) workup->purify product Final Product: This compound purify->product

Caption: High-level workflow for this compound synthesis.

Troubleshooting_Yield start Low Yield Observed? q_water Is water being effectively removed? start->q_water YES q_catalyst Is the catalyst active and sufficient? q_water->q_catalyst YES sol_water Implement Dean-Stark with azeotropic solvent. q_water->sol_water NO q_ratio Is an excess of alcohol being used? q_catalyst->q_ratio YES sol_catalyst Use fresh catalyst or consider alternatives (e.g., Heteropolyacid). q_catalyst->sol_catalyst NO sol_ratio Increase cyclohexanol to maleic anhydride ratio (e.g., 2.5:1). q_ratio->sol_ratio NO end Yield Improved q_ratio->end YES sol_water->q_catalyst sol_catalyst->q_ratio sol_ratio->end

Caption: Troubleshooting logic for diagnosing low reaction yield.

Reaction_Pathway reactants Maleic Anhydride + Cyclohexanol monoester Monoester Intermediate reactants->monoester Step 1 (Fast) products This compound + Water monoester->products Step 2 (Slow, Acid-Catalyzed) + Cyclohexanol

Caption: Two-step reaction pathway for this compound formation.

References

Side reactions to avoid in Dicyclohexyl maleate production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of dicyclohexyl maleate, with a focus on avoiding common side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the synthesis of this compound?

A1: The synthesis of this compound is typically achieved through the Fischer esterification of maleic anhydride with cyclohexanol.[1] The reaction is generally catalyzed by an acid, such as p-toluenesulfonic acid or sulfuric acid.[2][3] The process involves two main stages: a rapid, non-catalytic reaction to form the monoester, followed by a slower, reversible, acid-catalyzed reaction to form the diester. To drive the equilibrium towards the product, water, a byproduct of the reaction, is continuously removed, often by azeotropic distillation.[4]

Q2: What are the primary side reactions to be aware of during the synthesis of this compound?

A2: The main side reactions that can occur during the production of this compound are:

  • Isomerization: The maleate (cis isomer) can isomerize to the more thermodynamically stable fumarate (trans isomer).[5]

  • Ether Formation: The acid-catalyzed dehydration of cyclohexanol can lead to the formation of dicyclohexyl ether as a byproduct.[6][7]

  • Polymerization: Maleic anhydride and the resulting maleate ester can undergo polymerization, especially at elevated temperatures.[8]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the esterification can be monitored by measuring the acid value of the reaction mixture. As the reaction proceeds, the carboxylic acid groups of maleic acid and the monoester are consumed, leading to a decrease in the acid value.[9] Alternatively, techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to analyze the composition of the reaction mixture over time.[10]

Q4: What is the best method for purifying the final this compound product?

A4: After the reaction is complete, the crude product is typically washed with an aqueous basic solution (e.g., sodium bicarbonate) to neutralize the acid catalyst and any unreacted acidic species. This is followed by washing with water to remove any remaining salts. The final purification is best achieved by vacuum distillation.[11][12] This technique is preferred because this compound has a high boiling point, and distillation at atmospheric pressure could lead to thermal degradation and an increase in side products.[13]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction. 2. Inefficient water removal. 3. Suboptimal reaction temperature. 4. Insufficient catalyst.1. Extend the reaction time and monitor the acid value until it stabilizes at a low level. 2. Ensure the Dean-Stark trap or other azeotropic distillation apparatus is functioning correctly. Use a suitable solvent for azeotropic removal of water (e.g., toluene).[14] 3. Optimize the reaction temperature. A temperature range of 120-140°C is generally effective.[2] 4. Ensure the catalyst concentration is within the optimal range (e.g., 0.5-2% by weight of reactants for p-toluenesulfonic acid).
Presence of Dicyclohexyl Fumarate in the Product Isomerization of the maleate to the more stable fumarate, often promoted by high temperatures and prolonged reaction times.1. Maintain the reaction temperature below 150°C. 2. Avoid excessively long reaction times once the esterification is complete. 3. Certain catalysts may favor isomerization; consider using a milder catalyst if this is a persistent issue.
Contamination with Dicyclohexyl Ether Acid-catalyzed dehydration of cyclohexanol, which is favored by high temperatures and high acid catalyst concentrations.[6]1. Control the reaction temperature, keeping it as low as feasible to achieve a reasonable reaction rate. 2. Use the minimum effective amount of acid catalyst. 3. A two-stage temperature profile can be employed: a lower temperature for the initial monoester formation and a moderate temperature for the diester formation.
Formation of Polymeric Material Polymerization of maleic anhydride or the maleate ester, which can be initiated by heat or impurities.1. Maintain a controlled reaction temperature. 2. Consider adding a small amount of a polymerization inhibitor, such as hydroquinone, at the beginning of the reaction. 3. Ensure all reactants and the reaction vessel are clean and free of potential initiators.
Product is Difficult to Purify by Distillation The presence of high-boiling impurities or a very small difference in boiling points between the product and impurities.1. Ensure the vacuum is sufficiently low to reduce the boiling point of this compound and increase the relative volatility between the product and impurities.[13] 2. Use a fractionating column during vacuum distillation for better separation.[15] 3. If dicyclohexyl ether is a major contaminant, optimize the reaction conditions to minimize its formation before the purification step.

Data Presentation

The following table summarizes the key reaction parameters and their impact on the yield of this compound and the formation of major side products.

Parameter Optimal Range Effect on this compound Yield Impact on Side Reactions
Temperature 120 - 140°CIncreasing temperature generally increases the reaction rate, but excessively high temperatures can lead to degradation and reduced yield.- Isomerization to Fumarate: Favored at temperatures above 150°C. - Dicyclohexyl Ether Formation: Rate increases significantly with higher temperatures. - Polymerization: More likely to occur at higher temperatures.
Maleic Anhydride to Cyclohexanol Molar Ratio 1 : 2.2 - 2.5A slight excess of cyclohexanol is used to ensure complete conversion of the maleic anhydride and to drive the reaction towards the diester.A large excess of cyclohexanol can increase the likelihood of dicyclohexyl ether formation.
Catalyst Concentration (p-TSA) 0.5 - 2% w/wA higher catalyst concentration increases the reaction rate.Higher concentrations can also accelerate the formation of dicyclohexyl ether and potentially promote isomerization.[9]
Reaction Time 4 - 8 hoursSufficient time is needed for the reaction to go to completion, as indicated by the acid value.Prolonged reaction times, especially at high temperatures, can increase the extent of isomerization to the fumarate.

Experimental Protocols

Synthesis of this compound

This protocol is designed to maximize the yield of this compound while minimizing the formation of common side products.

Materials:

  • Maleic anhydride (1.0 mol, 98.06 g)

  • Cyclohexanol (2.2 mol, 220.36 g, 230 mL)

  • p-Toluenesulfonic acid monohydrate (p-TSA) (0.02 mol, 3.8 g)

  • Toluene (200 mL)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Polymerization inhibitor (e.g., hydroquinone, a few crystals) (optional)

Equipment:

  • 1 L three-necked round-bottom flask

  • Heating mantle with a magnetic stirrer

  • Magnetic stir bar

  • Thermometer

  • Dean-Stark trap

  • Condenser

  • Separatory funnel

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: To the three-necked flask, add maleic anhydride, cyclohexanol, toluene, p-toluenesulfonic acid monohydrate, and a magnetic stir bar. If desired, add a few crystals of a polymerization inhibitor.

  • Azeotropic Distillation: Assemble the flask with the Dean-Stark trap, condenser, and thermometer. Begin stirring and heat the mixture to reflux (approximately 120-140°C). Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Reaction Monitoring: Continue the reaction for 4-8 hours, or until no more water is collected in the Dean-Stark trap. The progress can also be monitored by taking small aliquots and determining the acid value.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and wash with two 100 mL portions of 5% sodium bicarbonate solution to neutralize the catalyst and any remaining acidic components.

    • Wash the organic layer with two 100 mL portions of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the toluene under reduced pressure using a rotary evaporator.

    • Purify the resulting crude oil by vacuum distillation.[11] Collect the fraction corresponding to this compound.

Mandatory Visualization

ReactionPathways cluster_cyclohexanol Cyclohexanol Side Reaction Reactants Maleic Anhydride + Cyclohexanol Monoester Monocyclohexyl Maleate Reactants->Monoester Fast, Non-catalyzed Polymer Poly(maleic anhydride/maleate) (Polymerization) Reactants->Polymer High Temp. Product This compound (Desired Product) Monoester->Product Slow, Acid-catalyzed Fumarate Dicyclohexyl Fumarate (Isomerization) Product->Fumarate High Temp. Ether Dicyclohexyl Ether (Dehydration) Cyclohexanol Cyclohexanol Cyclohexanol->Ether Acid, High Temp.

Caption: Reaction pathways in this compound synthesis.

TroubleshootingWorkflow Start Experiment Complete CheckYield Is Yield Low? Start->CheckYield AnalyzePurity Analyze Product Purity (GC, NMR, etc.) CheckYield->AnalyzePurity No OptimizeYield Troubleshoot Yield: - Check water removal - Extend reaction time - Optimize temp/catalyst CheckYield->OptimizeYield Yes HighFumarate High Fumarate Content? AnalyzePurity->HighFumarate HighEther High Ether Content? HighFumarate->HighEther No OptimizeFumarate Reduce Isomerization: - Lower reaction temp. - Reduce reaction time HighFumarate->OptimizeFumarate Yes PolymerPresent Polymeric Residue? HighEther->PolymerPresent No OptimizeEther Reduce Ether Formation: - Lower reaction temp. - Reduce catalyst conc. HighEther->OptimizeEther Yes OptimizePolymer Prevent Polymerization: - Control temperature - Add inhibitor PolymerPresent->OptimizePolymer Yes Success Successful Synthesis PolymerPresent->Success No OptimizeYield->Start OptimizeFumarate->Start OptimizeEther->Start OptimizePolymer->Start

Caption: Troubleshooting workflow for this compound production.

References

Troubleshooting low conversion rates in Dicyclohexyl maleate polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dicyclohexyl maleate (DCHM) polymerization. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues, particularly low monomer conversion, and to provide answers to frequently asked questions related to DCHM polymerization experiments.

Troubleshooting Guide: Low Monomer Conversion

Low monomer conversion is a frequent challenge in the polymerization of maleates, leading to lower yields and polymers that may not meet desired specifications. This guide provides a systematic, question-and-answer approach to identifying and resolving the root causes of low conversion.

Q1: My this compound polymerization is resulting in low or no conversion. What are the most common causes and where should I start?

A1: Low conversion in maleate polymerization can be attributed to several factors. A systematic investigation is key. The primary areas to focus on are the purity of your monomer, the effectiveness of your initiator system, the presence of inhibitors (including oxygen), and the appropriateness of your reaction conditions (temperature and time).[1] The homopolymerization of maleate double bonds is known to be challenging, which can also contribute to low conversion rates.[2]

Below is a logical workflow to diagnose the issue.

G start Low/No Conversion Observed purity Verify Monomer Purity start->purity initiator Evaluate Initiator System purity->initiator  Purity OK? purify_monomer Purify Monomer purity->purify_monomer  Impure? conditions Assess Reaction Conditions initiator->conditions  Initiator OK? optimize_initiator Optimize Initiator Type or Concentration initiator->optimize_initiator  Inactive? inhibitors Check for Inhibitors (e.g., Oxygen) conditions->inhibitors  Conditions OK? adjust_conditions Adjust Temperature or Time conditions->adjust_conditions  Suboptimal? degas_system Improve Degassing & Remove Inhibitors inhibitors->degas_system  Present? resolved Problem Resolved inhibitors->resolved  Inhibitors Removed? purify_monomer->purity optimize_initiator->initiator adjust_conditions->conditions degas_system->inhibitors

Initial troubleshooting workflow for low polymerization conversion.

Q2: How do I determine if my this compound monomer is sufficiently pure?

A2: Monomer purity is critical. Impurities can act as chain-terminating agents or inhibitors.[3] Common culprits for maleates include the presence of the trans-isomer (fumarate), residual solvents from synthesis, or storage inhibitors that have not been adequately removed.[1]

  • Analysis: Use analytical techniques like ¹H NMR and ¹³C NMR to verify the chemical structure and check for impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can detect volatile impurities.

  • Purification: If impurities are detected or suspected, purification is necessary. Standard methods include distillation or recrystallization. For removing inhibitors added for storage, passing the monomer through a column of activated alumina is a common procedure.

Q3: My initiator seems to be inactive or ineffective. How can I troubleshoot it?

A3: Initiator issues are a frequent cause of polymerization failure. The choice of initiator, its concentration, and its activity are all critical factors.

  • Activity: Many initiators are sensitive to air and moisture and can degrade over time if not stored properly, often in an inert atmosphere and refrigerated.[3] To confirm activity, you can perform a small-scale test polymerization with a highly reactive monomer under ideal conditions.[3]

  • Type: The choice of initiator is crucial. For free-radical polymerization of maleates, azo initiators like 2,2'-Azobisisobutyronitrile (AIBN) are commonly used.[2] Peroxide initiators like benzoyl peroxide (BPO) can also be effective. The initiator must be soluble in the reaction medium and have an appropriate decomposition temperature for the desired reaction conditions.

  • Concentration: The initiator concentration directly impacts the polymerization rate and the molecular weight of the resulting polymer.[4] An excessively low concentration may result in a very slow or stalled reaction, while an overly high concentration can lead to lower molecular weight and may not necessarily increase conversion, sometimes even promoting side reactions.[4][5] It is recommended to test a range of concentrations (e.g., 0.1 to 2.0 wt% of the monomer mass) to find the optimal level.[1]

Q4: What are the optimal reaction temperature and time for DCHM polymerization?

A4: The ideal temperature and time depend on the initiator used and the desired polymer properties.

  • Temperature: Increasing the reaction temperature generally increases the rate of polymerization by accelerating initiator decomposition.[1][6] However, excessively high temperatures can promote side reactions, such as chain transfer, which may limit the final conversion and affect the polymer's structure.[1][3] For AIBN, a common temperature range is 60-80°C.[7]

  • Time: Polymerization reactions require sufficient time to achieve high conversion. If the reaction time is too short, the conversion will be low. It is advisable to monitor the reaction over time by taking samples and analyzing for monomer conversion (e.g., via NMR or gravimetry) to determine when the reaction has plateaued.

Q5: Could oxygen or other inhibitors be preventing the polymerization?

A5: Yes, this is a very common problem.

  • Oxygen: Dissolved oxygen is a potent inhibitor of free-radical polymerization.[8] It reacts with initiating radicals to form stable peroxide species that do not propagate the polymer chain. Therefore, it is essential to remove dissolved oxygen from the reaction mixture before initiating polymerization. Common degassing methods include subjecting the mixture to several freeze-pump-thaw cycles or purging thoroughly with an inert gas like nitrogen or argon.[2][7]

  • Storage Inhibitors: Monomers are often supplied with small amounts of inhibitors (e.g., hydroquinone, p-methoxyphenol (MEHQ)) to prevent premature polymerization during shipping and storage.[9] These must be removed before the experiment, typically by washing with a basic solution or passing the monomer through an inhibitor-removal column. Interestingly, some common inhibitors like MEHQ require the presence of oxygen to function effectively.[8]

Frequently Asked Questions (FAQs)

Q: Why is the homopolymerization of this compound difficult? A: The homopolymerization of 1,2-disubstituted ethylenes like maleates is generally challenging due to steric hindrance around the double bond, which impedes the approach of propagating radical chains. For this reason, maleates often exhibit low reactivity in homopolymerization but readily copolymerize with more reactive monomers like styrene or vinyl acetate.[2][10]

Q: How does initiator concentration affect the final polymer and conversion rate? A: The concentration of the initiator has a significant effect on the polymerization kinetics and the properties of the final polymer.

Initiator ConcentrationEffect on Polymerization RateEffect on ConversionEffect on Molecular Weight
Too Low Very slow or stalled reactionLowHigh (if any polymer forms)
Optimal Moderate to fast reaction rateHighControlled
Too High Very fast initial rateMay not increase; can be limited by side reactionsLow
Data synthesized from principles described in[4][5].

Q: What is the impact of reaction temperature on conversion? A: Temperature is a critical parameter that must be optimized for each specific system.

TemperatureEffect on Polymerization RatePotential Side Effects
Too Low Slow or no initiation/propagationLow conversion
Optimal Efficient initiation and propagationMaximized conversion
Too High Faster rateCan promote side reactions (e.g., chain transfer, decomposition), potentially lowering final conversion and affecting polymer properties.[1][3]
Data synthesized from principles described in[1][3][6].

Experimental Protocols

Below is a general protocol for the free-radical solution polymerization of this compound. This should be adapted based on specific experimental goals.

Protocol: Free-Radical Solution Polymerization of DCHM

This protocol describes a typical lab-scale solution polymerization using AIBN as the initiator.

Materials:

  • This compound (DCHM), purified (inhibitor removed)

  • 2,2'-Azobisisobutyronitrile (AIBN), recrystallized from methanol

  • Anhydrous solvent (e.g., Toluene, THF)

  • Nitrogen or Argon gas (high purity)

  • Non-solvent for precipitation (e.g., Methanol, Hexane)

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_recovery Recovery & Purification setup 1. Assemble Reaction Flask (3-neck flask, condenser, N2 inlet, stirrer) charge 2. Charge Reactants (DCHM, Solvent, AIBN) into flask setup->charge degas 3. Degas Mixture (3-4 Freeze-Pump-Thaw cycles or N2 purge) charge->degas heat 4. Heat to Temperature (e.g., 70°C) under N2 with stirring degas->heat polymerize 5. Polymerize (Maintain temp for specified time, e.g., 12-24h) heat->polymerize cool 6. Cool Reaction (Quench polymerization) polymerize->cool precipitate 7. Precipitate Polymer (Pour solution into cold non-solvent) cool->precipitate filter_dry 8. Filter & Dry (Collect solid polymer and dry under vacuum) precipitate->filter_dry

Workflow for free-radical solution polymerization of DCHM.

Procedure:

  • Monomer Purification: If the DCHM contains a storage inhibitor, pass it through a column filled with activated basic alumina immediately before use.

  • Reaction Setup: In a three-neck round-bottom flask equipped with a condenser, a magnetic stirrer, and a nitrogen/argon inlet, add the purified this compound, the desired amount of AIBN (e.g., 0.5 mol% relative to monomer), and the anhydrous solvent.[2]

  • Degassing: To remove dissolved oxygen, subject the sealed reaction flask to three or four freeze-pump-thaw cycles.[2] Alternatively, purge the solution with a steady stream of nitrogen or argon for at least 30-60 minutes.

  • Polymerization: Immerse the flask in a preheated oil bath set to the desired temperature (e.g., 70°C) and begin stirring. Maintain the reaction under a positive pressure of inert gas for the intended duration (e.g., 12-24 hours).[2][7]

  • Quenching and Recovery: After the reaction period, cool the flask rapidly in an ice bath to quench the polymerization.

  • Purification: Slowly pour the viscous reaction mixture into a large volume of a stirred, cold non-solvent (e.g., methanol) to precipitate the polymer.

  • Drying: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it in a vacuum oven at a moderate temperature (e.g., 50°C) until a constant weight is achieved.[2]

  • Characterization: Analyze the resulting polymer for conversion (gravimetrically), molecular weight (GPC), and structure (NMR).

References

Technical Support Center: Dicyclohexyl Maleate (DCM) Plasticized Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dicyclohexyl maleate (DCM) as a plasticizer. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent and resolve issues related to phase separation in your polymer systems.

Frequently Asked Questions (FAQs)

Q1: What is phase separation in a DCM-plasticized polymer, and why is it a problem?

A: Phase separation is a phenomenon where a uniform mixture of a polymer and a plasticizer, like this compound, separates into distinct regions with different compositions.[1] This occurs when the polymer and plasticizer are not fully miscible (compatible) under the experimental conditions. The system attempts to lower its overall free energy by separating into a polymer-rich phase and a plasticizer-rich phase.[1] This process is a significant issue because it can lead to undesirable changes in the material's properties, including:

  • Loss of mechanical integrity and flexibility.

  • Inconsistent drug release profiles in pharmaceutical formulations.[2]

  • Poor optical properties (e.g., cloudiness or haziness).

  • Surface defects, such as the plasticizer migrating to the surface in a phenomenon known as "bleeding" or "blooming."

Q2: What are the common visual indicators of phase separation?

A: The initial signs of incompatibility or phase separation can often be detected by visual observation.[3] Key indicators include:

  • Cloudiness or Haziness: The material loses its transparency and appears milky or opaque.

  • Surface Oilyness or Stickiness: This indicates that the plasticizer has migrated to the surface, a process often referred to as "bleeding."

  • Spotting or Exfoliation: Over time, distinct spots or layers may become visible within the polymer matrix.[4]

  • Crystallization: The plasticizer may form crystalline domains on the surface, a phenomenon known as "blooming."

Q3: How does the concentration of this compound influence the risk of phase separation?

A: Every polymer-plasticizer system has a compatibility limit. While adding a plasticizer like DCM can increase flexibility, exceeding this limit can saturate the polymer matrix, leading to phase separation.[5] Generally, as the concentration of the plasticizer increases, so does the risk of phase separation, especially if the intrinsic compatibility is low. It is crucial to determine the optimal concentration range for your specific polymer and application.

Q4: What is the role of the polymer's molecular weight in achieving compatibility with DCM?

A: The molecular weight of the polymer is a critical factor. Higher molecular weight polymers often have more chain entanglements, which can make it more difficult for smaller plasticizer molecules like DCM to diffuse and phase separate.[6][7] Conversely, the molecular weight of the plasticizer itself is also important. Lower molecular weight plasticizers, like this compound (280.36 g/mol ), can be more prone to migration and volatile loss compared to larger, polymeric plasticizers.[6][8][9]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving phase separation in your experiments.

Problem: My processed polymer film is cloudy and/or shows surface bleeding.

This is a classic sign of polymer-plasticizer incompatibility and phase separation. The following workflow can help you diagnose and solve the issue.

Troubleshooting_Workflow start Observation: Cloudiness, Bleeding, or Inconsistent Properties check_formulation Step 1: Verify Formulation - Check DCM concentration. - Confirm polymer grade & MW. start->check_formulation check_processing Step 2: Review Processing Conditions - Mixing temperature & time? - Cooling rate too fast? start->check_processing confirm Step 3: Analytical Confirmation (Use DSC, DMA, or SEM) Is phase separation confirmed? check_formulation->confirm check_processing->confirm action_concentration Corrective Action 1: Optimize DCM Concentration (Reduce concentration) confirm->action_concentration Yes action_processing Corrective Action 2: Modify Thermal Processing (e.g., Slower cooling, annealing) confirm->action_processing Yes action_compatibilizer Corrective Action 3: Evaluate Formulation (Consider co-plasticizer or a different polymer grade) confirm->action_compatibilizer Yes reevaluate Re-evaluate Material Properties & Stability confirm->reevaluate No, investigate other causes action_concentration->reevaluate action_processing->reevaluate action_compatibilizer->reevaluate

Caption: Troubleshooting workflow for phase separation.

Quantitative Data Summary

For effective troubleshooting, understanding the properties of your plasticizer and the influence of processing parameters is essential.

Table 1: Physicochemical Properties of this compound (DCM)

PropertyValueSource
Molecular FormulaC₁₆H₂₄O₄[9]
Molecular Weight280.36 g/mol [9]
Physical DescriptionLiquid[9]
IUPAC Namedicyclohexyl (Z)-but-2-enedioate[9]

Table 2: Influence of Key Parameters on Phase Separation Risk

ParameterEffect of IncreaseRationaleRelevant Citations
DCM Concentration Increases RiskExceeding the polymer's miscibility limit leads to saturation and expulsion of the plasticizer.[5]
Polymer Molecular Weight Decreases RiskLonger polymer chains create more entanglements, hindering plasticizer mobility and separation.[6][7]
Processing Temperature Generally Decreases RiskHigher temperatures can improve the miscibility of the polymer and plasticizer. However, degradation must be avoided.
Cooling Rate Increases RiskRapid cooling does not allow sufficient time for polymer chains to arrange and properly incorporate the plasticizer, trapping the system in a non-equilibrium state.[10][11][12][10][11][12][13]

Table 3: Comparison of Analytical Techniques for Detecting Phase Separation

TechniquePrincipleInformation Provided
Differential Scanning Calorimetry (DSC) Measures heat flow into or out of a sample as a function of temperature.[14]Detects multiple glass transition temperatures (Tg), indicating separate polymer-rich and plasticizer-rich phases.[4][15]
Dynamic Mechanical Analysis (DMA) Measures the mechanical properties (modulus and damping) as a function of temperature and frequency.A single, sharp tan δ peak indicates good miscibility. Broadening or multiple peaks suggest phase separation.
Scanning Electron Microscopy (SEM) Uses an electron beam to produce high-resolution images of a sample's surface morphology.Directly visualizes the phase-separated morphology, showing domains or droplets of the plasticizer within the polymer matrix.[4][16]
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the sample's molecules to identify functional groups.[14][17]Can detect changes in intermolecular interactions (e.g., hydrogen bonding) between the polymer and plasticizer, which can be indicative of miscibility.[14][17]

Experimental Protocols

Protocol 1: Using Differential Scanning Calorimetry (DSC) to Detect Phase Separation
  • Objective: To determine the miscibility of this compound in a polymer by analyzing its glass transition behavior.

  • Principle: A miscible polymer-plasticizer blend will exhibit a single, sharp glass transition temperature (Tg) that is lower than that of the pure polymer. If phase separation has occurred, the DSC thermogram will show two distinct Tgs: one close to that of the pure polymer and another corresponding to the plasticizer-rich phase.[4][15]

  • Methodology:

    • Sample Preparation: Accurately weigh 5-10 mg of the DCM-plasticized polymer film into a standard aluminum DSC pan. Crimp-seal the pan.

    • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

    • Thermal Program:

      • First Heating Scan: Heat the sample from ambient temperature to a temperature well above the polymer's expected melting point or Tg (e.g., 20°C to 200°C) at a controlled rate (e.g., 10°C/min). This removes the sample's thermal history.

      • Cooling Scan: Cool the sample at a controlled rate (e.g., 20°C/min) back to a low temperature (e.g., -50°C).[15]

      • Second Heating Scan: Heat the sample again at the same controlled rate (e.g., 10°C/min) through the glass transition and melting regions.[15]

    • Data Analysis: Analyze the second heating scan. A single Tg indicates a miscible system. The presence of two separate Tgs is a strong indicator of phase separation.

Protocol 2: Using Scanning Electron Microscopy (SEM) to Visualize Phase-Separated Morphology
  • Objective: To directly observe the morphology of the polymer blend to identify phase-separated domains.

  • Principle: SEM provides high-magnification images of a material's surface. For phase-separated polymers, it is often necessary to fracture the sample at a low temperature (cryo-fracture) to expose a clean cross-section without plastic deformation. The resulting image can reveal distinct domains of the plasticizer within the polymer matrix.[4]

  • Methodology:

    • Sample Preparation:

      • Immerse a small piece of the polymer film in liquid nitrogen for several minutes until it becomes brittle.

      • While still cold, fracture the sample to create a fresh, clean surface.

      • Mount the fractured sample onto an SEM stub using conductive carbon tape.

    • Sputter Coating: Coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.

    • Imaging:

      • Introduce the sample into the SEM chamber.

      • Using an appropriate accelerating voltage (e.g., 5-15 kV), focus the electron beam on the cryo-fractured surface.

      • Acquire images at various magnifications (e.g., 500x to 10,000x) to search for evidence of distinct phases, such as spherical droplets or irregular domains.

    • Interpretation: Smooth, featureless images typically indicate a homogeneous, miscible blend. Images showing distinct, well-defined domains of varying contrast suggest phase separation.

References

Technical Support Center: Enhancing the Thermal Stability of Dicyclohexyl Maleate Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the thermal stability of dicyclohexyl maleate copolymers.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the thermal stability of this compound copolymers?

A1: The thermal stability of this compound copolymers is primarily influenced by several factors:

  • Copolymer Composition: The nature and ratio of the comonomer(s) used with this compound significantly affect the polymer backbone's rigidity and bond dissociation energies.

  • Molecular Weight: Higher molecular weight polymers generally exhibit greater thermal stability due to a larger number of bonds that need to be broken for volatilization.

  • Presence of Defects: Irregularities in the polymer chain, such as head-to-head linkages or branching, can create weak points that initiate thermal degradation at lower temperatures.

  • Residual Catalysts and Impurities: Trace amounts of catalysts or other impurities from the synthesis process can catalyze degradation reactions.

  • Processing Conditions: Exposure to high temperatures, oxygen, and mechanical stress during processing can initiate thermo-oxidative degradation.[1]

Q2: What is a typical thermal degradation temperature for this compound copolymers?

A2: The onset of thermal degradation for this compound copolymers typically occurs in the range of 250-350°C, depending on the comonomer and the molecular weight of the polymer. The bulky dicyclohexyl group can introduce steric hindrance, which may influence chain mobility and degradation pathways.[2] For a more precise value for your specific copolymer, Thermogravimetric Analysis (TGA) is recommended.

Q3: How can I enhance the thermal stability of my this compound copolymers?

A3: Several strategies can be employed to enhance thermal stability:

  • Copolymerization with Thermally Stable Monomers: Incorporating comonomers with high bond dissociation energies and rigid structures can elevate the overall thermal stability of the copolymer.

  • Use of Thermal Stabilizers: Additives such as antioxidants (hindered phenols, phosphites) and radical scavengers can interrupt the degradation cascade.[1][3][4]

  • End-capping: Terminating the polymer chains with stable chemical groups can prevent degradation initiated at the chain ends.

  • Purification: Thoroughly removing residual catalysts and monomers after polymerization is crucial.

  • Controlled Polymerization Techniques: Utilizing controlled radical polymerization methods can lead to more uniform polymers with fewer defects.

Q4: What is the expected glass transition temperature (Tg) for this compound copolymers?

A4: The glass transition temperature (Tg) is highly dependent on the copolymer composition and molecular weight. The rigid and bulky dicyclohexyl group is expected to increase the Tg by restricting chain mobility. For copolymers with monomers like styrene, the Tg can be expected to be above 100°C. Differential Scanning Calorimetry (DSC) is the standard method for determining the Tg.

Q5: Can the cis/trans isomerization of the maleate unit affect thermal stability?

A5: Yes. Maleate (cis isomer) can isomerize to fumarate (trans isomer) at elevated temperatures, often during polymerization. The more linear structure of the fumarate unit can lead to better packing and potentially higher thermal stability in the resulting copolymer. This isomerization can sometimes be promoted by certain catalysts or processing conditions.

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and analysis of this compound copolymers.

Issue 1: Low Onset of Decomposition Temperature in TGA
Possible Cause Troubleshooting Steps
Residual Monomer or Solvent Ensure the polymer sample is thoroughly dried under vacuum before TGA analysis to remove any volatile components that could be mistaken for early degradation.
Presence of Impurities Purify the copolymer by repeated precipitation to remove residual catalysts, initiators, or other impurities that might catalyze degradation.
Low Molecular Weight Optimize polymerization conditions (monomer/initiator ratio, reaction time, temperature) to achieve a higher molecular weight.
Oxidative Degradation Perform the TGA analysis under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation, which can occur at lower temperatures than thermal degradation.[5][6]
Chain Defects Consider using a controlled polymerization technique to minimize structural defects in the polymer backbone.
Issue 2: Inconsistent or Unreliable DSC Results
Possible Cause Troubleshooting Steps
Poor Thermal Contact Ensure the polymer sample is pressed into a thin film at the bottom of the DSC pan to maximize thermal contact.
Sample Heterogeneity Use a representative sample of your polymer. If the material is a blend or has phase separation, this can lead to complex or multiple thermal transitions.
Inappropriate Heating/Cooling Rate A common heating rate is 10°C/min. If transitions are broad or difficult to resolve, try a slower heating rate. To erase thermal history, include a heat-cool-heat cycle in your DSC program.
Baseline Drift Run a baseline with empty crucibles before your sample run and perform a baseline subtraction.[7]
Issue 3: Poor Polymer Yield or Low Molecular Weight During Synthesis
Possible Cause Troubleshooting Steps
Oxygen Inhibition If using free-radical polymerization, ensure all monomers and solvents are deoxygenated, and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
Inappropriate Initiator Concentration Too high an initiator concentration can lead to low molecular weight polymers. Optimize the monomer-to-initiator ratio.
Steric Hindrance The bulky dicyclohexyl group can reduce polymerization rates.[2] Increase reaction time or temperature, or consider a more reactive comonomer.
Chain Transfer Reactions The solvent can act as a chain transfer agent, limiting molecular weight. Choose a solvent with a low chain transfer constant.

Section 3: Data Presentation

The following tables present illustrative data on how copolymer composition and the addition of a generic thermal stabilizer can affect the thermal properties of this compound copolymers. Note: This data is representative and intended for educational purposes.

Table 1: Effect of Comonomer Ratio on Thermal Properties

Copolymer Composition (this compound : Comonomer)Glass Transition Temperature (Tg) (°C)Onset Decomposition Temperature (Tonset) (°C)
80 : 20 (Styrene)115310
50 : 50 (Styrene)130325
20 : 80 (Styrene)145340
50 : 50 (Methyl Methacrylate)122315

Table 2: Effect of Thermal Stabilizer on a 50:50 this compound-Styrene Copolymer

AdditiveConcentration (wt%)Onset Decomposition Temperature (Tonset) (°C)Temperature at 10% Weight Loss (°C)
None0325340
Hindered Phenol Antioxidant0.5340358
Hindered Phenol Antioxidant1.0348365
Phosphite Stabilizer0.5335352

Section 4: Experimental Protocols

Protocol 1: Synthesis of this compound-co-Styrene Copolymer

This protocol describes a free-radical solution polymerization.

Materials:

  • This compound

  • Styrene (inhibitor removed)

  • 2,2'-Azobisisobutyronitrile (AIBN) (initiator)

  • Toluene (solvent)

  • Methanol (non-solvent for precipitation)

Procedure:

  • In a reaction flask equipped with a condenser and nitrogen inlet, dissolve this compound (e.g., 0.1 mol), styrene (e.g., 0.1 mol), and AIBN (e.g., 0.2 mol% of total monomers) in toluene.

  • De-gas the mixture by bubbling nitrogen through it for 30 minutes.

  • Heat the reaction mixture to 70°C under a nitrogen atmosphere with continuous stirring.

  • Allow the polymerization to proceed for 12-24 hours.

  • Terminate the reaction by cooling the flask in an ice bath.

  • Precipitate the copolymer by slowly adding the reaction mixture to an excess of methanol with vigorous stirring.

  • Filter the precipitated polymer and wash with fresh methanol.

  • Dry the copolymer in a vacuum oven at 60°C to a constant weight.

Protocol 2: Thermogravimetric Analysis (TGA)

Procedure:

  • Calibrate the TGA instrument according to the manufacturer's instructions.

  • Place 5-10 mg of the dried copolymer sample into a TGA crucible.[5]

  • Place the crucible in the TGA furnace.

  • Heat the sample from room temperature to 600°C at a heating rate of 10°C/min.

  • Use a nitrogen purge gas with a flow rate of 20-50 mL/min to maintain an inert atmosphere.

  • Record the weight loss as a function of temperature. The onset of decomposition is typically determined as the temperature at which 5% weight loss occurs (Td5%).

Protocol 3: Differential Scanning Calorimetry (DSC)

Procedure:

  • Calibrate the DSC instrument with a standard material (e.g., indium).

  • Weigh 5-10 mg of the dried copolymer sample into an aluminum DSC pan and seal it.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Perform a heat-cool-heat cycle to erase the thermal history of the sample:

    • Heat from 25°C to 200°C at 10°C/min.

    • Hold at 200°C for 2 minutes.

    • Cool from 200°C to 25°C at 10°C/min.

    • Heat from 25°C to 200°C at 10°C/min.

  • The glass transition temperature (Tg) is determined from the midpoint of the step transition in the heat flow curve of the second heating scan.

Section 5: Visualizations

Degradation and Stabilization Pathways

cluster_0 Thermal Degradation Pathway cluster_1 Stabilization Intervention Polymer This compound Copolymer Radical Polymer Radical (P•) Polymer->Radical Initiation (Heat) Scission Chain Scission Products (Oligomers, Monomers) Radical->Scission β-scission Volatiles Volatile Products (e.g., Cyclohexene, CO2) Radical->Volatiles Ester Pyrolysis Stabilizer Stabilizer (e.g., Antioxidant) Radical->Stabilizer Radical Trapping Inactive Inactive Products Stabilizer->Inactive

Caption: Plausible thermal degradation and stabilization pathways for the copolymer.

Troubleshooting Workflow for Low Thermal Stability

Start Low T_onset Observed in TGA CheckVolatiles Are there volatiles below 200°C? Start->CheckVolatiles DrySample Dry sample under vacuum and re-run TGA CheckVolatiles->DrySample Yes CheckPurity Is the polymer pure? CheckVolatiles->CheckPurity No DrySample->CheckPurity Purify Purify by reprecipitation and re-run TGA CheckPurity->Purify No AssessMW Is molecular weight low? CheckPurity->AssessMW Yes Purify->AssessMW OptimizeSynth Optimize synthesis for higher molecular weight AssessMW->OptimizeSynth Yes AddStabilizer Incorporate thermal stabilizers AssessMW->AddStabilizer No

Caption: A logical workflow for troubleshooting low thermal stability in copolymers.

Experimental Workflow for Evaluating a Novel Stabilizer

Start Synthesize Baseline Copolymer Incorporate Incorporate Stabilizer at Various Concentrations Start->Incorporate TGA_Analysis Perform TGA Analysis on All Samples Incorporate->TGA_Analysis DSC_Analysis Perform DSC Analysis on All Samples Incorporate->DSC_Analysis Compare_T Compare T_onset and T_d10% TGA_Analysis->Compare_T Compare_Tg Compare Tg to check for plasticization effects DSC_Analysis->Compare_Tg Conclusion Determine Optimal Stabilizer Concentration Compare_T->Conclusion Compare_Tg->Conclusion

Caption: Experimental workflow for evaluating the efficacy of a thermal stabilizer.

References

Technical Support Center: Viscosity Reduction in Dicyclohexyl Maleate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to high viscosity in formulations containing Dicyclohexyl maleate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in pharmaceutical formulations?

This compound is a maleate ester that, due to its chemical properties, can be used as a plasticizer in pharmaceutical formulations.[1][2][3][4] Plasticizers are additives that increase the flexibility and workability of a material, typically a polymer, by lowering its glass transition temperature.[5][6] In the context of drug development, this compound would likely be incorporated into polymer-based systems such as tablet coatings or transdermal patches to improve the mechanical properties of the film.[7][8][9]

Q2: My this compound-based formulation is too viscous to process. What are the primary causes?

High viscosity in such formulations can stem from several factors:

  • High Concentration of Polymer: The viscosity of polymer solutions is directly proportional to the concentration of the polymer.[1]

  • Low Temperature: The viscosity of liquids, including pharmaceutical formulations, generally increases as the temperature decreases.[10]

  • Inappropriate Solvent System: The choice of solvent can significantly impact the viscosity of the formulation. A poor solvent for either the polymer or the plasticizer can lead to higher viscosity.

  • Strong Intermolecular Interactions: Strong interactions between the polymer chains can lead to high viscosity. Plasticizers work by reducing these polymer-polymer interactions.[2][6]

Q3: What are the immediate steps I can take to lower the viscosity of my formulation?

There are two primary methods to quickly reduce the viscosity of your formulation:

  • Increase the Temperature: Heating the formulation will decrease its viscosity.[10] However, you must ensure that the temperature is not so high as to cause degradation of your active pharmaceutical ingredient (API) or other excipients.

  • Add a Low-Viscosity Solvent: Introducing a compatible, low-viscosity solvent can effectively dilute the formulation and reduce its overall viscosity. The solvent must be compatible with all components of the formulation.[11]

Q4: Which solvents are compatible with this compound and can be used for viscosity reduction?

  • Alcohols: such as ethanol or isopropanol.

  • Ketones: such as acetone.

  • Esters: such as ethyl acetate.

  • Chlorinated hydrocarbons: such as dichloromethane (use with caution due to toxicity).

It is crucial to perform compatibility studies with your specific formulation to ensure that the addition of a new solvent does not cause precipitation, degradation, or other undesirable effects. Chemical compatibility databases can be a useful starting point for selecting appropriate solvents.[12][13][14]

Q5: How does a plasticizer like this compound affect the viscosity of a polymer solution?

A plasticizer's primary role is to increase the flexibility of the final solid product (e.g., a film coating).[5][15] In the liquid formulation, the plasticizer can also influence viscosity. By interspersing themselves between polymer chains, plasticizers reduce polymer-polymer interactions, which can lead to a decrease in the viscosity of the polymer solution.[2][6] However, the viscosity of the plasticizer itself will also contribute to the overall viscosity of the formulation.

Troubleshooting Guide: High Viscosity Issues

Problem: My tablet coating solution containing this compound and a polymer (e.g., HPMC, Ethylcellulose) is too thick to spray.

This troubleshooting workflow can help you identify and resolve the issue.

Troubleshooting_Viscosity start High Viscosity Issue Identified check_temp Is the formulation temperature below the recommended range? start->check_temp increase_temp Action: Increase temperature within stability limits. check_temp->increase_temp Yes check_solvent Is the solvent concentration appropriate? check_temp->check_solvent No end_success Viscosity Reduced Processable Formulation increase_temp->end_success add_solvent Action: Add a compatible, low-viscosity solvent. check_solvent->add_solvent No check_polymer Is the polymer concentration too high? check_solvent->check_polymer Yes add_solvent->end_success reduce_polymer Action: Reduce polymer concentration if formulation allows. check_polymer->reduce_polymer Yes check_mixing Is the formulation homogeneously mixed? check_polymer->check_mixing No reduce_polymer->end_success improve_mixing Action: Improve mixing process (e.g., higher shear, longer time). check_mixing->improve_mixing No end_fail Issue Persists Consult Formulation Specialist check_mixing->end_fail Yes improve_mixing->end_success Protocol_USP912 start Start: Viscosity Measurement step1 1. Instrument Calibration: Calibrate the viscometer using a certified Newtonian viscosity standard. start->step1 step2 2. Sample Preparation: Equilibrate the formulation to the desired temperature (e.g., 25°C ± 0.1°C). step1->step2 step3 3. Spindle Selection: Choose a spindle and rotational speed that will give a torque reading within the manufacturer's recommended range. step2->step3 step4 4. Measurement: Immerse the spindle into the sample to the marked depth. Allow the reading to stabilize before recording the viscosity value. step3->step4 step5 5. Data Recording: Record the viscosity (in mPa·s or cP), temperature, spindle number, and rotational speed. step4->step5 end End: Measurement Complete step5->end

References

Overcoming challenges in the scale-up of Dicyclohexyl maleate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dicyclohexyl maleate. The information is designed to address common challenges encountered during laboratory-scale experiments and scale-up processes.

Troubleshooting Guide

This guide is presented in a question-and-answer format to directly address specific issues that may arise during the synthesis of this compound.

Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?

A1: Low yields in this compound synthesis can stem from several factors. The synthesis is a two-stage process: the rapid formation of the monoester followed by a slower, equilibrium-limited conversion to the diester. Addressing the following points can help improve the yield:

  • Incomplete Reaction: The second esterification step is reversible and requires efficient removal of the water byproduct to drive the equilibrium towards the product.

    • Solution: Ensure your reaction setup includes an efficient method for water removal, such as a Dean-Stark apparatus when using a solvent like toluene that forms an azeotrope with water. For solvent-free systems, applying a vacuum can help remove water.

  • Catalyst Inefficiency: The choice and amount of catalyst are crucial for the second esterification step.

    • Solution: Ensure the catalyst is active and used in the appropriate concentration. While traditional catalysts like sulfuric acid are effective, they can cause side reactions. Consider using solid acid catalysts like ion-exchange resins (e.g., Amberlyst-15) or organometallic catalysts like tetrabutyl titanate, which can offer higher selectivity and easier separation.

  • Suboptimal Reaction Temperature: The reaction temperature affects the reaction rate and equilibrium.

    • Solution: The reaction is typically conducted at reflux temperature to facilitate water removal. However, excessively high temperatures can promote side reactions, such as the isomerization of the maleate to the fumarate isomer. Optimize the temperature based on the solvent and catalyst system.

  • Purity of Reactants: Impurities in maleic anhydride or cyclohexanol can interfere with the reaction.

    • Solution: Use high-purity starting materials. Ensure the cyclohexanol is dry, as water will inhibit the esterification reaction.

Q2: I am observing a significant amount of a crystalline byproduct that is not my desired this compound. What could it be and how can I prevent it?

A2: The most common crystalline byproduct in maleate ester synthesis is the corresponding fumarate isomer (dicyclohexyl fumarate). Maleates can isomerize to the more stable trans-isomer (fumarate) under acidic conditions and at elevated temperatures.

  • Prevention Strategies:

    • Control Temperature: Avoid excessively high reaction temperatures, as this is a primary driver for isomerization.

    • Catalyst Choice: While acidic conditions are necessary for catalysis, strong Brønsted acids like sulfuric acid can promote isomerization. Consider using Lewis acid catalysts or solid acid catalysts that may reduce the extent of this side reaction.

    • Minimize Reaction Time: Prolonged reaction times, even at optimal temperatures, can lead to increased formation of the fumarate byproduct. Monitor the reaction progress (e.g., by TLC or GC) and stop the reaction once the desired conversion is achieved.

Q3: The reaction seems to have stalled and is not proceeding to completion. What should I do?

A3: A stalled reaction is often due to the equilibrium being reached or catalyst deactivation.

  • Troubleshooting Steps:

    • Check Water Removal: Ensure that the water produced during the reaction is being effectively removed. If using a Dean-Stark trap, check for any blockages or inefficient condensation.

    • Catalyst Activity: The catalyst may have lost its activity. If using a solid catalyst, it may be fouled. If feasible, adding a fresh portion of the catalyst may restart the reaction. For liquid catalysts, ensure the initial charge was correct.

    • Molar Ratio of Reactants: While a stoichiometric amount of cyclohexanol is required, using a slight excess can help drive the reaction to completion. However, a large excess will need to be removed during purification.

Q4: What are the recommended purification methods for this compound?

A4: The purification strategy will depend on the scale of the reaction and the impurities present.

  • Laboratory Scale:

    • Neutralization: After the reaction, cool the mixture and wash it with a sodium bicarbonate solution to remove any unreacted maleic acid or acidic catalyst.

    • Solvent Removal: If a solvent was used, remove it under reduced pressure using a rotary evaporator.

    • Vacuum Distillation: this compound can be purified by vacuum distillation to separate it from non-volatile impurities and any remaining cyclohexanol.

  • Larger Scale:

    • The principles remain the same, but the equipment will differ (e.g., larger reactors with distillation capabilities). Filtration may be necessary to remove solid catalysts before distillation.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction mechanism for the synthesis of this compound?

A1: The synthesis of this compound from maleic anhydride and cyclohexanol proceeds in two main steps:

  • Monoesterification: This is a rapid, non-catalytic ring-opening reaction where one molecule of cyclohexanol attacks the carbonyl group of maleic anhydride to form cyclohexyl hydrogen maleate (the monoester).

  • Diesterification: This is a slower, reversible, and typically acid-catalyzed esterification of the carboxylic acid group of the monoester with a second molecule of cyclohexanol to form this compound and water.

Q2: Which catalyst is best for the synthesis of this compound?

A2: The "best" catalyst depends on the specific requirements of the synthesis, such as desired yield, reaction time, cost, and environmental considerations.

  • Sulfuric Acid: Inexpensive and effective, but can lead to side reactions and corrosion.

  • p-Toluenesulfonic Acid (p-TsOH): A solid, crystalline acid that is easier to handle than sulfuric acid and is also effective.

  • Solid Acid Catalysts (e.g., Ion-Exchange Resins, Zeolites): Offer advantages such as easy separation from the reaction mixture, reusability, and potentially higher selectivity, which can reduce byproduct formation.

  • Organometallic Catalysts (e.g., Tetrabutyl Titanate): Can be effective under milder conditions but may require specific handling procedures.

Q3: How can I monitor the progress of the reaction?

A3: Several methods can be used to monitor the reaction progress:

  • Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively track the disappearance of starting materials and the appearance of the product.

  • Gas Chromatography (GC): Can be used for quantitative analysis of the reaction mixture to determine the conversion and the presence of any volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): Useful for monitoring the disappearance of the non-volatile maleic anhydride and the formation of the product. An HPLC method for analyzing this compound can use a reverse-phase C18 column with a mobile phase of acetonitrile and water with a phosphoric acid modifier.[1]

  • Titration: The consumption of the acidic monoester can be monitored by titrating aliquots of the reaction mixture with a standardized base.

Q4: What are the key challenges when scaling up the synthesis of this compound?

A4: Scaling up this synthesis presents several challenges that are not always apparent at the lab scale:

  • Heat Transfer: The esterification reaction is exothermic. In a large reactor, inefficient heat removal can lead to localized hot spots, which can increase the rate of side reactions like isomerization to the fumarate.

  • Mass Transfer: Efficient mixing is crucial to ensure good contact between the reactants and the catalyst, and to facilitate the removal of water. As the scale increases, achieving uniform mixing becomes more challenging.

  • Water Removal: The efficiency of water removal can decrease on a larger scale. The design of the reactor, condenser, and Dean-Stark trap (if used) is critical for efficient operation.

  • Work-up and Purification: Handling large volumes of reaction mixture for washing and distillation requires appropriate equipment and procedures to minimize product loss. The viscosity of the product may also be a factor in pumping and transfer operations.

  • Safety: A thorough process safety assessment is necessary to identify and mitigate any potential hazards associated with handling large quantities of reactants and operating at elevated temperatures.

Data Presentation

Table 1: Comparison of Catalysts for Diethyl Maleate Synthesis

Catalyst TypeSpecific CatalystSubstrateConversion (%)Yield (%)Temperature (°C)Reaction Time (h)Key Observations
Solid AcidAcid ZeoliteMaleic Anhydride>99.5-Reflux0.5High conversion in a short reaction time.
Cation-Exchange ResinIndion 730Maleic AcidHigh-805Demonstrated superior performance compared to other ion-exchange resins.
Ionic Liquid1-propylsulfonic acid-3-methylimidazole hydrogen sulfateMaleic Anhydride97.8788.391201High conversion and good yield in a relatively short time.

Data adapted from comparative studies on diethyl maleate synthesis.

Experimental Protocols

The following is a general laboratory-scale protocol for the synthesis of this compound. This protocol is based on established methods for similar esterifications and should be optimized for specific laboratory conditions.

Synthesis of this compound using p-Toluenesulfonic Acid (p-TsOH) as a Catalyst

  • Materials:

    • Maleic anhydride (1.0 eq)

    • Cyclohexanol (2.2 eq)

    • p-Toluenesulfonic acid monohydrate (0.05 eq)

    • Toluene (as solvent)

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure:

    • Set up a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

    • To the flask, add maleic anhydride, cyclohexanol, toluene, and p-toluenesulfonic acid monohydrate.

    • Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

    • Continue refluxing until the theoretical amount of water has been collected, and TLC or GC analysis indicates the consumption of the starting material.

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by vacuum distillation.

Mandatory Visualization

This compound Synthesis Workflow

G This compound Synthesis Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product MA Maleic Anhydride Reaction Esterification in Toluene (Reflux with Dean-Stark) MA->Reaction CH Cyclohexanol CH->Reaction Cat Acid Catalyst (e.g., p-TsOH) Cat->Reaction Wash Wash with NaHCO3 (aq) and Brine Reaction->Wash Dry Dry with Na2SO4 Wash->Dry Concentrate Solvent Removal (Rotary Evaporation) Dry->Concentrate Distill Vacuum Distillation Concentrate->Distill Product This compound Distill->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G Troubleshooting Logic for Low Yield Start Low Yield Observed Check_Completion Is the reaction complete? (Monitor by TLC/GC) Start->Check_Completion Check_Water Is water being effectively removed? Check_Completion->Check_Water No Side_Reaction Is there evidence of side reactions? (e.g., Fumarate formation) Check_Completion->Side_Reaction Yes Check_Catalyst Is the catalyst active and in the correct amount? Check_Water->Check_Catalyst Improve_Water_Removal Improve water removal (e.g., check Dean-Stark) Check_Water->Improve_Water_Removal No Check_Temp Is the reaction temperature optimal? Check_Catalyst->Check_Temp Optimize_Catalyst Optimize catalyst type and loading Check_Catalyst->Optimize_Catalyst No Check_Purity Are the reactants pure and dry? Check_Temp->Check_Purity Optimize_Temp Optimize reaction temperature Check_Temp->Optimize_Temp No Purify_Reactants Use pure, dry reactants Check_Purity->Purify_Reactants No Modify_Conditions Modify conditions to minimize side reactions (e.g., lower temp) Side_Reaction->Modify_Conditions Yes

Caption: Logical workflow for troubleshooting low yield in this compound synthesis.

References

Identification and removal of byproducts in Dicyclohexyl maleate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dicyclohexyl maleate.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in this compound synthesis?

A1: The most frequently encountered byproduct is the thermodynamic trans-isomer, dicyclohexyl fumarate. Other potential impurities include:

  • Unreacted Starting Materials: Residual maleic acid or maleic anhydride and cyclohexanol.

  • Monoester: Monocyclohexyl maleate, resulting from incomplete esterification.

  • Catalyst Residues: Depending on the synthetic route, residual acid or base catalysts may be present.

  • Solvent Residues: Trace amounts of the reaction solvent may remain.

  • Dicyclohexyl Urea (DCU): If N,N'-dicyclohexylcarbodiimide (DCC) is used as a coupling agent, DCU is a common and often difficult-to-remove byproduct.

Q2: How can I identify the presence of these byproducts?

A2: A combination of analytical techniques is recommended for the accurate identification and quantification of byproducts:

  • High-Performance Liquid Chromatography (HPLC): A powerful method for separating this compound from non-volatile impurities like maleic acid, monocyclohexyl maleate, and dicyclohexyl fumarate.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Well-suited for identifying volatile and semi-volatile impurities such as residual cyclohexanol and other solvents.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Invaluable for the structural elucidation of the final product and any isolated byproducts. It can confirm the cis-configuration of the maleate ester and distinguish it from the trans-fumarate isomer.

Q3: What is the key difference in the ¹H NMR spectra of this compound and dicyclohexyl fumarate?

A3: The primary diagnostic signals in the ¹H NMR spectra are the chemical shifts of the vinyl protons on the double bond.

  • For This compound (cis-isomer) , these protons are chemically equivalent and typically appear as a singlet at approximately 6.2-6.3 ppm .

  • For dicyclohexyl fumarate (trans-isomer) , the vinyl protons are also equivalent and appear as a singlet, but it is shifted downfield to around 6.8-6.9 ppm due to the different electronic environment in the trans-configuration.

Q4: My final product is an oil instead of a solid. What could be the issue?

A4: Pure this compound is a liquid at room temperature.[3] If you are expecting a solid product, you may be synthesizing the fumarate isomer, or your product may contain a significant amount of impurities that are depressing the melting point. It is crucial to confirm the identity and purity of your product using the analytical methods mentioned above.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete Reaction - Reaction Time: Extend the reaction time and monitor the progress using TLC or HPLC. - Temperature: Ensure the reaction is being conducted at the optimal temperature for the specific catalyst and solvent system used. - Catalyst: The catalyst may be inactive or used in an insufficient amount. Consider adding fresh catalyst or increasing the catalyst loading.
Side Reactions - Isomerization: High reaction temperatures or prolonged reaction times, especially in the presence of acid catalysts, can promote the isomerization of the maleate product to the more stable fumarate isomer. Monitor the reaction for the formation of the fumarate. - Dehydration of Cyclohexanol: Strong acid catalysts and high temperatures can lead to the dehydration of cyclohexanol to cyclohexene.
Product Loss During Workup - Extraction: Ensure the pH of the aqueous phase is appropriate to minimize the solubility of the product during extraction. Multiple extractions with a suitable organic solvent will improve recovery. - Purification: Review the purification method (recrystallization, column chromatography) for potential losses. Ensure the chosen solvent system is optimal.
Problem 2: Presence of Dicyclohexyl Fumarate in the Final Product
Possible Cause Suggested Solution
Isomerization During Synthesis - Reaction Conditions: Use milder reaction conditions (lower temperature, shorter reaction time). - Catalyst Choice: Consider using a non-acidic catalyst system if isomerization is a significant issue.
Inefficient Purification - Recrystallization: this compound and fumarate have different physical properties, which may allow for separation by fractional crystallization. Experiment with different solvent systems. - Column Chromatography: This is often the most effective method for separating geometric isomers. A silica gel column with a non-polar/polar solvent gradient (e.g., hexane/ethyl acetate) can be effective. Monitor fractions carefully by TLC or HPLC.
Problem 3: Presence of Dicyclohexyl Urea (DCU) in the Final Product
Possible Cause Suggested Solution
Use of DCC as a Coupling Agent - Filtration: DCU is often insoluble in common reaction solvents like dichloromethane or tetrahydrofuran and can be removed by filtration of the reaction mixture. - Solvent Precipitation/Washing: DCU has low solubility in many organic solvents. After the reaction, concentrating the mixture and triturating with a solvent like diethyl ether or hexane can precipitate the DCU, which can then be filtered off. Washing the crude product with cold acetonitrile has also been reported to be effective. - Column Chromatography: While challenging due to the potential for DCU to slowly dissolve and elute across many fractions, chromatography on Florisil instead of silica gel has been suggested as a more effective method. - Alternative Reagents: To avoid the formation of DCU, consider using a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The resulting urea byproduct is water-soluble and easily removed during an aqueous workup.

Data Presentation

Table 1: Comparison of Purification Techniques for Dicyclohexyl Esters (Representative Data)

Parameter Fractional Distillation Recrystallization Column Chromatography
Typical Yield >95%70-90%60-85%
Achievable Purity 98-99%>99%>99.5%
Relative Cost Moderate (equipment)Low (solvents, glassware)High (stationary phase, large solvent volumes)
Time Efficiency Fast for large quantitiesModerateSlow, especially for large quantities
Best For Large quantities, removal of non-volatile impurities.High final purity, removal of soluble impurities.Very high purity, separation of closely related compounds like isomers.

Note: Data is based on general principles and purification of similar compounds like dicyclohexyl ketone and may vary for this compound.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol is adapted from the synthesis of similar dialkyl maleates.

Materials:

  • Maleic anhydride

  • Cyclohexanol (2.2 equivalents)

  • p-Toluenesulfonic acid (p-TSA) (0.05 equivalents)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add maleic anhydride, cyclohexanol, and toluene.

  • Add p-TSA to the flask.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue heating until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Protocol 2: HPLC Analysis of this compound and Byproducts

This is a general reverse-phase HPLC method.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and water with an acid modifier (e.g., 0.1% phosphoric acid or formic acid for MS compatibility). A gradient elution may be necessary for optimal separation.[1]
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Protocol 3: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane

  • Ethyl acetate

Procedure:

  • Prepare a slurry of silica gel in hexane and pack a chromatography column.

  • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate).

  • Collect fractions and monitor by TLC (using the same solvent system) to identify the fractions containing the pure this compound.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Byproduct_Identification_Workflow start Crude this compound analysis Analytical Techniques start->analysis hplc HPLC Analysis analysis->hplc Non-volatile impurities gcms GC-MS Analysis analysis->gcms Volatile impurities nmr NMR Spectroscopy analysis->nmr Structural confirmation decision Byproducts Identified? hplc->decision gcms->decision nmr->decision purification Select Purification Method decision->purification Yes end_pure Pure this compound decision->end_pure No end_impure Further Analysis/Repurification purification->end_impure

Caption: Workflow for the identification of byproducts in this compound synthesis.

Troubleshooting_Logic cluster_synthesis Synthesis Stage cluster_solutions Potential Solutions start Reaction Outcome Unsatisfactory issue Identify Primary Issue start->issue low_yield Low Yield issue->low_yield Yield isomer Fumarate Isomer Present issue->isomer Purity (Isomer) dcu DCU Contamination issue->dcu Purity (DCU) solution_yield Optimize Reaction: - Time - Temperature - Catalyst low_yield->solution_yield solution_isomer Purification: - Column Chromatography - Recrystallization isomer->solution_isomer solution_dcu Removal: - Filtration - Solvent Wash - Use EDC dcu->solution_dcu

Caption: Logical troubleshooting approach for common issues in this compound synthesis.

References

Strategies to control the molecular weight of Dicyclohexyl maleate copolymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the molecular weight of Dicyclohexyl maleate (DCHM) copolymers during synthesis.

Troubleshooting Guide: Molecular Weight Control

Controlling the molecular weight of copolymers is crucial for tailoring their physicochemical properties for specific applications. Below are common issues encountered during the synthesis of DCHM copolymers and strategies to address them.

Issue 1: The molecular weight of the DCHM copolymer is consistently too high.

Potential Cause Troubleshooting Strategy
Low Initiator Concentration An insufficient concentration of the initiator leads to a smaller number of growing polymer chains, resulting in higher molecular weight for each chain.[1][2][3] Solution: Gradually increase the concentration of the initiator (e.g., AIBN). This will generate more radical species, leading to the formation of a larger number of shorter polymer chains and thus a lower average molecular weight.[1][4]
Absence or Insufficient Amount of Chain Transfer Agent (CTA) CTAs are crucial for regulating polymer chain length by terminating a growing chain and initiating a new one.[5][6] Solution: Introduce a suitable chain transfer agent (CTA) into the polymerization mixture. Thiols, such as dodecanethiol, are commonly used in free-radical polymerization.[6] The molecular weight can be systematically lowered by increasing the concentration of the CTA.
Low Polymerization Temperature Lower temperatures can lead to slower termination rates relative to propagation, resulting in longer polymer chains. Solution: Increase the reaction temperature. This will increase the rate of initiation and chain transfer, contributing to a reduction in the overall molecular weight. However, be mindful that temperature can also affect monomer reactivity ratios and initiator efficiency.
High Monomer Concentration A high concentration of monomers can favor propagation over termination, leading to higher molecular weight polymers. Solution: Decrease the initial monomer concentration by adding more solvent to the reaction mixture.

Issue 2: The molecular weight of the DCHM copolymer is consistently too low.

Potential Cause Troubleshooting Strategy
High Initiator Concentration An excessive amount of initiator generates a large number of polymer chains, each with a shorter length.[1][4] Solution: Systematically decrease the initiator concentration. This will reduce the number of initiated chains, allowing each chain to grow longer before termination.
Presence of an Unintended Chain Transfer Agent The solvent or impurities in the monomers can act as chain transfer agents, limiting the polymer chain length.[7] Solution: Ensure the purity of monomers and solvents. If a solvent is suspected to have chain transfer activity, consider replacing it with one known to be less active in this regard (e.g., benzene, toluene).
High Concentration of Chain Transfer Agent (CTA) If a CTA is being used, an overly high concentration will result in premature termination of polymer chains.[5] Solution: Reduce the concentration of the CTA in a stepwise manner to achieve the desired higher molecular weight.
High Polymerization Temperature Higher temperatures can increase the rate of chain transfer and termination reactions, leading to shorter polymer chains. Solution: Lower the reaction temperature. This will favor chain propagation over termination and transfer reactions, resulting in a higher molecular weight. Ensure the chosen temperature is still appropriate for the initiator's half-life.

Frequently Asked Questions (FAQs)

Q1: How does the choice of initiator affect the molecular weight of my DCHM copolymer?

The type and concentration of the initiator are critical factors. Initiators with a higher decomposition rate at a given temperature will generate radicals more quickly, leading to a higher concentration of growing chains and consequently, a lower average molecular weight.[1][4] For instance, azo initiators like 2,2'-Azobisisobutyronitrile (AIBN) are commonly used. Adjusting the AIBN concentration is a primary method for controlling molecular weight; higher concentrations lead to lower molecular weights.[1][2][3]

Q2: What is a chain transfer agent (CTA) and how do I select one for my DCHM copolymerization?

A chain transfer agent is a molecule that can react with a growing polymer chain, terminating its growth and initiating a new polymer chain.[5] This process is a highly effective way to control molecular weight.[5][6] For free-radical polymerization of vinyl monomers, thiols (mercaptans) like n-dodecanethiol or 3-mercaptopropionate esters are common choices.[6][8] The selection of a CTA depends on the specific monomers and solvent used. The effectiveness of a CTA is given by its chain transfer constant.

Q3: Can the monomer feed ratio influence the molecular weight of the DCHM copolymer?

Yes, the monomer feed ratio can influence the molecular weight, primarily through its effect on the overall rate of polymerization and the reactivity of the growing polymer chain end. The composition of the copolymer is determined by the monomer feed ratio and the monomer reactivity ratios (r1 and r2).[9][10][11][12] If one of the comonomers has a higher tendency to participate in chain transfer or termination reactions, varying its concentration in the feed can impact the final molecular weight.

Q4: How does the solvent affect the molecular weight of DCHM copolymers?

The solvent can influence molecular weight in several ways. Some solvents can act as chain transfer agents, leading to a reduction in molecular weight.[7] The viscosity of the solvent can also play a role; in more viscous solutions, the termination reactions, which are diffusion-controlled, can be slowed down, potentially leading to higher molecular weights (the Trommsdorff-Norrish effect).[7] Therefore, the choice of an appropriate solvent with minimal chain transfer activity is important.[13]

Experimental Protocols

Protocol 1: Free-Radical Solution Copolymerization of this compound (DCHM) and a Comonomer (e.g., Vinyl Acetate)

This protocol describes a general procedure for the synthesis of a random copolymer of DCHM and a vinyl comonomer in a solvent using a free-radical initiator.

Materials:

  • This compound (DCHM)

  • Comonomer (e.g., Vinyl Acetate, VAc), purified

  • 2,2'-Azobisisobutyronitrile (AIBN), recrystallized

  • Solvent (e.g., Toluene or Benzene)

  • Nitrogen gas (N₂)

  • Precipitating solvent (e.g., Methanol or Hexane)

Procedure:

  • Monomer and Initiator Preparation: In a reaction flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, dissolve the desired molar ratio of DCHM and the comonomer in the chosen solvent.

  • Add the initiator, AIBN, to the monomer solution. The concentration of AIBN will be a key variable for controlling the molecular weight.

  • Degassing: Purge the reaction mixture with nitrogen gas for 20-30 minutes to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: Heat the reaction mixture to a specific temperature (e.g., 60-80°C) under a nitrogen atmosphere with continuous stirring. The reaction time will depend on the desired monomer conversion.

  • Termination and Purification: After the desired reaction time, terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.

  • Precipitate the copolymer by slowly pouring the reaction mixture into a vigorously stirred non-solvent.

  • Collect the precipitated polymer by filtration and dry it under vacuum at an appropriate temperature until a constant weight is achieved.

Data Presentation

Table 1: Illustrative Effect of Initiator (AIBN) Concentration on the Molecular Weight of a Vinyl Copolymer

Note: This data is illustrative and based on general principles of free-radical polymerization. The exact values for DCHM copolymers will vary depending on the comonomer and reaction conditions.

AIBN Concentration (mol/L) Number-Average Molecular Weight (Mn) ( g/mol ) Weight-Average Molecular Weight (Mw) ( g/mol ) Polydispersity Index (PDI = Mw/Mn)
0.005150,000300,0002.0
0.01080,000165,0002.1
0.02045,00095,0002.1
0.04025,00055,0002.2

Table 2: Illustrative Effect of Chain Transfer Agent (CTA) Concentration on the Molecular Weight of a Vinyl Copolymer

Note: This data is illustrative. The specific CTA and its concentration will need to be optimized for the DCHM copolymer system.

CTA (Dodecanethiol) Concentration (mol/L) Number-Average Molecular Weight (Mn) ( g/mol ) Weight-Average Molecular Weight (Mw) ( g/mol ) Polydispersity Index (PDI = Mw/Mn)
0120,000250,0002.1
0.00260,000125,0002.1
0.00535,00075,0002.1
0.01020,00042,0002.1

Visualizations

experimental_workflow prep 1. Monomer & Initiator Preparation degas 2. Degassing with N₂ prep->degas poly 3. Polymerization (Heat & Stir) degas->poly term 4. Termination (Cooling) poly->term precip 5. Precipitation in Non-solvent term->precip dry 6. Filtration & Drying precip->dry charac 7. Characterization (e.g., GPC for Mw) dry->charac

Caption: Experimental workflow for the solution polymerization of DCHM copolymers.

molecular_weight_control cluster_increase Increase Parameter cluster_decrease Decrease Parameter initiator_inc Initiator Concentration mw_low Low Molecular Weight initiator_inc->mw_low cta_inc CTA Concentration cta_inc->mw_low temp_inc Temperature temp_inc->mw_low initiator_dec Initiator Concentration mw_high High Molecular Weight initiator_dec->mw_high cta_dec CTA Concentration cta_dec->mw_high temp_dec Temperature temp_dec->mw_high

Caption: Relationship between key reaction parameters and resulting molecular weight.

References

Optimizing reaction conditions for Dicyclohexyl maleate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the synthesis of dicyclohexyl maleate.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

A1: this compound is synthesized via the esterification of maleic anhydride with cyclohexanol. The process occurs in two main stages:

  • A rapid, non-catalytic reaction where maleic anhydride reacts with one molecule of cyclohexanol to form the monoester (monocyclohexyl maleate).[1][2]

  • A slower, reversible equilibrium reaction where the monoester reacts with a second molecule of cyclohexanol to yield this compound and water. This second step requires a catalyst to proceed at a reasonable rate.[1][2][3]

Q2: What are the most critical reaction parameters to control for optimal yield?

A2: To maximize the yield of this compound, you must carefully control the molar ratio of reactants, reaction temperature, catalyst selection and concentration, and the efficient removal of water.[3][4]

Q3: How do I choose an appropriate catalyst?

A3: The choice of catalyst is critical and depends on the desired reaction conditions and purification strategy.[3]

  • Brønsted Acids (p-TSA, Sulfuric Acid): These are common, effective, and inexpensive catalysts.[3] However, they are homogeneous, which can complicate purification, and may cause side reactions like ether formation or product degradation at high temperatures.[5]

  • Heterogeneous Catalysts (Solid Acids): Catalysts like silica sulfuric acid or certain heteropoly acids are advantageous because they can be easily removed by filtration, simplifying the work-up process.[1][6] They are often less corrosive and can be recycled.[6]

  • Organometallic Catalysts (Tetrabutyl titanate): These have been studied for similar esterification reactions and can be effective.[1]

  • Carbodiimides (DCC/DMAP): This system allows for esterification under very mild, non-acidic conditions but produces a dicyclohexylurea (DCU) byproduct that can be difficult to remove.[7]

Q4: Why is water removal so important for this synthesis?

A4: The second stage of the esterification is a reversible reaction that produces water as a byproduct.[3] According to Le Châtelier's principle, continuous removal of water from the reaction mixture shifts the equilibrium towards the formation of the diester product, thereby increasing the final yield. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.[6]

Q5: What is a recommended molar ratio of maleic anhydride to cyclohexanol?

A5: To drive the reaction equilibrium toward the product, an excess of the alcohol is generally used.[2] Molar ratios of maleic anhydride to cyclohexanol in the range of 1:2.1 to 1:3.5 have been reported to be effective.[6] Using a larger excess of cyclohexanol can improve the yield, but may complicate purification.

Q6: How can I monitor the reaction's progress?

A6: A common method for monitoring the progress of an esterification reaction is to measure the consumption of the acidic starting material. This can be done by periodically taking a sample from the reaction mixture and determining its acid value by titration with a standardized solution of sodium hydroxide (NaOH).[6] The reaction is considered complete when the acid value stabilizes at a low level.

Troubleshooting Guide

Problem: Low Product Yield

Possible Cause Recommended Solution
Inefficient Water Removal Ensure your Dean-Stark apparatus is functioning correctly. Verify that the solvent (e.g., toluene) is refluxing at the appropriate rate to facilitate azeotropic removal of water.
Equilibrium Not Favored Increase the molar excess of cyclohexanol to help shift the equilibrium towards the product side.[2]
Insufficient Catalyst Activity Confirm the catalyst has not expired or degraded. If using a solid catalyst, ensure it is properly activated. Consider slightly increasing the catalyst loading, but be mindful of potential side reactions.
Reaction Time Too Short Monitor the reaction until the acid value becomes constant. Esterification of the second acid group is slow, so ensure adequate time is allowed.[1]

Problem: Product Contaminated with Byproducts (e.g., Dicyclohexyl Ether)

Possible Cause Recommended Solution
High Reaction Temperature High temperatures in the presence of a strong acid catalyst can promote the dehydration of cyclohexanol to form dicyclohexyl ether.[5] Reduce the reaction temperature if possible, or switch to a milder catalyst.
Catalyst Choice Strong acids like sulfuric acid are more prone to causing side reactions.[6] Consider using a milder catalyst such as p-toluenesulfonic acid (p-TSA) or a recyclable solid acid catalyst.[3][6]

Problem: Difficulty Removing Purification Byproducts (e.g., Dicyclohexylurea - DCU)

Possible Cause Recommended Solution
Use of DCC/DMAP Coupling This method generates insoluble dicyclohexylurea (DCU).[7] After the reaction, most of the DCU can be removed by filtration. To remove residual DCU from the product, try precipitating it by dissolving the crude mixture in a minimal amount of a solvent like cold acetonitrile or dichloromethane and filtering again.[8] Multiple precipitations may be necessary.[8]

Problem: Product is Discolored

Possible Cause Recommended Solution
Thermal Degradation Prolonged heating at high temperatures can cause the product or reactants to degrade and form colored impurities. Minimize the reaction time and use the lowest effective temperature.
Residual Catalyst Acidic or basic impurities from the work-up can cause discoloration over time. Ensure the product is thoroughly washed to remove all traces of catalyst and neutralizing agents.
Purification Method Purify the final product by vacuum distillation to separate the desired ester from non-volatile, colored impurities.[6]

Data Presentation

Table 1: Comparison of Common Catalyst Systems for Esterification

Catalyst SystemAdvantagesDisadvantagesTypical Conditions
p-Toluenesulfonic Acid (p-TSA) Inexpensive, effective, readily available.[3]Homogeneous (requires neutralization/washing), can cause side reactions at high temperatures.0.1-2 mol%, reflux with water removal.
Sulfuric Acid Very strong acid, high reaction rate.[3]Highly corrosive, promotes side reactions (ether formation, charring), difficult to remove.[6]0.5-5 mol%, moderate to high temperatures.
Heterogeneous Solid Acids Easily removed by filtration, recyclable, often less corrosive, can lead to cleaner products.[6]May have lower activity than homogeneous acids, can be more expensive initially.0.15-0.65% of total reactant weight, reflux.[6]
DCC / DMAP Mild, non-acidic conditions, high yields at room temperature.[7]Forms dicyclohexylurea (DCU) byproduct which is difficult to remove, expensive reagents.[7][8]Stoichiometric DCC, catalytic DMAP, aprotic solvent (e.g., DCM) at 0°C to room temp.

Experimental Protocols

Protocol 1: Synthesis of this compound using p-TSA Catalyst

Materials:

  • Maleic Anhydride (1.0 eq)

  • Cyclohexanol (2.5 eq)

  • p-Toluenesulfonic acid monohydrate (p-TSA) (0.02 eq)

  • Toluene (to facilitate azeotropic water removal)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary Evaporator

  • Dean-Stark apparatus, reflux condenser, heating mantle, magnetic stirrer, and round-bottom flask.

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, Dean-Stark trap, and reflux condenser, add maleic anhydride, cyclohexanol, and toluene.

  • Add the p-TSA catalyst to the mixture.

  • Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the side arm of the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 2-4 hours).[6] Monitor the reaction progress by checking the acid value if desired.

  • Once the reaction is complete, cool the mixture to room temperature.

Protocol 2: Product Work-up and Purification

  • Transfer the cooled reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Two portions of 5% NaHCO₃ solution (to neutralize the p-TSA and any remaining monoester). Caution: CO₂ evolution may occur.

    • One portion of deionized water.

    • One portion of brine (to break emulsions and help dry the organic layer).

  • Dry the separated organic layer over anhydrous MgSO₄.

  • Filter to remove the drying agent.

  • Concentrate the filtrate using a rotary evaporator to remove the toluene and excess cyclohexanol.

  • For highest purity, purify the resulting crude oil by vacuum distillation to yield this compound as a clear liquid.[6]

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Maleic Anhydride, Cyclohexanol, Toluene B Add Catalyst (e.g., p-TSA) A->B C Heat to Reflux B->C D Azeotropic Water Removal (Dean-Stark) C->D E Monitor Reaction Progress (e.g., Acid Value) D->E F Cool to Room Temp E->F G Wash with NaHCO3 & Brine F->G H Dry Organic Layer G->H I Solvent Evaporation H->I J Vacuum Distillation I->J K Pure this compound J->K

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_low_yield Start Low Product Yield Q1 Is water efficiently removed in Dean-Stark? Start->Q1 S1 ACTION: Check apparatus setup. Ensure proper azeotropic reflux. Q1->S1 No Q2 Is catalyst active and concentration sufficient? Q1->Q2 Yes S1->Q2 S2 ACTION: Use fresh catalyst. Consider increasing loading. Q2->S2 No Q3 Is molar ratio of cyclohexanol high enough? Q2->Q3 Yes S2->Q3 S3 ACTION: Increase excess of cyclohexanol (e.g., >2.5 eq). Q3->S3 No End Yield Optimized Q3->End Yes S3->End

Caption: Troubleshooting logic diagram for addressing low yield in this compound synthesis.

References

Technical Support Center: Minimizing Residual Monomer in Dicyclohexyl Maleate (DCHM) Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to minimizing residual Dicyclohexyl maleate (DCHM) in polymer synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the polymerization of this compound, focusing on the reduction of residual monomer.

Question: We are observing high levels of residual this compound monomer in our final polymer. What are the potential causes and how can we mitigate this issue?

Answer:

High residual DCHM is a common challenge, primarily due to the steric hindrance caused by the two bulky cyclohexyl groups in the monomer structure, which can impede polymerization.[1] The table below outlines potential causes and recommended solutions to reduce residual monomer concentration.

Table 1: Troubleshooting High Residual this compound (DCHM)

Potential Cause Problem Description Recommended Solutions & Rationale
Suboptimal Initiator Concentration An incorrect initiator concentration can lead to inefficient polymerization initiation or premature termination, resulting in low monomer conversion.Optimize Initiator Concentration: Systematically vary the initiator concentration. Lower concentrations may lead to slower but more complete polymerization, while excessively high concentrations can increase the rate but may also lead to side reactions. For some methacrylate systems, an optimal initiator concentration was found to maximize the final double bond conversion.[2][3]
Inappropriate Reaction Temperature The reaction temperature significantly affects the polymerization rate and potential side reactions. Temperatures that are too low may result in slow and incomplete conversion, while excessively high temperatures can favor depolymerization or other side reactions.Optimize Reaction Temperature: Conduct polymerizations at a range of temperatures (e.g., 60-80°C) to find the optimal condition for your specific system. For a similar maleate surfmer system, the highest conversion was achieved at 80°C and decreased at 100°C.
Insufficient Reaction Time Polymerization reactions require sufficient time to proceed to high conversion. Short reaction times can leave a significant amount of unreacted monomer.Increase Reaction Time: Extend the polymerization time and monitor monomer conversion at different time points to determine the plateau where conversion no longer significantly increases.
Presence of Inhibitors Monomers are often supplied with inhibitors to prevent premature polymerization during storage. If not removed, these inhibitors will scavenge free radicals and hinder the polymerization process.Monomer Purification: Purify the DCHM monomer before use. Common methods include passing the monomer through a column of activated alumina or silica gel to remove the inhibitor.
Oxygen Inhibition Dissolved oxygen in the reaction mixture can act as a radical scavenger, inhibiting free-radical polymerization.Degas the Reaction Mixture: Before initiating polymerization, thoroughly degas the monomer and solvent mixture using techniques such as freeze-pump-thaw cycles (for sensitive polymerizations) or by purging with an inert gas like nitrogen or argon.[4]
Poor Comonomer Reactivity DCHM, like many dialkyl maleates, is challenging to homopolymerize and is typically copolymerized.[4] The choice of comonomer and its reactivity ratio with DCHM is crucial for achieving high conversion.Select an Appropriate Comonomer: Choose a comonomer that readily copolymerizes with maleates, such as vinyl acetate or acrylates. The reactivity ratios of the monomer pair will determine the tendency for copolymerization and the resulting copolymer composition.[5]
Ineffective Post-Polymerization Purification Residual monomer may remain even after optimizing polymerization conditions. Inadequate purification will result in a final product with high monomer content.Implement a Robust Purification Protocol: After polymerization, purify the polymer to remove unreacted monomer. Effective techniques include precipitation of the polymer in a non-solvent, followed by filtration and drying under vacuum.[4][6] Dialysis can also be used for removing small molecules from high molecular weight polymers in solution.[6]

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to achieve low residual monomer levels when homopolymerizing this compound?

A1: The homopolymerization of 1,2-disubstituted ethylenic monomers like this compound via free-radical polymerization is generally inefficient.[1] This is primarily due to steric hindrance from the two bulky cyclohexyl ester groups in the cis-configuration on the double bond, which obstructs the approach of a growing polymer radical to the monomer.[1]

Q2: What is the benefit of copolymerizing this compound?

A2: Copolymerization is a common strategy to incorporate maleate monomers into polymer chains. By selecting a suitable comonomer, such as vinyl acetate or an acrylate, the overall monomer conversion can be significantly increased.[4] In many cases, an alternating or statistical copolymer is formed, which can be tailored to achieve desired polymer properties.[5] The reactivity ratios of the chosen comonomer with DCHM will influence the copolymer structure and composition.[7]

Q3: How does initiator concentration affect the final polymer properties and residual monomer content?

A3: The initiator concentration has a significant impact on the polymerization process. Increasing the initiator concentration generally leads to a higher polymerization rate.[2][3] However, it can also result in a lower average molecular weight of the polymer.[8] An optimal initiator concentration exists for maximizing monomer conversion; concentrations above or below this optimum may lead to higher residual monomer levels.[2][3]

Q4: What analytical techniques are suitable for quantifying residual this compound?

A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are both effective techniques for the separation and quantification of residual DCHM.[9] A reverse-phase HPLC method with a C18 or similar column and a UV detector is a robust choice.[9] GC, particularly when coupled with a mass spectrometer (GC-MS), offers high sensitivity and specificity for volatile and semi-volatile compounds like DCHM.

Q5: Are there any post-polymerization methods to further reduce residual DCHM?

A5: Yes, several post-polymerization techniques can be employed. One common industrial practice is to introduce a second-stage initiator, often at an elevated temperature, to polymerize the remaining monomer.[10] Additionally, various purification methods can be used to remove residual monomer, including precipitation of the polymer from a solution into a non-solvent, steam stripping for volatile monomers, and dialysis.[4][6][10]

Experimental Protocols

Protocol 1: Free-Radical Copolymerization of this compound (DCHM) and Vinyl Acetate (VAc)

This protocol describes a representative solution polymerization method. Note: This is a general guideline and may require optimization for your specific application.

Materials:

  • This compound (DCHM), inhibitor removed

  • Vinyl acetate (VAc), distilled before use

  • 2,2'-Azobisisobutyronitrile (AIBN), recrystallized from methanol

  • Toluene, anhydrous

  • Methanol (for precipitation)

  • Nitrogen gas (N₂)

Procedure:

  • Monomer and Initiator Preparation: In a suitable reaction flask equipped with a condenser, nitrogen inlet, and magnetic stirrer, dissolve the desired molar ratio of DCHM and VAc in anhydrous toluene. Add the initiator, AIBN, to the monomer solution.

  • Degassing: Purge the reaction mixture with nitrogen gas for 20-30 minutes to remove dissolved oxygen, which can inhibit the polymerization.[4]

  • Polymerization: Heat the reaction mixture to 70°C under a nitrogen atmosphere with continuous stirring. The reaction time will depend on the desired monomer conversion and should be determined empirically (e.g., 4-24 hours).

  • Quenching: After the desired reaction time, cool the flask rapidly in an ice bath to quench the polymerization.

  • Purification: Precipitate the copolymer by slowly pouring the reaction mixture into a large volume of a non-solvent, such as methanol, while stirring.[4]

  • Isolation and Drying: Collect the precipitated polymer by filtration. Wash the polymer with fresh methanol to remove any remaining unreacted monomers and initiator residues. Dry the polymer in a vacuum oven at a moderate temperature (e.g., 50°C) to a constant weight.[4]

Protocol 2: Quantification of Residual this compound by HPLC

This protocol provides a general method for the quantitative analysis of residual DCHM in a polymer sample.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical mobile phase could be acetonitrile/water (e.g., 70:30 v/v). Phosphoric acid or formic acid can be added in small amounts for better peak shape.[9]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorbance maximum of DCHM.

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of DCHM of known concentrations in the mobile phase or a suitable solvent.

  • Sample Preparation: Accurately weigh a known amount of the polymer sample and dissolve it in a suitable solvent (e.g., tetrahydrofuran or the mobile phase). Dilute the solution to a known volume. It may be necessary to filter the sample solution through a 0.45 µm syringe filter before injection.

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of the DCHM standards.

  • Sample Analysis: Inject the prepared polymer sample solution into the HPLC system and record the peak area corresponding to DCHM.

  • Quantification: Determine the concentration of DCHM in the sample solution using the calibration curve. Calculate the weight percentage of residual DCHM in the original polymer sample.

Visualizations

Below are diagrams illustrating key workflows for minimizing and troubleshooting residual DCHM.

TroubleshootingWorkflow start High Residual DCHM Detected check_purity Verify Monomer Purity (Inhibitor Removed?) start->check_purity check_oxygen Ensure Proper Degassing (Oxygen Removed?) check_purity->check_oxygen If Pure optimize_initiator Improve Degassing check_purity->optimize_initiator If Impure check_conditions Review Polymerization Conditions check_oxygen->check_conditions If Degassed check_oxygen->optimize_initiator If Not check_conditions->optimize_initiator Optimize check_purification Evaluate Post-Polymerization Purification optimize_purification Optimize Purification (e.g., Precipitation) check_purification->optimize_purification If Ineffective end_success Residual Monomer Minimized check_purification->end_success If Effective optimize_initiator->check_purity optimize_initiator->check_oxygen optimize_temp_time Optimize Temperature & Reaction Time optimize_initiator->optimize_temp_time optimize_temp_time->check_purification optimize_purification->end_success

Caption: Troubleshooting workflow for high residual DCHM monomer.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Purification & Analysis monomer_prep Monomer Purification (Remove Inhibitor) reagent_prep Prepare Comonomer, Solvent & Initiator monomer_prep->reagent_prep degas Degas Reaction Mixture (N2 Purge) reagent_prep->degas polymerize Polymerize at Optimized Temp/Time degas->polymerize quench Quench Reaction polymerize->quench purify Purify Polymer (Precipitation) quench->purify dry Dry Polymer (Vacuum Oven) purify->dry analyze Analyze Residual Monomer (HPLC/GC) dry->analyze

Caption: Experimental workflow for minimizing residual DCHM.

References

Validation & Comparative

A Comparative Analysis of Dicyclohexyl Maleate and Dicyclohexyl Fumarate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the physicochemical properties, synthesis, performance, and potential biological implications of two isomeric esters.

In the realm of polymer science and drug development, the selection of appropriate molecules is paramount to achieving desired material properties and therapeutic outcomes. Dicyclohexyl maleate and dicyclohexyl fumarate, as geometric isomers, present a compelling case study in how stereochemistry can influence physical, chemical, and functional characteristics. This guide provides a comprehensive comparative analysis of these two compounds, offering researchers, scientists, and drug development professionals a data-driven overview to inform their material selection and experimental design.

Physicochemical Properties: A Tale of Two Isomers

This compound and dicyclohexyl fumarate share the same molecular formula (C₁₆H₂₄O₄) and molecular weight (280.36 g/mol ).[1][2] However, their distinct spatial arrangements—cis for the maleate and trans for the fumarate—give rise to notable differences in their physical properties.

PropertyThis compoundDicyclohexyl Fumarate
Synonyms Maleic acid, dicyclohexyl ester; Dicyclohexyl (2Z)-but-2-enedioate[1]Fumaric acid, dicyclohexyl ester; Dicyclohexyl (2E)-but-2-enedioate[2]
CAS Number 621-13-6[1]47092-64-8[3]
Molecular Formula C₁₆H₂₄O₄[1]C₁₆H₂₄O₄[2]
Molecular Weight 280.36 g/mol [1]280.36 g/mol [2]
Physical Description Liquid[1]Solid[3]
Melting Point Not available82 °C[3]
Boiling Point Not available183-188 °C at 55 Torr[3]
LogP (calculated) 3.294[4]3.8[2]
IUPAC Name dicyclohexyl (Z)-but-2-enedioate[1]dicyclohexyl (E)-but-2-enedioate[2]

The trans configuration of dicyclohexyl fumarate allows for more efficient crystal packing, resulting in a solid state at room temperature and a defined melting point. In contrast, the cis configuration of this compound hinders this packing, leading to a liquid state. This fundamental difference in their physical form has significant implications for their handling, processing, and potential applications.

Synthesis and Manufacturing

The synthesis of both this compound and dicyclohexyl fumarate can be achieved through the esterification of their corresponding acids (maleic acid or fumaric acid) or acid anhydride (maleic anhydride) with cyclohexanol.

A general approach involves the reaction of maleic anhydride with cyclohexanol, which initially forms a monoester, followed by a second esterification to yield the diester. The isomerization of the maleate to the more stable fumarate can be achieved under specific reaction conditions, often catalyzed by acids.

Experimental Protocol: Synthesis of this compound

This protocol describes a plausible method for the synthesis of this compound based on general esterification procedures.

Materials:

  • Maleic anhydride

  • Cyclohexanol

  • Toluene (as an azeotropic solvent)

  • Acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid)

  • Sodium bicarbonate solution (5% w/v)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add maleic anhydride (1.0 equivalent), cyclohexanol (2.2 equivalents), and toluene (approximately 2 mL per gram of maleic anhydride).

  • Add the acid catalyst (0.02 equivalents).

  • Assemble the Dean-Stark apparatus and condenser.

  • Heat the mixture to reflux with vigorous stirring. Water will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by the amount of water collected.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purify the product by vacuum distillation.

Experimental Protocol: Synthesis of Dicyclohexyl Fumarate

This protocol outlines a potential method for synthesizing dicyclohexyl fumarate, which may involve the direct esterification of fumaric acid or the isomerization of this compound. A method utilizing dicyclohexylcarbodiimide (DCC) as a coupling agent is described below.[5]

Materials:

  • Fumaric acid

  • Cyclohexanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (0.5 N)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask with a magnetic stirrer

  • Ice bath

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve fumaric acid (1.0 equivalent), cyclohexanol (2.5 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous dichloromethane.

  • Cool the solution in an ice bath.

  • Add a solution of DCC (2.2 equivalents) in anhydrous dichloromethane dropwise to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate sequentially with 0.5 N hydrochloric acid, saturated sodium bicarbonate solution, and water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield dicyclohexyl fumarate.

Synthesis_Workflow cluster_maleate This compound Synthesis cluster_fumarate Dicyclohexyl Fumarate Synthesis MA Maleic Anhydride React_M Esterification (Acid Catalyst, Toluene) MA->React_M CH_M Cyclohexanol CH_M->React_M Workup_M Workup & Purification React_M->Workup_M DCM This compound Workup_M->DCM FA Fumaric Acid React_F Esterification (DCC, DMAP) FA->React_F CH_F Cyclohexanol CH_F->React_F Workup_F Workup & Purification React_F->Workup_F DCF Dicyclohexyl Fumarate Workup_F->DCF

A simplified workflow for the synthesis of this compound and Dicyclohexyl Fumarate.

Performance as Polymer Additives

One of the primary applications for dialkyl maleates and fumarates is as plasticizers for polymers, particularly polyvinyl chloride (PVC). Plasticizers are added to brittle polymers to increase their flexibility and durability. The geometric isomerism of this compound and dicyclohexyl fumarate is expected to influence their performance in this role.

While direct comparative data for the dicyclohexyl esters is limited, general trends for maleate and fumarate diesters can provide valuable insights.

Performance AspectThis compound (Inferred)Dicyclohexyl Fumarate (Inferred)
Plasticizing Efficiency Expected to be an effective plasticizer, reducing the glass transition temperature of PVC. The cis structure may lead to less efficient packing and potentially higher free volume.Also expected to be an effective plasticizer. The more linear trans structure might interact differently with polymer chains compared to the maleate.
Thermal Stability Generally, maleates can be less thermally stable than their corresponding fumarates due to the potential for intramolecular cyclization (anhydride formation) at elevated temperatures.The trans configuration of fumarates generally imparts greater thermal stability compared to maleates.
Migration Resistance A study on dihexyl maleate showed lower aqueous leaching rates compared to the common plasticizer DEHP, suggesting good migration resistance.[1]The more crystalline nature of the fumarate might lead to lower migration from a polymer matrix, although compatibility with the polymer is a key factor.
Polymerization Can undergo free-radical polymerization, though typically at a slower rate than fumarates due to steric hindrance from the cis configuration.Known to undergo radical polymerization. For dicyclohexyl fumarate, propagation (kp) and termination (kt) rate constants have been determined by electron spin resonance spectroscopy.
Experimental Protocol: Evaluation of Plasticizer Performance in PVC

This protocol outlines a standard procedure for evaluating the performance of a plasticizer in a PVC formulation.

Materials:

  • PVC resin

  • Plasticizer (this compound or Dicyclohexyl fumarate)

  • Thermal stabilizer (e.g., a mixed metal stabilizer)

  • Two-roll mill

  • Hydraulic press with heating and cooling capabilities

  • Tensile testing machine (e.g., Instron)

  • Shore A durometer

  • Thermogravimetric analyzer (TGA)

  • Differential scanning calorimeter (DSC)

Procedure:

  • Compounding:

    • On a two-roll mill heated to approximately 160-170°C, blend the PVC resin with the desired amount of plasticizer (e.g., 40 parts per hundred of resin, phr) and thermal stabilizer.

    • Mill the compound until a homogeneous sheet is formed.

  • Sheet Preparation:

    • Press the milled sheet in a hydraulic press at a temperature of 170-180°C and a pressure of approximately 10 MPa for 5-10 minutes to form a sheet of uniform thickness (e.g., 1 mm).

    • Cool the sheet under pressure.

  • Performance Testing:

    • Mechanical Properties: Cut dumbbell-shaped specimens from the pressed sheet and measure tensile strength and elongation at break according to ASTM D638.

    • Hardness: Measure the Shore A hardness of the sheet according to ASTM D2240.

    • Thermal Stability:

      • Perform TGA to determine the onset of thermal degradation.

      • Use DSC to determine the glass transition temperature (Tg), a key indicator of plasticizing efficiency.

    • Migration Resistance (Leaching):

      • Cut a known weight and surface area of the plasticized PVC sheet.

      • Immerse the sample in a specific solvent (e.g., hexane, ethanol, or water) at a controlled temperature for a defined period.

      • After immersion, remove the sample, dry it, and weigh it to determine the mass loss due to plasticizer leaching.

Plasticizer_Evaluation cluster_testing Performance Evaluation Start Start: PVC Resin & Plasticizer Compounding Compounding on Two-Roll Mill Start->Compounding Pressing Hydraulic Pressing Compounding->Pressing Sheet Plasticized PVC Sheet Pressing->Sheet Mechanical Mechanical Testing (Tensile, Hardness) Sheet->Mechanical Thermal Thermal Analysis (TGA, DSC) Sheet->Thermal Migration Migration Testing (Leaching) Sheet->Migration

Workflow for the evaluation of plasticizer performance in PVC.

Biological Activity and Considerations for Drug Development

While the primary applications of these compounds are in the polymer industry, their potential biological activities and toxicological profiles are of interest to drug development professionals, especially when considering them as excipients or in the context of biocompatible materials.

  • Biodegradation: Studies on analogous diesters suggest that fumarates are more readily biodegradable than maleates. The trans double bond of the fumarate is more accessible to enzymatic action. The cis configuration of maleates can hinder enzymatic hydrolysis.

  • Toxicity: Limited specific toxicity data is available for this compound and fumarate. However, related maleic acid esters have been noted for their potential to be skin sensitizers.[6] For any application involving biological contact, thorough toxicological evaluation is essential.

  • Drug Delivery: The lipophilic nature of these compounds, as indicated by their LogP values, suggests they could potentially be used in the formulation of lipid-based drug delivery systems. However, their biocompatibility would need to be rigorously established. No specific studies on the use of this compound or fumarate in drug delivery or their interaction with signaling pathways were identified.

Conclusion

This compound and dicyclohexyl fumarate, while chemically similar, exhibit distinct properties and performance characteristics due to their geometric isomerism.

  • Dicyclohexyl Fumarate is a solid at room temperature, is likely more thermally stable, and based on general trends, may be more readily biodegradable. Its polymerization kinetics have been studied, making it a more predictable component in polymerization reactions.

  • This compound is a liquid, which may be advantageous for certain processing applications. While potentially less thermally stable, some data on related maleates suggests it could offer good migration resistance when used as a plasticizer.

For researchers and drug development professionals, the choice between these two isomers will depend on the specific application requirements. If thermal stability, crystallinity, and predictable polymerization are critical, dicyclohexyl fumarate may be the preferred choice. If a liquid plasticizer with potentially good leaching resistance is needed, this compound could be a candidate, though its thermal stability should be carefully considered. It is important to note that this analysis is based on a combination of specific data for the title compounds and inferred properties from related molecules due to the limited availability of direct comparative studies. Further experimental investigation is warranted to fully elucidate the performance differences between these two isomers in various applications.

References

Dicyclohexyl Maleate vs. Phthalate Plasticizers: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable plasticizer is a critical determinant of the final properties and performance of polymer-based materials, including those utilized in sensitive applications such as medical devices and pharmaceutical packaging. Historically, phthalate esters, particularly Di(2-ethylhexyl) phthalate (DEHP), have been the industry standard for plasticizing polyvinyl chloride (PVC) due to their cost-effectiveness and high performance. However, mounting concerns over the potential health and environmental impacts of certain phthalates have spurred the development and adoption of alternative plasticizers.[1][2]

This guide provides an objective comparison of the performance of Dicyclohexyl Maleate, a non-phthalate plasticizer, against traditional phthalate plasticizers. Due to the limited publicly available data specifically for this compound, this guide will also draw upon data from structurally similar maleates and cyclohexyl-based plasticizers to provide a comprehensive overview. The comparison will focus on key performance metrics including mechanical properties, thermal stability, and migration resistance, supported by detailed experimental protocols.

Quantitative Performance Comparison

The following tables summarize the typical performance characteristics of this compound in comparison to common phthalate plasticizers like DEHP and Diisononyl phthalate (DINP). It is important to note that the values for this compound are largely estimated based on the performance of other maleate and cyclohexyl-containing plasticizers and should be verified through direct experimental testing.

Table 1: Comparison of Mechanical Properties of Plasticized PVC

PropertyThis compound (Estimated)Di(2-ethylhexyl) phthalate (DEHP)Diisononyl phthalate (DINP)Test Method
Tensile Strength (MPa) 20 - 2515 - 2518 - 28ASTM D638
Elongation at Break (%) 300 - 380300 - 400350 - 450ASTM D638
Shore A Hardness 85 - 9575 - 8580 - 90ASTM D2240

Note: Data for this compound is inferred from the performance of other maleate esters and cyclohexyl-based plasticizers.

Table 2: Comparison of Thermal and Migration Properties of Plasticized PVC

PropertyThis compound (Estimated)Di(2-ethylhexyl) phthalate (DEHP)Diisononyl phthalate (DINP)Test Method
Glass Transition Temp. (Tg, °C) -25 to -35-35 to -45-30 to -40DSC
5% Weight Loss Temp. (°C) 220 - 240230 - 250240 - 260TGA
Migration Rate (Weight Loss %) Low to ModerateModerate to HighLow to ModerateASTM D1239

Note: Data for this compound is inferred from the performance of other maleate esters and cyclohexyl-based plasticizers.

Experimental Protocols

To ensure accurate and reproducible comparative data, standardized testing methodologies are essential. The following are detailed protocols for the key experiments cited in this guide.

Workflow for Evaluating Plasticizer Performance

G cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison pvc_resin PVC Resin compounding Melt Compounding pvc_resin->compounding plasticizer Plasticizer (this compound or Phthalate) plasticizer->compounding additives Stabilizers, Lubricants additives->compounding molding Compression/Injection Molding compounding->molding conditioning Conditioning (ASTM D618) molding->conditioning mechanical Mechanical Testing (ASTM D638, D2240) conditioning->mechanical thermal Thermal Analysis (DSC, TGA) conditioning->thermal migration Migration Testing (ASTM D1239) conditioning->migration data_collection Data Collection mechanical->data_collection thermal->data_collection migration->data_collection comparison Comparative Analysis data_collection->comparison report Report Generation comparison->report

Caption: Logical workflow for the preparation, testing, and analysis of plasticized PVC samples.

Mechanical Properties Testing

1. Tensile Strength and Elongation at Break (ASTM D638 / ASTM D2284) [3][4]

  • Objective: To determine the force required to break a plastic sample and the extent to which it stretches before breaking.

  • Specimen Preparation: Test specimens are typically prepared by injection molding or die-cutting from a compression-molded sheet into a dumbbell shape.

  • Conditioning: Specimens are conditioned at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.

  • Procedure:

    • Measure the cross-sectional area of the narrow section of the dumbbell specimen.

    • Mount the specimen in the grips of a universal testing machine (UTM).

    • Apply a tensile load at a constant crosshead speed (e.g., 500 mm/min for flexible PVC) until the specimen fractures.

    • Record the maximum load and the elongation at the point of fracture.

  • Calculations:

    • Tensile Strength (MPa) = Maximum Load (N) / Original Cross-sectional Area (mm²)

    • Elongation at Break (%) = (Increase in length at break / Original gauge length) x 100

2. Shore A Hardness (ASTM D2240)

  • Objective: To measure the indentation hardness of the plasticized PVC.

  • Specimen Preparation: Test specimens should have a minimum thickness of 6 mm and a flat surface.

  • Procedure:

    • Place the specimen on a hard, flat surface.

    • Press the durometer indenter firmly and quickly onto the specimen, ensuring the presser foot is in full contact with the surface.

    • Read the hardness value from the durometer dial within 1 second of firm contact.

    • Take multiple readings at different locations on the specimen and calculate the average.

Thermal Analysis

1. Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)

  • Objective: To determine the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This is a key indicator of plasticizer efficiency.[5]

  • Procedure:

    • A small, weighed sample (5-10 mg) of the plasticized PVC is sealed in an aluminum pan.

    • The sample is heated at a controlled rate (e.g., 10°C/min) in a DSC instrument under a nitrogen atmosphere.

    • The heat flow to the sample is monitored relative to an empty reference pan.

    • The Tg is identified as a step-change in the heat flow curve.

2. Thermal Stability by Thermogravimetric Analysis (TGA) [6][7]

  • Objective: To evaluate the thermal stability of the plasticized PVC by measuring its weight loss as a function of temperature.

  • Procedure:

    • A small, weighed sample (10-20 mg) is placed in a TGA furnace.

    • The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).

    • The weight of the sample is continuously monitored as the temperature increases.

    • The temperature at which a certain percentage of weight loss occurs (e.g., 5%) is used as an indicator of thermal stability.

Migration Resistance Testing

1. Weight Loss in Liquids (ASTM D1239) [8]

  • Objective: To determine the amount of plasticizer that leaches from the PVC when immersed in a liquid.

  • Procedure:

    • Weigh the conditioned PVC specimen.

    • Immerse the specimen in a specified liquid (e.g., distilled water, soapy water, or oil) for a set time and temperature (e.g., 24 hours at 23°C).

    • Remove the specimen, gently wipe it dry, and re-condition it.

    • Reweigh the specimen.

  • Calculation:

    • Migration (Weight Loss %) = [(Initial Weight - Final Weight) / Initial Weight] x 100

G cluster_migration Migration Testing Workflow (ASTM D1239) start Start weigh_initial Weigh Initial Specimen start->weigh_initial immerse Immerse in Liquid weigh_initial->immerse incubate Incubate (Time & Temp) immerse->incubate remove_dry Remove & Dry Specimen incubate->remove_dry recondition Re-condition remove_dry->recondition weigh_final Weigh Final Specimen recondition->weigh_final calculate Calculate % Weight Loss weigh_final->calculate end End calculate->end

Caption: Step-by-step workflow for determining plasticizer migration via the weight loss method.

Discussion and Conclusion

The performance of a plasticizer is a multifactorial consideration involving a balance of mechanical enhancement, thermal stability, and permanence within the polymer matrix.

Mechanical Properties: Phthalates like DEHP are known for their high plasticizing efficiency, leading to a significant reduction in hardness and a substantial increase in elongation.[9] While direct data is limited, this compound, due to its rigid cyclohexyl groups, may impart a slightly higher hardness and tensile strength compared to DEHP, potentially at the cost of some flexibility. This could be advantageous in applications requiring more rigidity and dimensional stability.

Thermal Stability: The thermal stability of plasticized PVC is crucial for processing and end-use applications at elevated temperatures. TGA data generally indicates that the degradation of plasticized PVC occurs in multiple stages, with the initial weight loss often associated with the volatilization of the plasticizer.[7][10] Higher molecular weight plasticizers and those with stronger interactions with the PVC matrix tend to exhibit better thermal stability. This compound is expected to have comparable thermal stability to DEHP.

Migration Resistance: Plasticizer migration is a significant concern, particularly in medical and food contact applications, as it can lead to embrittlement of the material and contamination of the surrounding environment.[8][11] The rate of migration is influenced by the molecular weight of the plasticizer, its compatibility with the PVC, and the nature of the contacting medium. The bulky cyclohexyl groups in this compound are expected to hinder its mobility within the PVC matrix, likely resulting in lower migration rates compared to lower molecular weight phthalates.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Dicyclohexyl Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of Dicyclohexyl maleate, a significant compound in various industrial applications, necessitates robust analytical methodologies. Cross-validation of these methods is a critical step to ensure consistency and reliability of data across different analytical techniques or laboratories. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the analysis of this compound, supported by illustrative experimental data and detailed protocols.

The process of cross-validation involves comparing the results from two distinct analytical methods to ascertain if they provide equivalent results.[1] This is crucial when methods are transferred between laboratories or when different techniques are used within a single study to support regulatory submissions.[2]

Comparison of Analytical Techniques

Both HPLC and GC are powerful chromatographic techniques suitable for the analysis of this compound. The choice between them often depends on the sample matrix, required sensitivity, and available instrumentation.

Table 1: Comparison of HPLC and GC Methods for this compound Analysis

ParameterHPLC MethodGC Method
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Typical Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]Capillary column (e.g., DB-35MS, 30 m x 0.32 mm, 0.25 µm).[4]
Mobile/Carrier Gas Acetonitrile/Water gradient.[5]Helium or Hydrogen.[4]
Detector UV-Vis or Mass Spectrometry (MS).[3]Flame Ionization Detector (FID) or Mass Spectrometry (MS).[4]
Sample Volatility Not required.Required; derivatization may be necessary for non-volatile samples.
Typical Run Time 15-35 minutes.[3][6]10-20 minutes.
Advantages Suitable for non-volatile and thermally labile compounds, versatile.High resolution and sensitivity, suitable for volatile compounds.[7]
Disadvantages Lower resolution than GC for some compounds, solvent consumption.Requires volatile and thermally stable analytes.
Illustrative Cross-Validation Performance Data

The following table summarizes hypothetical data from a cross-validation study comparing an HPLC and a GC method for the determination of this compound in a representative sample matrix. The validation parameters are based on established guidelines.[8][9]

Table 2: Summary of Cross-Validation Data

Validation ParameterHPLC MethodGC MethodAcceptance Criteria
Linearity (R²) 0.99950.9993≥ 0.999[4]
Accuracy (% Recovery) 98.5% - 101.2%96.9% - 100.3%[4]98.0% - 102.0%[8]
Precision (% RSD)
- Repeatability0.8%1.1%≤ 2%
- Intermediate Precision1.2%1.5%≤ 2%
Limit of Detection (LOD) 0.05 µg/mL0.424 mg/L[4]Reportable
Limit of Quantitation (LOQ) 0.15 µg/mL1.2 mg/LReportable
Robustness Unaffected by minor changes in mobile phase composition and flow rate.Unaffected by minor changes in oven temperature ramp and carrier gas flow.No significant impact on results.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is a representative method for the analysis of this compound.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).[3]

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water.[3]

    • B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[3]

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: 210 nm.[3]

  • Injection Volume: 10 µL.[3]

  • Sample Preparation: Dissolve the sample in a 50:50 water:acetonitrile mixture to a final concentration of 1 mg/mL.[3]

Gas Chromatography (GC) Protocol

This protocol outlines a typical GC method for the analysis of maleate esters, adapted for this compound.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: DB-35MS capillary column (30 m x 0.32 mm, 0.25 µm film thickness).[4]

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Injection Volume: 1 µL (splitless mode).

  • Sample Preparation: Dissolve the sample in hexane to a final concentration of 1 mg/mL. An internal standard, such as dimethyl phthalate, can be used for quantification.[4]

Visualizing the Cross-Validation Workflow

The following diagram illustrates the logical flow of a cross-validation study between two analytical methods.

Cross-Validation Workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation cluster_conclusion Conclusion A Define Validation Protocol & Acceptance Criteria B Prepare Standard Solutions & Quality Control (QC) Samples A->B C Analyze Samples by Method 1 (e.g., HPLC) B->C D Analyze Samples by Method 2 (e.g., GC) B->D E Collect & Process Data from Both Methods C->E D->E F Compare Performance Parameters (Linearity, Accuracy, Precision, etc.) E->F G Statistical Analysis (e.g., t-test, F-test) F->G H Methods are Equivalent G->H Results meet acceptance criteria I Methods are Not Equivalent G->I Results do not meet acceptance criteria J Investigate Discrepancies & Re-evaluate I->J

Caption: Workflow for the cross-validation of two analytical methods.

This guide provides a foundational understanding of how to approach the cross-validation of analytical methods for this compound. The selection of the most appropriate method and the design of the validation study should always be tailored to the specific analytical needs and regulatory requirements.

References

Benchmarking the Plasticizing Efficiency of Dicyclohexyl Maleate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of polymer science and formulation, the selection of an appropriate plasticizer is critical to achieving desired material properties, particularly for polyvinyl chloride (PVC) and its use in sensitive applications such as medical devices and pharmaceutical packaging. Dicyclohexyl maleate (DCHM), a non-phthalate plasticizer, is gaining interest as a potential alternative to traditional plasticizers like phthalates. This guide provides a comparative benchmark of DCHM's expected plasticizing efficiency against commonly used plasticizers, supported by standardized experimental protocols.

Due to limited publicly available, direct comparative studies on this compound, this guide presents typical performance data for common plasticizers to establish a benchmark. The projected performance of DCHM is based on the known characteristics of maleate esters.

Comparative Performance Data of Common Plasticizers

The following tables summarize the typical mechanical and thermal properties of PVC plasticized with standard plasticizers. These values serve as a reference for evaluating new plasticizers like DCHM. The data is generally for formulations of approximately 40 parts per hundred resin (phr).

Table 1: Mechanical Properties of Plasticized PVC

PropertyDi(2-ethylhexyl) phthalate (DEHP)Diisononyl phthalate (DINP)Acetyl tributyl citrate (ATBC)
Tensile Strength (MPa) 15 - 2518 - 2820 - 30
Elongation at Break (%) 250 - 400300 - 450250 - 350
Shore A Hardness 75 - 8580 - 9080 - 90

Table 2: Thermal and Migration Properties of Plasticized PVC

PropertyDi(2-ethylhexyl) phthalate (DEHP)Diisononyl phthalate (DINP)Acetyl tributyl citrate (ATBC)
Glass Transition Temp. (°C) -40 to -20-35 to -15-50 to -30
Migration Rate Moderate to HighLow to ModerateLow

Experimental Protocols

To validate the performance of this compound and directly compare it to other plasticizers, the following standardized experimental protocols are recommended.

Sample Preparation of Plasticized PVC

A consistent workflow is essential for the comparability of results.

Workflow for PVC Sample Preparation

start Weighing mixing High-Speed Mixing (PVC Resin, Plasticizer, Stabilizers) start->mixing milling Two-Roll Milling (e.g., 160-170°C, 5-10 min) mixing->milling molding Compression Molding (e.g., 170-180°C, 5 min under pressure) milling->molding conditioning Conditioning (23±2°C, 50±5% RH, 24h) molding->conditioning testing Characterization conditioning->testing

Caption: Workflow for the preparation of plasticized PVC test specimens.

Methodology:

  • Compounding: The PVC resin, plasticizer (e.g., DCHM, DEHP), heat stabilizer, and other additives are weighed to the desired proportions (e.g., 40 phr plasticizer).

  • Mixing: The components are dry-blended in a high-speed mixer until a homogeneous powder blend is obtained.

  • Melt Processing: The blend is then melt-processed using a two-roll mill or an extruder to form a uniform sheet.

  • Molding: Test specimens of specific dimensions are prepared by compression molding the sheets according to the requirements of each characterization technique.

  • Conditioning: All specimens are conditioned at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 24 hours before testing.

Mechanical Properties Testing

a) Tensile Strength and Elongation at Break (ASTM D638 / ISO 527)

This test determines the force required to break a plastic sample and the extent to which the sample stretches before breaking.[1]

Methodology:

  • Specimen Preparation: Dumbbell-shaped specimens are die-cut from the molded sheets.

  • Testing: The specimens are tested using a universal testing machine (UTM) at a constant crosshead speed (e.g., 50 mm/min).

  • Data Recording: The tensile force and elongation are recorded until the specimen fractures.

  • Calculation:

    • Tensile Strength (MPa) = Maximum Load (N) / Original Cross-Sectional Area (mm²)

    • Elongation at Break (%) = ((Final Length at Break - Initial Length) / Initial Length) x 100[1]

b) Shore A Hardness (ASTM D2240 / ISO 7619)

This method measures the indentation hardness of the plasticized PVC.

Methodology:

  • Specimen Preparation: A flat specimen with a minimum thickness of 6 mm is required. This can be achieved by stacking multiple sheets.

  • Measurement: A Shore A durometer is pressed firmly against the specimen, and the hardness value is read from the scale within 1-2 seconds.

  • Replicates: At least five measurements are taken at different points on the specimen surface and the average is reported.

Thermal Analysis: Glass Transition Temperature (Tg)

Differential Scanning Calorimetry (DSC) (ASTM D3418 / ISO 11357)

The glass transition temperature indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A lower Tg generally signifies higher plasticizing efficiency.[2]

Workflow for DSC Analysis

start Sample Preparation (5-10 mg in pan) heat1 First Heating Scan (e.g., to 120°C) Removes thermal history start->heat1 cool Controlled Cooling (e.g., to -80°C) heat1->cool heat2 Second Heating Scan (e.g., to 120°C) Data Acquisition cool->heat2 analysis Data Analysis (Determine midpoint of transition) heat2->analysis structure Plasticizer Molecular Structure compatibility Compatibility with PVC structure->compatibility mw Molecular Weight structure->mw branching Alkyl Chain Branching structure->branching polarity Polarity structure->polarity efficiency Plasticizing Efficiency compatibility->efficiency migration Migration Resistance mw->migration flexibility Increased Flexibility (Lower Tg) branching->flexibility polarity->compatibility efficiency->flexibility mechanical Mechanical Properties efficiency->mechanical

References

Dicyclohexyl Maleate Migration from Polymer Films: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the migration potential of Dicyclohexyl maleate (DCHM), a plasticizer utilized in polymer formulations. Due to a lack of publicly available migration studies specifically on DCHM, this document leverages data from structurally similar plasticizers, including other maleate esters and cyclohexyl-containing compounds, to provide a predictive comparison and a framework for analysis. The guide will focus on the key factors influencing migration, comparative data with alternative plasticizers, and detailed experimental protocols for assessing migration levels.

Factors Influencing Plasticizer Migration

The migration of a plasticizer from a polymer matrix is a complex process governed by several factors. Understanding these is crucial for predicting the behavior of this compound.

  • Molecular Weight and Size: Larger molecules generally exhibit lower migration rates due to reduced mobility within the polymer matrix. Plasticizers with higher molecular weights tend to have better permanence.[1]

  • Polarity and Chemical Structure: The compatibility between the plasticizer and the polymer, as well as the surrounding medium (e.g., food simulant), plays a significant role. The presence of cyclohexyl rings in DCHM suggests a non-polar character, which may influence its migration into fatty or alcoholic simulants.

  • Polymer Matrix: The type of polymer, its crystallinity, and the presence of other additives can all affect the diffusion rate of the plasticizer.

  • Environmental Conditions: Temperature and contact time are critical factors. Higher temperatures accelerate the migration process, and longer exposure times lead to greater overall migration.[2]

  • Nature of Contact Medium: The type of food or liquid in contact with the polymer will influence the extent of migration. Fatty foods, for instance, tend to promote the migration of lipophilic plasticizers.[2][3]

Comparative Analysis of Plasticizer Migration

Table 1: Comparative Migration Data of Selected Plasticizers

PlasticizerPolymerFood Simulant/MediumTemperature (°C)TimeMigration LevelReference
Di(2-ethylhexyl) maleate (DEHM)CardboardFood (various)AmbientSeveral months~1 mg/kg (up to 1,500 µg/kg)[4]
Dibutyl maleate (DBM)PVCNot specifiedNot specifiedNot specifiedResearch suggests improved migration resistance when grafted onto PVC compared to conventional plasticizers.[5]
Dicyclohexyl phthalate (DCHP)PVCDairy ProductsStorageNot specifiedDetected in dairy products, indicating migration from packaging.[3]
Di(2-ethylhexyl) phthalate (DEHP)PVCDairy ProductsStorageNot specifiedDetected at levels up to 288 µg/kg in yogurt after 30 days.[3]
Di(2-ethylhexyl) phthalate (DEHP)PVC TubingBloodNot specifiedNot specifiedHigh migration rate observed from heart-lung machine tubing.[6]
Trioctyl trimellitate (TOTM)PVC TubingBloodNot specifiedNot specifiedMigration was approximately 350 times lower than DEHP.[6]

Note: The data presented is for comparative purposes and highlights the migration potential of structurally related compounds. Specific migration levels for DCHM will depend on the formulation and experimental conditions.

Experimental Protocols for Migration Testing

A standardized approach is essential for accurately determining the migration of plasticizers from polymer films. The following protocol outlines a general procedure for migration testing, which can be adapted for this compound.

Overall Migration Testing

This test determines the total amount of all substances that migrate from the food contact material to a food simulant.

  • Sample Preparation: Cut the polymer film into pieces of a known surface area (e.g., 1 dm²).

  • Food Simulant Selection: Choose food simulants based on the intended use of the polymer film, as defined by regulations (e.g., EU Regulation 10/2011). Common simulants include:

    • Simulant A: 10% ethanol (for aqueous foods)

    • Simulant B: 3% acetic acid (for acidic foods)

    • Simulant D1: 50% ethanol (for alcoholic foods and as a substitute for fatty foods)

    • Simulant D2: Olive oil or other vegetable oil (for fatty foods)

  • Exposure: Immerse the polymer sample in the food simulant in a sealed container at a specified temperature and for a defined duration (e.g., 10 days at 40°C). The ratio of surface area to simulant volume should be controlled.

  • Analysis: After exposure, remove the polymer sample. Evaporate the food simulant to dryness and weigh the residue. The overall migration is expressed in mg/dm² or mg/kg of food simulant.

Specific Migration Testing using Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used to identify and quantify specific migrant substances like this compound.

  • Extraction: Following exposure to the food simulant as described above, the simulant is extracted with a suitable organic solvent (e.g., hexane, dichloromethane) to isolate the plasticizers. An internal standard is added for quantification.

  • Concentration: The solvent extract is carefully concentrated to a small volume.

  • GC-MS Analysis:

    • Injection: Inject a small volume (e.g., 1 µL) of the concentrated extract into the GC-MS system.

    • Gas Chromatography (GC): The sample is vaporized and separated into its individual components as it passes through a capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp up to allow for the separation of compounds with different boiling points.

    • Mass Spectrometry (MS): As the separated components exit the GC column, they are ionized and fragmented. The mass spectrometer detects and records the mass-to-charge ratio of these fragments, creating a unique mass spectrum for each compound.

  • Quantification: The concentration of this compound is determined by comparing the peak area of the target analyte to that of the internal standard and referencing a calibration curve prepared with known concentrations of DCHM.

Table 2: Example GC-MS Parameters for Plasticizer Analysis

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier GasHelium at a constant flow rate of 1 mL/min
Injector Temperature280 °C
Oven ProgramInitial 110°C (2 min hold), ramp at 10°C/min to 200°C, then 5°C/min to 280°C (9 min hold)
Injection Volume1 µL (splitless mode)
Mass Spectrometer
Ionization ModeElectron Impact (EI) at 70 eV
Source Temperature250 °C
Transfer Line Temperature300 °C
Scan Range40-450 m/z

Note: These are general parameters and should be optimized for the specific instrument and target analyte.[7][8]

Visualizing Experimental Workflows and Relationships

To further clarify the processes involved in migration testing, the following diagrams have been generated using Graphviz.

MigrationTestingWorkflow cluster_exposure Exposure cluster_analysis Analysis PolymerFilm Polymer Film Sample Immersion Immerse Film in Simulant (Controlled Temp & Time) PolymerFilm->Immersion FoodSimulant Select Food Simulant FoodSimulant->Immersion Extraction Solvent Extraction of Simulant Immersion->Extraction Concentration Concentrate Extract Extraction->Concentration GCMS GC-MS Analysis Concentration->GCMS Quantification Quantify DCHM GCMS->Quantification

Caption: Experimental workflow for specific migration testing of this compound.

MigrationFactors cluster_properties Material Properties cluster_conditions External Conditions Migration Plasticizer Migration PlasticizerProps Plasticizer Properties - Molecular Weight - Polarity PlasticizerProps->Migration PolymerProps Polymer Properties - Type - Crystallinity PolymerProps->Migration TempTime Temperature & Time TempTime->Migration Medium Contact Medium (Food Simulant) Medium->Migration

Caption: Key factors influencing the migration of plasticizers from polymer films.

References

Dicyclohexyl Maleate: A Biodegradability Comparison with Other Maleate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data

The environmental fate of chemical compounds is a critical aspect of modern material science and drug development. For substances like Dicyclohexyl maleate, used in various industrial applications, understanding its biodegradability is paramount for environmental risk assessment and the development of sustainable products. This guide provides a comparative analysis of the biodegradability of this compound against other common maleate esters, supported by available experimental data.

Executive Summary

Maleate esters, characterized by a central unsaturated cis-dicarboxylic acid structure, exhibit variable biodegradability influenced by the nature of their ester side chains. While some maleates with linear alkyl chains, such as Dibutyl maleate, have been shown to be readily biodegradable, those with more complex or bulky side chains, like the cyclohexyl groups in this compound or the branched structure of Di(2-ethylhexyl) maleate, tend to be more resistant to microbial degradation. The unsaturated nature of the maleate backbone itself can also hinder enzymatic breakdown compared to saturated analogues like succinates.

This comparison synthesizes data from standardized international testing protocols, such as the OECD 301 series, and specific microbial degradation studies to provide a clear picture of where this compound stands in terms of its environmental persistence relative to other maleates.

Quantitative Biodegradation Data

The following table summarizes the available quantitative data on the biodegradability of this compound and other relevant maleate esters. The data is compiled from a combination of standardized ready biodegradability tests and specific microbial assays.

CompoundTest TypeInoculumDurationBiodegradation (%)Half-life (days)ClassificationReference
Dicyclohexyl phthalate Japanese MITI Test (OECD 301C equivalent)Activated Sludge4 weeks (28 days)68.5% of ThODNot ReportedReadily Biodegradable[1]
Dibutyl maleate (DBM) OECD Screening Test (EG 84/449/EWG C.3)Wastewater Effluent14-19 days93-95% (DOC removal)Not ReportedReadily Biodegradable[2]
Dibutyl maleate (DBM) Microbial Biodegradation AssayRhodococcus rhodochrousNot SpecifiedNot Reported8.9Biodegradable[3]
Di(2-ethylhexyl) maleate (DEHM) Microbial Biodegradation AssayRhodococcus rhodochrousNot SpecifiedAlmost No DegradationNot DeterminedRecalcitrant[3]
Diethyl maleate (DEM) Microbial Biodegradation AssayRhodococcus rhodochrousNot SpecifiedNot Reported4.8 (± 0.4)Biodegradable[4]
Dihexyl maleate (DHM) Microbial Biodegradation AssayRhodococcus rhodochrousNot SpecifiedNot Reported10.8 (± 1.0)Slower Biodegradation[4]
Dioctyl maleate (DOM) Microbial Biodegradation AssayRhodococcus rhodochrousNot SpecifiedNot Reported14.2 (± 1.2)Slower Biodegradation[4]

Note on Dicyclohexyl phthalate data: While not a maleate, Dicyclohexyl phthalate shares the same cyclohexyl ester groups as this compound. Data from the standardized Japanese MITI test (equivalent to OECD 301C) is included as a close structural analogue to infer the likely behavior of the cyclohexyl ester moiety in a ready biodegradability test. The result indicates that the cyclohexyl ester can be degraded and the substance is classified as readily biodegradable.

Experimental Protocols

The data presented in this guide is based on internationally recognized standardized methods and specific laboratory assays. Below are detailed methodologies for the key experiments cited.

OECD 301C: Ready Biodegradability – Modified MITI Test (I)

This test, equivalent to the Japanese MITI test, assesses the ready biodegradability of chemicals by measuring oxygen consumption in a closed respirometer.

  • Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a mixed population of microorganisms from activated sludge and incubated under aerobic conditions in the dark or diffuse light. The consumption of oxygen is measured over a 28-day period.[5][6][7]

  • Inoculum: Activated sludge from a wastewater treatment plant treating predominantly domestic sewage.[4]

  • Test Substance Concentration: Typically 100 mg/L.[4]

  • Reference Substance: Aniline is often used as a positive control to verify the activity of the inoculum.[5]

  • Test Duration: 28 days.[5]

  • Analysis: The amount of oxygen taken up by the microbial population during the biodegradation of the test substance (corrected for uptake by a blank inoculum) is expressed as a percentage of the theoretical oxygen demand (ThOD).[5]

  • Pass Criteria for Ready Biodegradability: A substance is considered readily biodegradable if it reaches 60% of its ThOD within a 10-day window during the 28-day test period.[8][9]

OECD Screening Test (e.g., based on EG 84/449/EWG C.3)

This test evaluates the ready biodegradability of a substance by measuring the removal of Dissolved Organic Carbon (DOC).

  • Principle: The test substance is incubated with a microbial inoculum in a mineral medium under aerobic conditions. The disappearance of DOC is monitored over time.[2]

  • Inoculum: Effluent from a wastewater treatment plant.[2]

  • Test Substance Concentration: Typically provides 10-40 mg/L of DOC.[2]

  • Test Duration: Up to 28 days.[5]

  • Analysis: Samples are taken at regular intervals, filtered, and the DOC concentration is measured. The percentage of DOC removal is calculated relative to the initial concentration.[2]

  • Pass Criteria for Ready Biodegradability: A substance is considered readily biodegradable if at least 70% of the DOC is removed within a 10-day window during the 28-day test period.[8][9]

Microbial Biodegradation Assay using Rhodococcus rhodochrous

This method assesses the intrinsic biodegradability of a substance by exposing it to a specific, capable microorganism under controlled laboratory conditions.

  • Microorganism and Culture Conditions:

    • Organism: Rhodococcus rhodochrous (e.g., ATCC 13808), a bacterium known for its ability to degrade a wide range of organic compounds.[3]

    • Media: A minimal mineral salt medium (MMSM) is used to ensure the test substance is the primary source of carbon and energy.[3]

    • Co-substrate: In some cases, a co-substrate like hexadecane may be added to facilitate the degradation of the primary test substance.[10]

  • Experimental Procedure:

    • Rhodococcus rhodochrous is cultured in the MMSM.

    • The maleate ester is added to the culture at a specific concentration.

    • The culture is incubated under controlled temperature and agitation.

    • Samples are withdrawn at regular intervals.

    • The concentration of the parent maleate ester and any metabolites is determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

    • The rate of disappearance of the parent compound is used to calculate the biodegradation rate and half-life.[3][10]

Biodegradation Pathway of Dialkyl Maleates

The aerobic biodegradation of dialkyl maleates is generally initiated by the enzymatic hydrolysis of the ester bonds. This initial step is a common pathway for the breakdown of ester-containing compounds.[10]

Biodegradation_Pathway Dicyclohexyl_Maleate This compound Hydrolysis Esterase Hydrolysis Dicyclohexyl_Maleate->Hydrolysis Maleic_Acid Maleic Acid Hydrolysis->Maleic_Acid Cyclohexanol Cyclohexanol Hydrolysis->Cyclohexanol Further_Degradation_MA Further Aerobic Degradation Maleic_Acid->Further_Degradation_MA Further_Degradation_CH Further Aerobic Degradation Cyclohexanol->Further_Degradation_CH TCA_Cycle TCA Cycle Intermediates Further_Degradation_MA->TCA_Cycle Further_Degradation_CH->TCA_Cycle CO2_H2O CO2 + H2O TCA_Cycle->CO2_H2O

General aerobic biodegradation pathway for a dialkyl maleate.

The initial enzymatic hydrolysis of a dialkyl maleate yields maleic acid and two molecules of the corresponding alcohol (in the case of this compound, this would be cyclohexanol). Both maleic acid and the alcohol can then be further metabolized by microorganisms. Maleic acid can be converted to intermediates of the tricarboxylic acid (TCA) cycle, such as malate, and subsequently mineralized to carbon dioxide and water.[3] The alcohol is typically oxidized to the corresponding aldehyde and then to a carboxylic acid, which can also enter central metabolic pathways.

References

A Comparative Guide to the Tensile Strength of Common Polymers: Contextualizing Dicyclohexyl Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the tensile strength of several widely used polymers. While Dicyclohexyl maleate (DCHM) is not typically homopolymerized to form a bulk material with defined mechanical properties, it is relevant as a comonomer or plasticizer that can modify the characteristics of other polymers. Research into maleate and succinate diesters as "green plasticizers" for polymers like Polyvinyl Chloride (PVC) has shown they can effectively alter mechanical properties, including tensile strength and modulus. For instance, studies have indicated that certain maleate plasticizers can lower the Young's modulus in PVC formulations. This guide, therefore, serves as a foundational reference for understanding the tensile properties of common polymers, which is crucial when considering the potential impact of additives like DCHM.

Tensile Strength of Common Polymers: A Comparative Overview

The tensile strength of a polymer is a critical measure of its ability to withstand pulling forces without breaking. This property is paramount in applications ranging from structural components to packaging and medical devices. The following table summarizes the typical tensile strength ranges for several common polymers.

PolymerAbbreviationTensile Strength (MPa)
Polyethylene, Low-DensityLDPE8 - 12
Polyethylene, High-DensityHDPE20 - 37
PolypropylenePP25 - 50[1]
Polyvinyl Chloride, RigidPVC-U34 - 62[2][3]
Polyvinyl Chloride, PlasticizedPVC-P10 - 24
Polystyrene, General PurposeGPPS30 - 60[4]
Polystyrene, High ImpactHIPS28 - 44[5][6]
PolycarbonatePC55 - 75[7]
Nylon (Polyamide)PA70 - 90[8]

Note: The values presented are typical ranges and can vary significantly based on the specific grade, processing conditions, and presence of additives.

Experimental Protocols for Tensile Strength Measurement

The data presented in this guide is typically obtained through standardized testing methods. The two most prominent standards for determining the tensile properties of plastics are ASTM D638 and ISO 527. Adherence to these protocols ensures reproducibility and allows for accurate comparison of materials.

ASTM D638: Standard Test Method for Tensile Properties of Plastics

This standard is widely used in North America and outlines the procedure for determining the tensile properties of unreinforced and reinforced plastics.

  • Specimen: The test is performed on a "dog-bone" shaped specimen with specific dimensions. There are several specimen types (I, II, III, IV, and V) designated for different material thicknesses and rigidities.

  • Apparatus: A universal testing machine (UTM) is used to apply a controlled tensile force to the specimen. The machine is equipped with grips to hold the specimen and a load cell to measure the applied force. An extensometer is often used to precisely measure the elongation of the specimen.

  • Procedure: The specimen is mounted in the grips of the UTM. The machine then pulls the specimen at a constant rate of speed until it fractures. The force and elongation are recorded throughout the test.

  • Key Properties Measured:

    • Tensile Strength at Yield and Break

    • Tensile Modulus (a measure of stiffness)

    • Elongation at Yield and Break

ISO 527: Plastics — Determination of tensile properties

This is the international standard for tensile testing of plastics and is divided into five parts covering general principles and specific conditions for different types of plastics (molding and extrusion plastics, films and sheets, and composites).

  • Specimen: Similar to ASTM D638, ISO 527 specifies dumbbell-shaped specimens with defined dimensions.

  • Apparatus: A tensile testing machine with a force-measuring system and an extensometer is required.

  • Procedure: The test involves stretching the specimen along its major longitudinal axis at a constant speed until the specimen fractures or until the stress (or strain) reaches a predetermined value.

  • Key Properties Measured:

    • Tensile Stress

    • Tensile Strain

    • Tensile Modulus of Elasticity

    • Tensile Strength

Experimental Workflow for Tensile Strength Testing

The following diagram illustrates the general workflow for determining the tensile strength of a polymer according to standardized methods.

Tensile_Testing_Workflow cluster_prep Specimen Preparation cluster_testing Tensile Testing cluster_analysis Data Analysis Material Select Polymer Material Molding Injection Molding / Machining Material->Molding Specimen Create 'Dog-Bone' Specimen (ASTM D638 / ISO 527) Molding->Specimen Conditioning Condition Specimen (Temp/Humidity) Specimen->Conditioning Mounting Mount Specimen in UTM Grips Conditioning->Mounting Testing Apply Tensile Load at Constant Speed Mounting->Testing Data_Acq Record Force vs. Elongation Data Testing->Data_Acq Stress_Strain Calculate Stress-Strain Curve Data_Acq->Stress_Strain Properties Determine Tensile Strength, Modulus, Elongation Stress_Strain->Properties Report Generate Test Report Properties->Report

Caption: Workflow for polymer tensile strength testing.

References

Dynamic Mechanical Analysis of Dicyclohexyl Maleate Plasticized PVC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable plasticizer is a critical determinant of the final properties and performance of Polyvinyl Chloride (PVC) formulations. This guide provides an objective comparison of the dynamic mechanical properties of PVC plasticized with Dicyclohexyl Maleate (DCHM) against common alternative plasticizers. The information herein is a synthesis of experimental data from various scientific publications, intended to assist in making informed decisions for material selection in research and development.

Executive Summary

Dynamic Mechanical Analysis (DMA) is a powerful technique to characterize the viscoelastic properties of polymers, providing insights into their stiffness, energy dissipation, and glass transition behavior. For plasticized PVC, DMA is instrumental in quantifying the effectiveness of a plasticizer in lowering the glass transition temperature (Tg) and modifying the mechanical modulus. This guide focuses on the comparative performance of this compound, a non-phthalate plasticizer, against industry-standard plasticizers such as Dioctyl Phthalate (DOP), Diisononyl Phthalate (DINP), Dioctyl Terephthalate (DOTP), and the bio-based Tributyl Citrate (TBC). While direct, comprehensive DMA data for this compound is limited in publicly available literature, its performance can be inferred from studies on other maleate diesters.[1][2] Maleate plasticizers, in general, have been shown to be effective in reducing the Tg of PVC, with performance comparable to some phthalates.[2]

Quantitative Performance Comparison

The following table summarizes key dynamic mechanical properties of PVC plasticized with this compound and its alternatives. The data has been collated from multiple sources and normalized where possible for comparison. It is important to note that the values for this compound are estimations based on the performance trends of other maleate plasticizers, such as dibutyl maleate and dioctyl maleate.[1]

PlasticizerTypeGlass Transition Temp. (Tg) (°C)Storage Modulus (E') at 25°C (MPa)Loss Modulus (E'') Peak Height (MPa)
This compound (DCHM) Maleate Ester-25 to -35 (Estimated)5 - 15 (Estimated)100 - 150 (Estimated)
Dioctyl Phthalate (DOP) Ortho-Phthalate-40 to -20[3][4]3 - 10[3][5]80 - 120
Diisononyl Phthalate (DINP) Ortho-Phthalate-35 to -154 - 1290 - 130
Dioctyl Terephthalate (DOTP) Terephthalate-30 to -10[6]8 - 20[7]110 - 160
Tributyl Citrate (TBC) Citrate Ester-30 to -15[6]10 - 25120 - 170

Note: The performance of plasticized PVC is highly dependent on the concentration of the plasticizer, the grade of PVC resin, and the presence of other additives. The data presented here is for typical formulations with plasticizer content in the range of 30-50 phr (parts per hundred resin).

Experimental Protocols

To ensure the comparability and reproducibility of DMA data, standardized experimental protocols are crucial. The following is a typical methodology for the dynamic mechanical analysis of plasticized PVC films.

1. Sample Preparation:

  • PVC resin, plasticizer, and thermal stabilizer are blended in a high-speed mixer.

  • The blend is then processed on a two-roll mill at a temperature of 160-170°C to form a homogenous sheet.

  • The milled sheet is compression molded into films of a defined thickness (typically 1 mm) at a temperature of 170-180°C and a pressure of 10-15 MPa.

  • Rectangular specimens of appropriate dimensions for the DMA clamp (e.g., 10 mm x 30 mm) are cut from the molded films.

2. Dynamic Mechanical Analysis (DMA):

  • Instrument: A dynamic mechanical analyzer operating in tensile or cantilever bending mode.

  • Temperature Range: -100°C to 150°C to cover the glassy, transition, and rubbery regions of the material.

  • Heating Rate: A constant heating rate, typically 3°C/min, is applied.

  • Frequency: A fixed frequency, commonly 1 Hz, is used for the oscillating strain.

  • Strain Amplitude: A small strain amplitude within the linear viscoelastic region of the material (e.g., 0.1%) is applied.

  • Data Acquisition: The storage modulus (E'), loss modulus (E''), and tan delta (tan δ = E''/E') are recorded as a function of temperature. The glass transition temperature (Tg) is typically determined from the peak of the tan δ curve or the peak of the loss modulus curve.

Mandatory Visualization

DMA_Workflow cluster_prep Sample Preparation cluster_dma DMA Analysis cluster_analysis Data Analysis p1 PVC Resin, Plasticizer & Stabilizer Blending p2 Two-Roll Milling (160-170°C) p1->p2 p3 Compression Molding (170-180°C) p2->p3 p4 Specimen Cutting p3->p4 d1 Mount Specimen in DMA p4->d1 d2 Set Experimental Parameters (Temp. Range, Frequency, Heating Rate) d1->d2 d3 Run Temperature Sweep d2->d3 d4 Data Acquisition (E', E'', tan δ) d3->d4 a1 Plot E', E'', tan δ vs. Temperature d4->a1 a2 Determine Glass Transition (Tg) (Peak of tan δ or E'') a1->a2 a3 Compare Modulus Values a1->a3

Caption: Experimental workflow for DMA of plasticized PVC.

Signaling Pathways and Logical Relationships

The plasticization of PVC is a physical process governed by the interaction between the plasticizer molecules and the polymer chains. The following diagram illustrates the logical relationship of how a plasticizer modifies the mechanical properties of PVC.

Plasticizer_Mechanism cluster_interaction Molecular Interaction cluster_effect Physical Effect cluster_property Macroscopic Property Change i1 Plasticizer Molecules i3 Penetration of Plasticizer between PVC Chains i1->i3 i2 PVC Polymer Chains i2->i3 e1 Increased Inter-chain Distance i3->e1 e2 Reduced Intermolecular Forces (van der Waals, Dipole-Dipole) e1->e2 e3 Increased Free Volume e1->e3 prop1 Increased Polymer Chain Mobility e2->prop1 e3->prop1 prop2 Lower Glass Transition Temperature (Tg) prop1->prop2 prop3 Decreased Storage Modulus (E') (Increased Flexibility) prop1->prop3

Caption: Mechanism of plasticizer action in PVC.

References

A Comparative Analysis of Dicyclohexyl Maleate and Dioctyl Maleate Performance in Polymer Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the ever-evolving landscape of polymer science, the selection of appropriate additives is paramount to achieving desired material properties. This guide offers a detailed comparison of the performance characteristics of Dicyclohexyl maleate and Dioctyl maleate, two key esters of maleic acid utilized as plasticizers and co-monomers in various polymer formulations. This document is intended for researchers, scientists, and professionals in drug development and materials science, providing a comprehensive overview supported by available experimental data.

Introduction to this compound and Dioctyl Maleate

This compound and Dioctyl maleate are diesters of maleic acid, primarily employed to enhance the flexibility, durability, and processability of polymers, most notably polyvinyl chloride (PVC).[1][2] While both share the same maleate backbone, the nature of their alcohol-derived side chains—cyclohexyl for this compound and octyl for Dioctyl maleate—imparts distinct properties to the final polymer products. Dioctyl maleate (DOM) is a well-established plasticizer and co-monomer, recognized for its ability to provide elasticity and improve properties at low temperatures.[2] this compound, featuring cyclic alkyl groups, is used as a chemical intermediate and is expected to contribute to different performance attributes due to its more rigid and bulky structure.[3][4]

Physical and Chemical Properties

A fundamental comparison begins with the intrinsic physical and chemical properties of these two compounds, which influence their behavior and compatibility with polymer matrices.

PropertyThis compoundDioctyl Maleate (DOM)
CAS Number 621-13-6[3][4][5][6]2915-53-9[7][8]
Molecular Formula C₁₆H₂₄O₄[3][4][5][6]C₂₀H₃₆O₄[7][8]
Molecular Weight 280.36 g/mol [4][5][9]340.50 g/mol [8]
Appearance White crystalline or powdery solid[3]Colorless to light yellow oily transparent liquid
Melting Point ~110-115 °C[3]-50 °C (Freezing Point)
Boiling Point Not readily available203 °C (at 0.67 kPa)
Solubility Soluble in organic solvents, insoluble in water[3]Miscible with ether, slightly soluble in water
Density Not readily available0.944 g/cm³

Performance as Plasticizers

Plasticizers are crucial for modifying the mechanical properties of polymers. The structural differences between the linear octyl chains of DOM and the cyclic hexyl groups of this compound are expected to result in different plasticizing efficiencies and end-product characteristics.

While direct comparative experimental data for this compound's plasticizing performance is limited, we can infer its potential effects based on the behavior of other cycloalkyl plasticizers. The rigid and bulky nature of the cyclohexyl groups may lead to a less efficient reduction in the glass transition temperature (Tg) compared to the more flexible linear octyl chains of DOM.[10] However, this rigidity could enhance properties such as hardness and tensile strength at the cost of some flexibility.

Dioctyl maleate is known to effectively increase the elongation at break and reduce the tensile strength of PVC, typical characteristics of an efficient plasticizer.[11] Studies on maleate plasticizers have shown that their effectiveness is comparable to traditional phthalates, with performance influenced by the alkyl chain length.[12]

Table 2: Expected Impact on Mechanical Properties of PVC (Conceptual)

Mechanical PropertyThis compound (Expected)Dioctyl Maleate (Observed)
Tensile Strength Potentially higher than DOM-plasticized PVC due to rigid structureDecreases with increasing concentration[11]
Elongation at Break Potentially lower than DOM-plasticized PVCIncreases with increasing concentration[11]
Hardness (Shore A) Potentially higherDecreases with increasing concentration
Low-Temperature Flexibility Potentially reduced due to the rigidity of the cyclohexyl ringGood performance at low temperatures[2]

Performance as Co-monomers

Both this compound and Dioctyl maleate can be copolymerized with other monomers, such as vinyl acetate, to internally plasticize the resulting polymer, offering improved stability against plasticizer migration.[13][14]

The reactivity and the effect on the final copolymer properties will differ. The bulky cyclohexyl groups of this compound may introduce steric hindrance during polymerization, potentially affecting the reaction kinetics and the polymer's molecular weight. The resulting copolymers are anticipated to have a higher glass transition temperature and greater rigidity compared to those incorporating Dioctyl maleate.

Dioctyl maleate is used as a co-monomer in emulsion polymerization to produce softer polymers for applications like adhesives and coatings.[13] Its incorporation leads to internally plasticized films that are resistant to embrittlement from evaporation and exhibit good resistance to humidity and UV light.[13]

Table 3: Co-monomer Performance Characteristics (Conceptual)

FeatureThis compoundDioctyl Maleate
Reactivity in Copolymerization May exhibit lower reactivity due to steric hindranceEstablished reactivity with various co-monomers like vinyl acetate[13]
Effect on Copolymer Tg Expected to result in a higher TgEffectively lowers the Tg of the copolymer
Flexibility of Resulting Polymer Less flexible, more rigidImparts significant flexibility and elasticity[13]
Potential Applications Rigid coatings, specialty adhesives requiring higher hardnessFlexible films, pressure-sensitive adhesives, paints, and textile coatings[1]

Experimental Protocols

To facilitate further research and direct comparison, the following are detailed methodologies for key experiments.

Synthesis of Maleate Esters

The general synthesis of both this compound and Dioctyl maleate involves the esterification of maleic anhydride with the corresponding alcohol (cyclohexanol or octanol) in the presence of an acid catalyst.

Synthesis Maleic_Anhydride Maleic Anhydride Reactor Reactor Maleic_Anhydride->Reactor Alcohol Alcohol (Cyclohexanol or Octanol) Alcohol->Reactor Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reactor Esterification Esterification Reactor->Esterification Product Maleate Ester (Dicyclohexyl or Dioctyl) Esterification->Product Byproduct Water Esterification->Byproduct Removed

Caption: General workflow for the synthesis of maleate esters.

Evaluation of Plasticizer Performance in PVC

Standardized testing methods are crucial for evaluating the performance of plasticizers in PVC formulations.

  • Sample Preparation: PVC resin is blended with the plasticizer (e.g., at 40 parts per hundred of resin - phr), stabilizers, and lubricants using a two-roll mill at a specified temperature until a homogeneous sheet is formed. The sheet is then compression molded into test specimens of defined dimensions.

  • Mechanical Testing (ASTM D638): Tensile strength and elongation at break are measured using a universal testing machine (UTM) at a constant crosshead speed.[15]

  • Hardness Testing (ASTM D2240): The Shore A hardness of the plasticized PVC is determined using a durometer.[15]

  • Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) of the plasticized PVC, which is a key indicator of plasticizer efficiency.[16] Thermogravimetric Analysis (TGA) is employed to assess the thermal stability of the formulation.[17]

Plasticizer_Evaluation cluster_prep Sample Preparation cluster_testing Performance Testing PVC PVC Resin Blending Two-Roll Mill Blending PVC->Blending Plasticizer Plasticizer (DCM or DOM) Plasticizer->Blending Additives Stabilizers, Lubricants Additives->Blending Molding Compression Molding Blending->Molding Specimens Test Specimens Molding->Specimens UTM Tensile Testing (ASTM D638) Specimens->UTM Durometer Hardness Testing (ASTM D2240) Specimens->Durometer DSC_TGA Thermal Analysis (DSC/TGA) Specimens->DSC_TGA Mechanical_Properties Mechanical_Properties UTM->Mechanical_Properties Tensile Strength, Elongation Hardness_Value Hardness_Value Durometer->Hardness_Value Shore A Hardness Thermal_Properties Thermal_Properties DSC_TGA->Thermal_Properties Glass Transition (Tg), Thermal Stability

Caption: Experimental workflow for evaluating plasticizer performance in PVC.

Conclusion

Both this compound and Dioctyl maleate offer unique sets of properties that can be leveraged in polymer formulations. Dioctyl maleate is a proven, effective plasticizer and co-monomer for imparting flexibility and good low-temperature performance. This compound, with its rigid cycloalkyl structure, presents an interesting alternative for applications where increased hardness and potentially different thermal characteristics are desired.

Further direct comparative studies are warranted to fully elucidate the performance trade-offs between these two maleate esters. The experimental protocols outlined in this guide provide a framework for such investigations, which will be crucial for the rational design of next-generation polymer materials.

References

Validating the Structure of Dicyclohexyl Maleate Copolymers: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with novel polymeric materials, rigorous structural validation is a cornerstone of reproducible research and development. Dicyclohexyl maleate (DCHM) is a monomer that can be copolymerized to create materials with a diverse range of properties. The precise arrangement of the DCHM and comonomer units within the polymer chain dictates its macroscopic characteristics. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy against other common analytical techniques for the structural elucidation of DCHM copolymers. We present experimental data from analogous systems, detailed methodologies, and visual workflows to support a comprehensive validation strategy.

Central Role of NMR in Copolymer Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed microstructure of copolymers. Both ¹H (proton) and ¹³C (carbon-13) NMR provide quantitative data on copolymer composition, monomer sequencing, and stereochemistry.[1] By integrating the signals corresponding to each monomer unit, the precise molar ratio in the copolymer can be determined.

¹H NMR Spectroscopy provides information on the types of protons and their neighboring atoms. For a DCHM copolymer, distinct signals will arise from the cyclohexyl ring protons, the methine protons of the maleate unit, and the protons of the comonomer.

¹³C NMR Spectroscopy offers a wider chemical shift range and provides detailed information about the carbon backbone of the polymer. It is particularly useful for identifying the different carbon environments that arise from different monomer sequences (e.g., dyads and triads), which helps in understanding the randomness or block-like nature of the copolymer.

Comparative Analysis of Analytical Techniques

While NMR is a powerful tool, a multi-technique approach is often necessary for a complete structural validation. Fourier-Transform Infrared (FTIR) Spectroscopy and Gel Permeation Chromatography (GPC) provide complementary information.

Analytical Technique Information Provided Advantages Limitations
¹H and ¹³C NMR - Quantitative Copolymer Composition : Precise molar ratios of monomers. - Microstructure : Monomer sequence distribution (random, alternating, block). - Stereochemistry (Tacticity) : Arrangement of monomer units along the polymer chain.- High resolution and quantitative nature. - Provides detailed structural information at the molecular level.- Requires soluble samples. - Can be less sensitive for detecting low-level components.
FTIR Spectroscopy - Functional Group Identification : Presence of key chemical bonds (e.g., C=O in esters, C-O). - Reaction Monitoring : Can track the disappearance of monomer double bonds.- Rapid and requires minimal sample preparation. - Can be used for solid and liquid samples.- Primarily qualitative. - Provides limited information on copolymer composition and microstructure.
GPC/SEC - Molecular Weight Averages : Number-average (Mn), weight-average (Mw). - Molecular Weight Distribution : Polydispersity Index (PDI).- Essential for determining the size of the polymer chains. - Can be coupled with other detectors (e.g., light scattering) for more detailed analysis.- Does not provide information on the chemical structure of the repeating units. - Relies on calibration with standards, which may not be representative of the copolymer.

Experimental Data and Protocols

Synthesis of DCHM Copolymers (General Protocol)

A common method for synthesizing DCHM copolymers is free-radical polymerization.

Materials:

  • This compound (DCHM) monomer

  • Comonomer (e.g., Vinyl Acetate, Styrene)

  • Initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO))

  • Solvent (e.g., Toluene, 1,4-dioxane)

  • Precipitating solvent (e.g., Methanol, Hexane)

Procedure:

  • The desired molar ratio of DCHM and comonomer are dissolved in the solvent in a reaction flask equipped with a condenser and a nitrogen inlet.

  • The solution is purged with nitrogen for 30 minutes to remove oxygen, which can inhibit the polymerization.

  • The initiator (typically 0.1-1 mol% with respect to the total monomers) is added.

  • The reaction mixture is heated to a specific temperature (e.g., 60-80 °C) and stirred for a predetermined time (e.g., 6-24 hours).

  • The polymerization is quenched by cooling the flask in an ice bath.

  • The copolymer is isolated by precipitation into a large volume of a non-solvent (e.g., methanol).

  • The precipitated polymer is filtered, washed with the non-solvent, and dried under vacuum to a constant weight.

NMR Analysis Data (Analogous System: Poly(VAc-co-DBM))

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for a copolymer of a dialkyl maleate and vinyl acetate, based on data for poly(vinyl acetate-co-dibutyl maleate).[1]

Table 1: Representative ¹H NMR Data for a Dialkyl Maleate-Vinyl Acetate Copolymer

Assignment Chemical Shift (δ, ppm) Multiplicity Integration (Relative)
-O-CH- (Cyclohexyl of DCHM)~4.7Broad multiplet2H (per DCHM unit)
-CH- (VAc backbone)~4.8Broad multiplet1H (per VAc unit)
-CH-CH- (Maleate backbone)~2.5-3.0Broad multiplet2H (per DCHM unit)
-CH₃ (VAc acetate)~2.0Broad singlet3H (per VAc unit)
-CH₂- (VAc backbone)~1.8Broad multiplet2H (per VAc unit)
-CH₂- & -CH- (Cyclohexyl of DCHM)~1.0-1.9Broad multiplet20H (per DCHM unit)

Table 2: Representative ¹³C NMR Data for a Dialkyl Maleate-Vinyl Acetate Copolymer

Assignment Chemical Shift (δ, ppm)
C=O (Maleate & Acetate)~170-175
-O-CH- (Cyclohexyl of DCHM)~75
-CH- (VAc backbone)~67
-CH-CH- (Maleate backbone)~40-45
-CH₂- (VAc backbone)~39
-CH₂- & -CH- (Cyclohexyl of DCHM)~23-32
-CH₃ (VAc acetate)~21

Quantitative Analysis: The copolymer composition can be calculated from the ¹H NMR spectrum by comparing the integrated areas of signals unique to each monomer. For a DCHM-VAc copolymer, the ratio of the integral of the DCHM cyclohexyl methine protons (~4.7 ppm, 2H) to the VAc acetate methyl protons (~2.0 ppm, 3H) can be used.

FTIR Spectroscopy Data

Table 3: Key FTIR Absorption Bands for DCHM Copolymers

Wavenumber (cm⁻¹) Assignment Significance
~2935, 2860C-H stretch (cyclohexyl)Presence of DCHM units
~1735C=O stretch (ester)Presence of both DCHM and comonomer ester groups
~1240, 1170C-O stretch (ester)Confirms ester functional groups
~1640C=C stretch (monomer)Disappearance indicates polymerization
GPC Data

Table 4: Representative GPC Data for a Copolymer

Parameter Value Significance
Number-Average Molecular Weight (Mn)e.g., 15,000 g/mol Average molecular weight by number of molecules
Weight-Average Molecular Weight (Mw)e.g., 25,000 g/mol Average molecular weight weighted by molecular mass
Polydispersity Index (PDI = Mw/Mn)e.g., 1.67A measure of the breadth of the molecular weight distribution

Experimental Workflows and Logical Relationships

Visualizing the experimental and logical workflows can aid in understanding the comprehensive approach to copolymer validation.

G cluster_synthesis Copolymer Synthesis cluster_analysis Structural Validation cluster_data Data Interpretation s1 Monomers (DCHM + Comonomer) s3 Free Radical Polymerization s1->s3 s2 Initiator & Solvent s2->s3 s4 Purification (Precipitation) s3->s4 a1 NMR Spectroscopy (¹H and ¹³C) s4->a1 Composition & Microstructure a2 FTIR Spectroscopy s4->a2 Functional Groups a3 GPC/SEC s4->a3 Molecular Weight d1 Quantitative Composition a1->d1 d2 Monomer Sequence a1->d2 d3 Confirmation of Structure a2->d3 d4 Mn, Mw, PDI a3->d4 G cluster_primary Primary Technique cluster_complementary Complementary Techniques center DCHM Copolymer Structural Validation nmr NMR Spectroscopy (¹H & ¹³C) center->nmr Provides Quantitative Composition & Microstructure ftir FTIR Spectroscopy center->ftir Confirms Functional Groups gpc GPC/SEC center->gpc Determines Molecular Weight & Distribution nmr->ftir Complementary nmr->gpc Complementary

References

A Comparative Toxicity Assessment of Dicyclohexyl Maleate and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicological profiles of Dicyclohexyl maleate (DCHM) and several of its potential alternatives. The assessment is supported by quantitative experimental data, detailed methodologies for key toxicological assays, and visual representations of relevant biological pathways and experimental workflows to aid in informed decision-making in research and development.

Executive Summary

This compound (DCHM) is a chemical intermediate that has also been used as a plasticizer. Concerns over the potential toxicity of certain plasticizers have led to a search for safer alternatives. This guide compares the toxicity of DCHM with non-phthalate alternatives, including Diisononyl cyclohexane-1,2-dicarboxylate (DINCH), Di(2-ethylhexyl) adipate (DEHA), Acetyl tributyl citrate (ATBC), and Trioctyl trimellitate (TOTM). The available data indicates that while DCHM exhibits moderate acute toxicity and is a skin and eye irritant, some alternatives may present a more favorable toxicological profile. However, a complete dataset for direct comparison is not always available, and the specific application and exposure scenarios should always be considered.

Quantitative Toxicological Data

The following tables summarize key toxicological data for DCHM and its alternatives, providing a basis for a comparative assessment of their potential hazards.

Table 1: Acute and Local Toxicity Data

ChemicalCAS No.Oral LD50 (rat, mg/kg)Dermal LD50 (rabbit, mg/kg)Skin Irritation (rabbit)Eye Irritation (rabbit)
This compound (DCHM)84-61-7>3200[1]No data availableIrritant[1]Irritant[1]
Diisononyl cyclohexane-1,2-dicarboxylate (DINCH)166412-78-8>5000>2000Not irritatingNot irritating
Di(2-ethylhexyl) adipate (DEHA)103-23-12190[2]1300[2]Mild irritantNot irritating
Acetyl tributyl citrate (ATBC)77-90-7>31500[3][4]No data availableNot irritatingNot irritating
Trioctyl trimellitate (TOTM)3319-31-1>3200>2000[5]Not irritatingNot irritating

Table 2: Reproductive and Developmental Toxicity Data

ChemicalNOAEL (mg/kg/day)LOAEL (mg/kg/day)Key Reproductive/Developmental Effects
This compound (DCHM)Parental (male): 240 ppm (~12 mg/kg/day) Parental (female): 1200 ppm (~60 mg/kg/day) Offspring (male): 240 ppm (~12 mg/kg/day) Offspring (female): 1200 ppm (~60 mg/kg/day)[6]Parental: 1200 ppm (~60 mg/kg/day)[1]Reduced anogenital distance in male offspring, testicular atrophy at high doses[6][7]
Diisononyl cyclohexane-1,2-dicarboxylate (DINCH)>1000 (Reproductive) >1200 (Developmental)[8]-No evidence of reproductive or endocrine disruptive properties in rat studies[9][10]
Di(2-ethylhexyl) adipate (DEHA)200 (Developmental)[11]400Increased postnatal death and decreased offspring body weight at higher doses[11]
Acetyl tributyl citrate (ATBC)1000 (Reproductive)[4][12]-No reproductive or developmental toxicity observed in a two-generation rat study[4][12]
Trioctyl trimellitate (TOTM)1000-No treatment-related effects on reproductive or developmental parameters[5]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of toxicological findings. Below are summaries of key experimental protocols relevant to the assessment of DCHM and its alternatives.

In Vivo Toxicity Studies

1. Acute Oral Toxicity (based on OECD Guideline 401/420)

  • Principle: To determine the short-term toxicity of a substance following a single oral dose.

  • Test Animals: Typically, young adult rats (e.g., Wistar or Sprague-Dawley strains).

  • Procedure:

    • Animals are fasted prior to dosing.

    • The test substance is administered by gavage in a single dose.

    • A control group receives the vehicle only.

    • Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

    • A post-mortem examination is performed on all animals.

  • Endpoint: The LD50 (median lethal dose) is calculated, which is the statistically estimated dose that is expected to be lethal to 50% of the tested animals.

2. Two-Generation Reproductive Toxicity Study (based on OECD Guideline 416)

  • Principle: To assess the effects of a substance on male and female reproductive performance and on the growth and development of offspring over two generations.

  • Test Animals: Rats are commonly used.

  • Procedure:

    • Parental (F0) animals are exposed to the test substance, typically via diet or gavage, starting before mating and continuing through mating, gestation, and lactation.

    • The F1 offspring are then selected and also exposed to the test substance through maturity, mating, and the production of an F2 generation.

    • Observations include effects on mating, fertility, gestation length, litter size, pup viability, and growth.

    • At termination, reproductive organs are examined, and sperm parameters are analyzed.

  • Endpoints: NOAEL and LOAEL for parental systemic toxicity, reproductive toxicity, and offspring toxicity are determined.

3. Skin and Eye Irritation/Corrosion (based on OECD Guidelines 404 and 405)

  • Principle: To assess the potential of a substance to cause irritation or corrosion to the skin and eyes.

  • Test Animals: Albino rabbits are typically used.

  • Procedure (Skin - OECD 404):

    • The test substance is applied to a small patch of shaved skin for a defined period (e.g., 4 hours).

    • The skin is then observed for signs of erythema (redness) and edema (swelling) at specified time points.

  • Procedure (Eye - OECD 405):

    • A single dose of the test substance is applied into the conjunctival sac of one eye.

    • The eye is examined for effects on the cornea, iris, and conjunctiva at various time points.

  • Endpoints: The severity and reversibility of the observed lesions are scored to determine the irritation potential.[13][14][15][16][17][18][19][20][21]

In Vitro Cytotoxicity Assays

1. Neutral Red Uptake (NRU) Assay

  • Principle: This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

  • Procedure:

    • Cells are seeded in 96-well plates and exposed to various concentrations of the test substance.

    • After the exposure period, the cells are incubated with a medium containing neutral red.

    • The cells are then washed, and the incorporated dye is extracted.

    • The absorbance of the extracted dye is measured, which is proportional to the number of viable cells.

  • Endpoint: The IC50 value (the concentration of the substance that causes a 50% reduction in cell viability) is determined.

Mandatory Visualization

The following diagrams, created using Graphviz (DOT language), illustrate a generalized experimental workflow for toxicity assessment and key signaling pathways potentially affected by DCHM and its alternatives.

G cluster_prep Preparation cluster_exposure Exposure cluster_assessment Assessment cluster_analysis Data Analysis Test Substance Characterization Test Substance Characterization Dose Formulation Dose Formulation Test Substance Characterization->Dose Formulation Cell Culture/Animal Acclimation Cell Culture/Animal Acclimation In Vitro Exposure (Cell Lines) In Vitro Exposure (Cell Lines) Cell Culture/Animal Acclimation->In Vitro Exposure (Cell Lines) In Vivo Exposure (Rodent Models) In Vivo Exposure (Rodent Models) Cell Culture/Animal Acclimation->In Vivo Exposure (Rodent Models) Dose Formulation->In Vitro Exposure (Cell Lines) Dose Formulation->In Vivo Exposure (Rodent Models) Cytotoxicity Assays (MTT, NRU, LDH) Cytotoxicity Assays (MTT, NRU, LDH) In Vitro Exposure (Cell Lines)->Cytotoxicity Assays (MTT, NRU, LDH) Genotoxicity Assays Genotoxicity Assays In Vitro Exposure (Cell Lines)->Genotoxicity Assays Reproductive & Developmental Toxicity Studies Reproductive & Developmental Toxicity Studies In Vivo Exposure (Rodent Models)->Reproductive & Developmental Toxicity Studies Clinical Observations & Pathology Clinical Observations & Pathology In Vivo Exposure (Rodent Models)->Clinical Observations & Pathology Endpoint Measurement Endpoint Measurement Cytotoxicity Assays (MTT, NRU, LDH)->Endpoint Measurement Genotoxicity Assays->Endpoint Measurement Reproductive & Developmental Toxicity Studies->Endpoint Measurement Clinical Observations & Pathology->Endpoint Measurement Dose-Response Analysis Dose-Response Analysis Statistical Analysis Statistical Analysis Dose-Response Analysis->Statistical Analysis Endpoint Measurement->Dose-Response Analysis Hazard Identification (LD50, NOAEL, LOAEL) Hazard Identification (LD50, NOAEL, LOAEL) Statistical Analysis->Hazard Identification (LD50, NOAEL, LOAEL)

A generalized workflow for the toxicological assessment of chemical substances.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_Androgen AR-Androgen Complex Androgen->AR_Androgen Binds Plasticizer Plasticizer AR_Plasticizer AR-Plasticizer Complex (Antagonist) Plasticizer->AR_Plasticizer Binds (Antagonism) AR Androgen Receptor (AR) AR_HSP AR-HSP Complex AR->AR_HSP AR->AR_Androgen AR->AR_Plasticizer HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_HSP->AR Dissociation AR_dimer AR Dimer AR_Androgen->AR_dimer Dimerization Blocked_Transcription Transcription Blocked AR_Plasticizer->Blocked_Transcription Prevents AR binding to ARE ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Expression Target Gene Transcription ARE->Gene_Expression Activates G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER_Estrogen ER-Estrogen Complex Estrogen->ER_Estrogen Binds Xenoestrogen Plasticizer (Xenoestrogen) ER_Xenoestrogen ER-Xenoestrogen Complex Xenoestrogen->ER_Xenoestrogen Binds ER Estrogen Receptor (ER) ER->ER_Estrogen ER->ER_Xenoestrogen ER_dimer ER Dimer ER_Estrogen->ER_dimer Dimerization & Translocation ER_Xenoestrogen->ER_dimer Dimerization & Translocation ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds Gene_Expression Target Gene Transcription ERE->Gene_Expression Activates/Represses

References

Safety Operating Guide

Safeguarding the Laboratory: A Procedural Guide to the Proper Disposal of Dicyclohexyl Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This document provides a comprehensive, step-by-step protocol for the proper disposal of dicyclohexyl maleate, ensuring the safety of laboratory personnel and adherence to regulatory standards. This compound should be treated as a hazardous waste stream and managed accordingly. The principal disposal route involves collection and transfer to a licensed hazardous waste disposal facility. Strict adherence to all federal, state, and local regulations is mandatory.

Immediate Safety and Disposal Protocol

This protocol outlines the essential procedures for the safe handling, temporary storage, and ultimate disposal of this compound waste in a laboratory environment.

Step 1: Personal Protective Equipment (PPE)

Prior to handling this compound for disposal, it is imperative to be equipped with the appropriate personal protective equipment to minimize exposure risks. According to safety data for the compound, it is known to be harmful if swallowed and can cause skin and eye irritation[1].

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required.

  • Body Protection: A lab coat or chemical-resistant apron should be worn.

  • Respiratory Protection: In instances of inadequate ventilation or the potential for aerosol generation, a NIOSH-approved respirator should be used.

Step 2: Waste Collection and Segregation

Proper collection and segregation of this compound waste are critical to prevent hazardous reactions and ensure compliant disposal.

  • Waste Container: All this compound waste, including contaminated labware (e.g., pipettes, vials), residues, and contaminated disposables (e.g., gloves, absorbent pads), must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Chemical Incompatibility: this compound waste must not be mixed with incompatible materials. Specifically, avoid contact with strong oxidizing agents, strong acids, and strong bases to prevent potentially vigorous or exothermic reactions.

  • Segregation of Waste Forms: To the extent feasible, segregate solid waste (e.g., contaminated gloves, paper towels) from liquid waste.

Step 3: Waste Container Management

The integrity and proper labeling of the waste container are essential for safety and regulatory compliance.

  • Container Material: The container must be chemically compatible with this compound. Based on general chemical compatibility charts for esters, suitable materials include borosilicate glass and high-density polyethylene (HDPE) for temporary storage.

  • Labeling: The container must be conspicuously labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other hazard warnings as required by your institution's Environmental Health and Safety (EHS) department.

  • Storage: The sealed and labeled hazardous waste container must be stored in a designated, well-ventilated, and secure area. This area should be away from heat sources, direct sunlight, and incompatible chemicals. Secondary containment is highly recommended to mitigate the impact of any potential leaks.

Step 4: Disposal Procedure

  • Contact EHS: Once the waste container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to schedule a pickup.

  • Documentation: Ensure all required waste disposal documentation is completed accurately and comprehensively, as per institutional and regulatory requirements.

  • Do Not Dispose Down the Drain: this compound must never be disposed of down the sanitary sewer system.

  • Do Not Dispose in Regular Trash: All materials contaminated with this compound are considered hazardous waste and must not be disposed of in the regular trash.

Data Presentation

Table 1: Recommended Waste Container Materials for this compound

MaterialChemical Compatibility with EstersRecommendation for this compound Waste
Borosilicate GlassExcellent resistance to most organic solvents and chemicals[2][3][4].Highly Recommended for both liquid and solid waste. Ensures high chemical resistance and durability.
High-Density Polyethylene (HDPE)Generally good resistance to many organic chemicals at ambient temperatures[5][6][7][8].Recommended for short-term collection and storage. Verify specific compatibility if prolonged storage is anticipated.
Low-Density Polyethylene (LDPE)May show some degradation with certain organic compounds over time.Limited Use. Suitable for short-term collection of solid waste like contaminated gloves.
Metal Cans (e.g., Steel)May be susceptible to corrosion depending on the specific waste composition.Not Recommended unless specifically approved by your EHS department.

Mandatory Visualization

Dicyclohexyl_Maleate_Disposal_Workflow This compound Disposal Workflow cluster_0 Preparation cluster_1 Waste Collection cluster_2 Storage and Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Prepare_Container Prepare Labeled Hazardous Waste Container PPE->Prepare_Container Collect_Waste Collect this compound Waste (Liquid and Solid) Prepare_Container->Collect_Waste Segregate Segregate from Incompatible Chemicals (Oxidizers, Strong Acids/Bases) Collect_Waste->Segregate Store Store Sealed Container in Designated Secure Area Segregate->Store Contact_EHS Contact EHS or Licensed Waste Disposal Contractor Store->Contact_EHS Documentation Complete Waste Disposal Documentation Contact_EHS->Documentation Disposal Transfer to Authorized Personnel for Disposal Documentation->Disposal

Caption: A logical workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling Dicyclohexyl Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, ensuring a safe environment through the correct handling of chemicals is paramount. This guide provides essential safety and logistical information for the use of Dicyclohexyl maleate in a research setting, with a focus on personal protective equipment (PPE), operational procedures, and disposal plans. Adherence to these protocols is critical for minimizing exposure risks and ensuring the well-being of all laboratory personnel.

Immediate Safety and Handling Protocols

This compound is a chemical that requires careful handling due to its potential health hazards. It can cause skin and eye irritation, and may lead to an allergic skin reaction.[1] Prolonged or repeated exposure may cause damage to organs.[2][3] Therefore, the use of appropriate personal protective equipment is mandatory.

Personal Protective Equipment (PPE) Requirements

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Nitrile). Inspect gloves for degradation or damage before and during use.Prevents direct skin contact, which can cause irritation and allergic reactions.[1][4]
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.[4] A face shield may be required for splash hazards.Protects eyes from splashes and vapors that can cause serious irritation.[1][5]
Skin and Body Protection A lab coat or chemical-resistant apron worn over personal clothing. For larger quantities or splash risks, chemical-resistant coveralls are recommended.Minimizes skin exposure from accidental spills or splashes.[4][6]
Respiratory Protection Typically not required if handled in a well-ventilated area or a fume hood. If vapors or aerosols are generated, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7][8]Protects against inhalation of vapors, which can cause respiratory irritation.[5]

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response risk_assessment 1. Conduct Risk Assessment ppe_selection 2. Select and Inspect PPE weighing 5. Weigh/Measure Chemical risk_assessment->weighing fume_hood_prep 3. Prepare Fume Hood spill_kit 4. Ensure Spill Kit is Accessible reaction_setup 6. Set Up Reaction monitoring 7. Monitor Experiment decontamination 8. Decontaminate Glassware & Surfaces monitoring->decontamination waste_collection 9. Collect Waste waste_labeling 10. Label Hazardous Waste waste_storage 11. Store Waste Appropriately spill_response Spill Response spill_response->risk_assessment Review & Revise exposure_response Exposure Response exposure_response->risk_assessment Review & Revise

Caption: This diagram illustrates the procedural flow for safely handling this compound in a laboratory setting.

Operational and Disposal Plans

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[8]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing by wearing the appropriate PPE.

  • Hygiene: After handling, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.[4]

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Spills: In the event of a spill, evacuate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite.[2] Collect the absorbed material into a suitable container for disposal.

Disposal Plan:

All waste containing this compound, including contaminated absorbent materials and empty containers, must be treated as hazardous waste.

  • Waste Collection: Collect all this compound waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams.[7][9]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the chemical name "this compound".[9]

  • Storage: Store the hazardous waste container in a designated, secure area, away from incompatible materials, until it can be collected by a licensed hazardous waste disposal company.[9]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a certified hazardous waste contractor.[4][7] Do not dispose of this compound down the drain or in regular trash.[4]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.